molecular formula C9H9N3O2 B581344 Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate CAS No. 1160994-94-4

Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate

Numéro de catalogue: B581344
Numéro CAS: 1160994-94-4
Poids moléculaire: 191.19
Clé InChI: QVFPAYNERCLUMF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate is a versatile chemical scaffold recognized for its significant potential in medicinal chemistry and drug discovery research. Derivatives of the imidazo[1,2-a]pyridine core have recently gained considerable interest as potential anticancer therapeutics. Scientific studies have demonstrated that novel imidazo[1,2-a]pyridine compounds exhibit potent cytotoxic and anti-proliferative effects against various cancer cell lines, including breast cancer. Research indicates these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest, as noted by increasing levels of key proteins like p53 and p21, and the activation of caspases . Furthermore, this structural class shows exceptional promise in developing new anti-tuberculosis (anti-TB) agents. Imidazo[1,2-a]pyridine-3-carboxamides have displayed remarkable potency against Mycobacterium tuberculosis , including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, with some compounds showing activity in the low nanomolar range . The mechanism of action for these anti-TB compounds often involves targeting the QcrB subunit of the cytochrome bcc complex, a critical component for energy generation in the bacteria, thereby disrupting oxidative phosphorylation . The 8-amino and carboxylate ester functional groups on this core structure make it a valuable and flexible building block for the synthesis of diverse derivatives for advanced biological screening and structure-activity relationship (SAR) studies.

Propriétés

IUPAC Name

methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)6-4-7(10)8-11-2-3-12(8)5-6/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFPAYNERCLUMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=CN=C2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680525
Record name Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160994-94-4
Record name Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This whitepaper provides a detailed technical guide for the synthesis of Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine core is a prominent feature in a variety of pharmacologically active agents, exhibiting properties ranging from antiviral and anticancer to anti-inflammatory activities.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of a robust synthetic strategy, the underlying chemical principles, and a detailed experimental protocol.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a fused bicyclic heteroaromatic compound that has garnered substantial attention due to its versatile biological activities. Its rigid structure and ability to be functionalized at various positions make it a privileged scaffold in the design of novel therapeutic agents. The introduction of an amino group at the C8 position and a methyl carboxylate at the C6 position, as in the target molecule, provides valuable handles for further chemical modification and structure-activity relationship (SAR) studies.

Synthetic Strategy: A Chemically Sound Approach

The synthesis of imidazo[1,2-a]pyridines is well-established in the chemical literature, with the most common and reliable method being the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[2][3] For the synthesis of this compound, a logical and efficient strategy involves the cyclization of a suitably substituted diaminopyridine precursor.

A closely related synthesis of methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate has been reported, starting from 5,6-diaminonicotinic acid methyl ester and 1-bromo-2-butanone.[4] By adapting this methodology and replacing the α-haloketone with a simpler two-carbon electrophile, the target molecule can be synthesized efficiently. The proposed synthetic pathway is outlined below.

Visualizing the Synthetic Workflow

Synthetic Workflow cluster_0 Reaction Step Starting_Material Methyl 5,6-diaminopyridine-3-carboxylate Product This compound Starting_Material:e->Product:w Cyclization Reagent Chloroacetaldehyde Reagent:e->Product:w Forms Imidazole Ring

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaNotes
Methyl 5,6-diaminopyridine-3-carboxylateNot availableC7H9N3O2Starting material.
Chloroacetaldehyde (50% wt. solution in water)107-20-0C2H3ClOReagent for imidazole ring formation.
Ethanol64-17-5C2H6OReaction solvent.
Sodium bicarbonate144-55-9NaHCO3Base for neutralization.
Ethyl acetate141-78-6C4H8O2Extraction solvent.
BrineNot applicableNaCl(aq)For washing the organic layer.
Anhydrous sodium sulfate7757-82-6Na2SO4Drying agent.
Silica gel7631-86-9SiO2For column chromatography.
Synthesis Procedure
  • Reaction Setup: To a solution of Methyl 5,6-diaminopyridine-3-carboxylate (1.0 eq.) in ethanol (10 mL per 1 g of starting material) in a round-bottom flask equipped with a reflux condenser, add chloroacetaldehyde (1.2 eq., 50% wt. solution in water) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane mixture).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.

Alternative Synthetic Considerations

An alternative route to the target molecule could involve the amination of a halogenated precursor. For instance, the synthesis could commence with the known Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate.[5] Subsequent palladium-catalyzed amination, such as the Buchwald-Hartwig amination, could then be employed to introduce the amino group at the C8 position. This approach is supported by literature precedents on the palladium-catalyzed functionalization of iodo-imidazo[1,2-a]pyridines.[1][6]

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

This technical guide outlines a robust and efficient synthesis of this compound, a valuable building block for the development of novel therapeutics. The described method, based on the well-established cyclization of a 2-aminopyridine derivative, offers a reliable pathway to this important scaffold. The provided experimental protocol is designed to be a practical resource for researchers in the field of organic and medicinal chemistry.

References

An In-Depth Technical Guide to Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate (CAS No. 1160994-94-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Medicinal Chemistry

The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered significant attention in the field of drug discovery. This scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of this core have been successfully developed into therapeutic agents for various conditions.

This technical guide focuses on a key derivative, Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate (CAS No. 1160994-94-4). The presence of an amino group at the 8-position and a methyl carboxylate at the 6-position makes this molecule a highly versatile building block for the synthesis of compound libraries for screening and the development of novel therapeutics. Its strategic functionalization allows for the fine-tuning of physicochemical properties and biological activity, making it a valuable starting point for drug development campaigns targeting cancer and infectious diseases.[1]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a lead compound is fundamental to its development. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1160994-94-4[1]
Molecular Formula C₉H₉N₃O₂MySkinRecipes
Molecular Weight 191.19 g/mol [1]
Appearance Off-white to light yellow powderhangzhou J&H Chemical Co., Ltd.
Purity ≥97%MySkinRecipes
Storage Conditions 2-8°C, protect from lightChemScene

Note: Experimental values for properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined experimentally.

Synthesis and Mechanistic Insights

The synthesis of this compound is primarily achieved through a cyclocondensation reaction. The general strategy involves the reaction of a substituted 2-aminopyridine with an α-halocarbonyl compound.

Core Synthesis Strategy: Cyclocondensation

The most direct synthetic route to the imidazo[1,2-a]pyridine core involves the reaction of a 2-aminopyridine derivative with an α-haloketone or α-haloaldehyde. This reaction, often referred to as the Tchichibabin reaction for pyridine synthesis, proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration (or dehydrohalogenation) to form the fused imidazole ring.

Detailed Experimental Protocol

A plausible and efficient synthesis for a closely related analogue, methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate, provides a strong template for the synthesis of the title compound.[2] The key steps, adapted for the synthesis of this compound, are outlined below.

Step 1: Synthesis of the Precursor, Methyl 5,6-diaminonicotinate

The synthesis of the crucial precursor, methyl 5,6-diaminonicotinate, is achieved through the reduction of methyl 6-amino-5-nitronicotinate.[3]

  • Reaction Scheme:

    G reactant Methyl 6-amino-5-nitronicotinate product Methyl 5,6-diaminonicotinate reactant->product reagents reagents H₂, 5% Pd/C Methanol, RT

    Caption: Reduction of the nitro group to an amine.

  • Procedure:

    • Dissolve 1 gram of methyl 6-amino-5-nitronicotinate in 10 mL of methanol.

    • Add 0.1 g of 5% palladium on carbon (Pd/C) to the solution.

    • Subject the mixture to a hydrogen atmosphere at room temperature and normal pressure until the stoichiometric amount of hydrogen is absorbed.

    • Monitor the reaction by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

    • Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Recrystallize the resulting residue from ethanol to yield methyl 5,6-diaminonicotinate as yellow, needle-like crystals.[3]

    • Expected Yield: Approximately 0.8 g (quantitative).

    • Characterization: Melting point of 154-155°C.[3]

Step 2: Cyclocondensation to form this compound

This step involves the reaction of the synthesized methyl 5,6-diaminonicotinate with an appropriate α-halocarbonyl compound. While the exact reactant for the title compound is not specified in the available literature, a logical choice would be a two-carbon α-haloaldehyde, such as bromoacetaldehyde or chloroacetaldehyde, to form the unsubstituted imidazole ring. The following procedure is adapted from the synthesis of a 2,3-dimethyl analogue.[2]

  • Reaction Scheme:

    G reactant1 Methyl 5,6-diaminonicotinate product This compound reactant1->product reagents reactant2 α-haloaldehyde (e.g., Bromoacetaldehyde) reactant2->product reagents Solvent (e.g., Cyclohexanone) Heat

    Caption: Cyclocondensation to form the imidazo[1,2-a]pyridine core.

  • Procedure:

    • Suspend methyl 5,6-diaminonicotinate (1 equivalent) in a suitable solvent such as cyclohexanone.

    • Slowly add the α-haloaldehyde (approximately 1.2 equivalents) to the suspension.

    • Heat the reaction mixture to around 100°C and stir for several hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture to room temperature.

    • Collect the precipitated solid by filtration and wash with a non-polar solvent like tert-butyl methyl ether (TBME).

    • Dry the solid under reduced pressure to obtain the crude product.

    • Further purification can be achieved by recrystallization or column chromatography on silica gel.

Applications in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new therapeutic agents. This compound, with its functional handles, serves as a key intermediate in the synthesis of potent drug candidates.

Anti-tuberculosis Activity

Derivatives of the imidazo[1,2-a]pyridine class have shown remarkable potency against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] The mechanism of action for many of these compounds involves the inhibition of the QcrB subunit of the cytochrome bcc complex, which is essential for cellular respiration and energy production in the bacterium.[1] This disruption of oxidative phosphorylation leads to bacterial cell death. The 8-amino and 6-carboxylate groups of the title compound are ideal for derivatization to explore structure-activity relationships (SAR) and optimize anti-tubercular activity.

Anticancer Potential

The imidazo[1,2-a]pyridine scaffold is also a promising framework for the development of novel anticancer agents.[1] Studies have demonstrated that derivatives can exhibit potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines. The proposed mechanisms of action are diverse and include:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the proliferation of malignant cells.

  • Modulation of Signaling Pathways: Interfering with key cellular signaling pathways that are often dysregulated in cancer, such as the STAT3/NF-κB pathway.

The ability to easily modify the 8-amino and 6-carboxylate positions allows for the generation of a wide array of analogues to probe these mechanisms and develop targeted cancer therapies.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is intended for research use only.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses, and gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) and protect from light.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of two key functional groups for derivatization make it an important starting material for the development of new drugs, particularly in the areas of anti-tuberculosis and anticancer research. Further exploration of the biological activities of this core scaffold and its derivatives holds significant promise for the discovery of novel and effective therapeutic agents.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Scaffold in Drug Discovery

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. This bicyclic heterocyclic system is a key structural motif in marketed drugs and clinical candidates targeting a wide array of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. Its rigid structure and rich electronic properties provide a versatile framework for the design of potent and selective modulators of various biological targets. This guide focuses on a specific, yet highly significant derivative: Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate. The introduction of an amino group at the 8-position and a methyl carboxylate at the 6-position creates a unique substitution pattern that offers multiple avenues for further chemical modification and structure-activity relationship (SAR) studies. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in drug design, formulation development, and pharmacokinetic optimization. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed exploration of its chemical and physical characteristics, alongside practical experimental protocols for their determination.

Chemical Identity and Structural Elucidation

This compound is a heterocyclic compound with the chemical formula C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol .[1] Its structure is characterized by a fused imidazo[1,2-a]pyridine ring system, with an amino (-NH₂) group at position 8 and a methyl carboxylate (-COOCH₃) group at position 6.

Table 1: Compound Identification

ParameterValue
IUPAC Name This compound
CAS Number 1160994-94-4[1][2]
Molecular Formula C₉H₉N₃O₂[1]
Molecular Weight 191.19 g/mol [1]
Canonical SMILES COC(=O)c1cc2n(cn1)c1ccccc1N
InChI Key InChI=1S/C9H9N3O2/c1-14-9(13)6-3-7-10-5-2-4-8(11)12(7)10/h2-5H,1H3,(H2,11)

The structural integrity and purity of this compound are typically confirmed using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Spectroscopic Characterization (Predicted and Comparative Data)
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and imidazole rings, the amino protons, and the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons are particularly informative for confirming the substitution pattern.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide evidence for all nine carbon atoms in the molecule, including the carbonyl carbon of the ester group and the carbons of the heterocyclic core.

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 192.07.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the ester group (around 1700-1730 cm⁻¹), and C=N and C=C stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region).

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This section details the known and predicted properties of this compound.

Table 2: Physicochemical Properties

PropertyValueSource
Physical State Off-white to light yellow powderSupplier Data
Melting Point Not available-
Boiling Point Not available-
Density (predicted) 1.4 ± 0.1 g/cm³ChemicalBook
pKa (predicted for a related compound) 6.259 ± 0.10 (for Methyl 6-aminoimidazo[1,2-a]pyridine-8-carboxylate)ChemicalBook
Solubility Not available-
Storage Conditions 2-8°C[1][3]
Solubility

The solubility of a compound in various media is a critical factor influencing its absorption and distribution. While specific experimental solubility data for this compound is not currently published, its structure suggests it is likely to be sparingly soluble in water and more soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.

Experimental Protocols for Physicochemical Characterization

To address the current data gaps, this section provides detailed, field-proven methodologies for the experimental determination of key physicochemical properties of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water (e.g., 10 mg in 10 mL) in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vial at a constant temperature (typically 25°C or 37°C) using a mechanical shaker or orbital incubator for a defined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the sample at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining solid particles.

  • Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or µg/mL.

Determination of pKa (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a compound with basic functional groups like the amino group and the pyridine nitrogen in this compound, determining the pKa is crucial for understanding its ionization state at different physiological pH values.

Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a co-solvent system (e.g., methanol/water or DMSO/water) to ensure complete dissolution. The final concentration should be in the range of 1-5 mM.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a micro-burette tip.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH value after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve. For more accurate results, use specialized software for pKa calculation from titration data.

Synthesis and Chemical Reactivity

A potential synthetic route for this compound can be inferred from patent literature describing the synthesis of related compounds. A plausible approach involves the construction of the imidazo[1,2-a]pyridine core followed by functional group manipulations.

A general and widely used method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the condensation of a 2-aminopyridine derivative with an α-haloketone. For the target molecule, a plausible precursor would be a 2,3-diaminopyridine derivative appropriately substituted at the 5-position with a group that can be converted to a methyl carboxylate.

A patent for a related compound, methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate hydrobromide, suggests a synthetic pathway that could be adapted. The synthesis of iodoimidazo[1,2-a]pyridine derivatives can be achieved by the condensation of the corresponding iodo-2-aminopyridines with chloroacetaldehyde.

The amino group at the 8-position and the ester at the 6-position are key functional handles for further chemical modifications. The amino group can undergo various reactions such as acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug molecules.

Data Visualization

Molecular Structure

Caption: 2D structure of this compound.

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_anal Analysis prep Add excess compound to water equil Agitate at constant temp (24-48h) prep->equil sep Centrifuge to pellet undissolved solid equil->sep anal Quantify concentration of supernatant by HPLC sep->anal

Caption: Shake-flask method workflow for solubility determination.

Conclusion and Future Directions

This compound represents a valuable building block in the ever-expanding landscape of drug discovery. Its strategic functionalization provides a platform for the generation of diverse chemical libraries with the potential for novel biological activities. This guide has consolidated the available physicochemical data and provided robust experimental protocols to facilitate further research and development. The lack of extensive experimental data in the public domain highlights an opportunity for the scientific community to contribute to a more complete characterization of this important scaffold. Future work should focus on the experimental determination of its melting point, boiling point, and a comprehensive solubility profile in various pharmaceutically relevant solvents. Furthermore, detailed spectroscopic analysis (¹H NMR, ¹³C NMR, MS, and IR) would provide invaluable reference data for synthetic chemists. A thorough understanding of its solid-state properties, such as polymorphism, would also be beneficial for formulation development. As our collective knowledge of this and related imidazo[1,2-a]pyridine derivatives grows, so too will our ability to harness their therapeutic potential.

References

"biological activity of 8-aminoimidazo[1,2-a]pyridine derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 8-Aminoimidazo[1,2-a]pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile pharmacological profile.[1][2][3] Its rigid, planar structure and rich electron properties make it an ideal framework for designing molecules that can interact with a diverse range of biological targets. The addition of an amino group at the 8-position further enhances its potential for forming crucial hydrogen bonds and other interactions within protein binding sites, making 8-aminoimidazo[1,2-a]pyridine derivatives a particularly attractive class of compounds for drug discovery. This guide provides a comprehensive overview of the significant biological activities exhibited by these derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Anticancer Activity: A Multifaceted Approach to Targeting Malignancy

The fight against cancer is a primary focus for the application of 8-aminoimidazo[1,2-a]pyridine derivatives. These compounds have demonstrated efficacy against a variety of cancer cell lines, often through the targeted inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.[4][5]

Mechanism of Action: Kinase Inhibition

A predominant mechanism through which these derivatives exert their anticancer effects is the inhibition of protein kinases.[6] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.

  • PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is frequently hyperactivated in tumors.[7] Several 8-aminoimidazo[1,2-a]pyridine derivatives have been identified as potent pan-PI3K inhibitors, demonstrating efficacy in cancer models.[7][8] For instance, compound 14 in a study by Furet et al. (2016) showed excellent potency and selectivity, with good oral exposure and in vivo efficacy in an A2780 tumor-bearing mouse model.[7]

  • Nek2 Inhibition: Never in mitosis (NIMA) related kinase 2 (Nek2) is overexpressed in various tumors and is associated with poor prognosis.[9] Specific derivatives of imidazo[1,2-a]pyridine have been designed as Nek2 inhibitors, with some compounds showing significant proliferation inhibitory activity in the nanomolar range against gastric cancer cell lines.[9]

  • IGF-1R Inhibition: The insulin-like growth factor-1 receptor (IGF-1R) is another key target in cancer therapy. Novel 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridine derivatives have been developed as potent and selective IGF-1R kinase inhibitors.[10]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these derivatives is highly dependent on the nature and position of substituents on the imidazo[1,2-a]pyridine core.

  • Substitutions at the C-2 and C-3 positions are critical for activity. For example, a p-chlorophenyl group at the C-3 position and a nitro or tolyl group at the C-2 position have been shown to be effective against colon and melanoma cancer cell lines.[11]

  • The addition of urea moieties has been explored to enhance inhibitory activity against protein tyrosine kinases.

  • For PI3K inhibitors, planar conformations between the core and heteroaryl rings at the 6-position can accommodate larger substituents in the hydrophobic region of the kinase's P-loop, enhancing potency.[7]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of selected 8-aminoimidazo[1,2-a]pyridine derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
12b Hep-2 (Laryngeal)11[4][12]
HepG2 (Hepatocellular)13[4][12]
MCF-7 (Breast)11[4][12]
A375 (Skin)11[4][12]
14c A549 (Lung)6.39[8]
12 HT-29 (Colon)4.15 ± 2.93
14 B16F10 (Melanoma)21.75 ± 0.81
28e MGC-803 (Gastric)0.038[9]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[13]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 8-aminoimidazo[1,2-a]pyridine derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Modulating Key Signaling Pathways

Chronic inflammation is a key driver of many diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties.[14][15]

Mechanism of Action: Inhibition of STAT3/NF-κB Signaling

A novel 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) has been shown to exert its anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.[14][16][17]

  • NF-κB Inhibition: MIA suppresses the activity of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.[17][18] Molecular docking studies have shown that MIA can dock into the p50 subunit of NF-κB.[14][17]

  • STAT3 Inhibition: This derivative also suppresses the phosphorylation of STAT3, another important transcription factor involved in inflammation and cancer.[14][16]

  • Downstream Effects: The inhibition of NF-κB and STAT3 leads to a reduction in the expression of downstream targets such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as a decrease in the production of inflammatory cytokines.[17][18]

G cluster_pathway STAT3/NF-κB Signaling Pathway MIA 8-Aminoimidazo[1,2-a]pyridine Derivative (MIA) STAT3 STAT3 Phosphorylation MIA->STAT3 Inhibits NFkB NF-κB Activity MIA->NFkB Inhibits IKB IκBα Expression MIA->IKB Increases Cytokines Inflammatory Cytokines MIA->Cytokines Reduces COX2_iNOS COX-2 & iNOS Expression MIA->COX2_iNOS Reduces STAT3->Cytokines Promotes NFkB->IKB Inhibits NFkB->Cytokines Promotes NFkB->COX2_iNOS Promotes

Caption: Inhibition of the STAT3/NF-κB pathway by an 8-aminoimidazo[1,2-a]pyridine derivative.

Experimental Protocol: Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample.

Step-by-Step Methodology:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-STAT3, IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Antimicrobial and Antifungal Activities

The imidazo[1,2-a]pyridine scaffold is also a source of potent antimicrobial and antifungal agents.[3][19][20]

Antibacterial Activity

Derivatives of imidazo[1,2-a]pyridine have shown activity against both Gram-positive and Gram-negative bacteria.[21] For instance, imidazo[1,2-a]pyridine-8-carboxamides have been identified as a novel lead series with selective activity against Mycobacterium tuberculosis.[22]

Antifungal Activity

Several imidazo[1,2-a]pyridine derivatives have demonstrated promising antifungal activity against various fungal strains, including Candida albicans.[23]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism.

  • Serial Dilution: Perform a serial dilution of the 8-aminoimidazo[1,2-a]pyridine derivative in a liquid growth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions for the microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Applications in Neurodegenerative Diseases

Emerging research suggests a potential role for 8-aminoimidazo[1,2-a]pyridine derivatives in the diagnosis and treatment of neurodegenerative diseases like Alzheimer's.

β-Amyloid Plaque Imaging

Certain derivatives, such as 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY), have shown high binding affinity to β-amyloid aggregates.[24] Radioiodinated versions of these compounds have demonstrated excellent brain uptake and washout in animal models, making them promising candidates for use as PET tracers for imaging β-amyloid plaques in the brain.[24][25]

Adenosine A2A Receptor Antagonism

8-amino imidazopyridine derivatives have also been identified as antagonists of the adenosine A2A receptor, a target for neurodegenerative conditions such as Parkinson's and Alzheimer's disease.[25]

G cluster_workflow General Workflow for Screening Biological Activity Synthesis Compound Synthesis InVitro In Vitro Screening (e.g., MTT, MIC) Synthesis->InVitro Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) InVitro->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo Lead Lead Optimization InVivo->Lead

References

A Technical Guide to the Discovery of Novel Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Appeal of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The imidazo[1,2-a]pyridine core is a quintessential example of such a scaffold. This fused bicyclic 5-6 heterocyclic ring system is not merely a synthetic curiosity; it is a validated pharmacophore present in numerous marketed drugs, including zolpidem (an insomnia treatment), alpidem (an anxiolytic), and zolimidine (a gastroprotective agent).[1][2][3][4] Its structural rigidity, combined with its capacity for diverse functionalization at multiple positions, allows for the precise spatial orientation of substituents to engage with a wide array of biological targets.

This guide provides an in-depth exploration of the discovery process for novel imidazo[1,2-a]pyridine derivatives, from modern synthetic strategies to rigorous pharmacological evaluation. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the strategic rationale behind them. We will delve into the causality of experimental choices, highlighting the self-validating systems that ensure reproducibility and scientific integrity. The journey from a simple heterocyclic core to a potential clinical candidate is one of intricate design, empirical testing, and iterative refinement—a journey we will now explore in detail.

Part 1: Strategic Synthesis of the Imidazo[1,2-a]pyridine Core

The synthetic accessibility of a scaffold is paramount to its utility in drug discovery. The imidazo[1,2-a]pyridine system benefits from a variety of robust synthetic routes, most notably the advent of multicomponent reactions (MCRs) which have revolutionized the efficiency of library synthesis.

The Groebke-Blackburn-Bienaymé Reaction (GBBR): A Cornerstone of Diversity

The Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) stands as the most prominent and efficient method for assembling 3-aminoimidazo[1,2-a]pyridine derivatives.[5][6] Discovered independently in 1998, this isocyanide-based MCR has become a workhorse in medicinal chemistry due to its high atom economy, operational simplicity, and the vast chemical space it can access.[5][7][8]

Causality of Component Selection:

  • 2-Aminopyridine Derivative: This component forms the pyridine portion of the fused ring system. Substituents on this ring are crucial for modulating physicochemical properties like solubility and for establishing key interactions with the biological target.

  • Aldehyde: This reactant introduces substitution at the 2-position of the final scaffold. The choice of aldehyde (aromatic, heteroaromatic, or aliphatic) is a primary driver of structural diversity and directly impacts the compound's pharmacological profile.[9]

  • Isocyanide: The isocyanide provides the nitrogen and carbon atoms that form the imidazole ring and introduces the exocyclic amino group at the 3-position. The R-group of the isocyanide offers another critical vector for modification to fine-tune potency and pharmacokinetic properties.

Step-by-Step Protocol: One-Pot GBBR Synthesis

  • Reaction Setup: To a solution of the selected 2-aminopyridine (1.0 eq) and aldehyde (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or even water for green chemistry approaches) is added a catalytic amount of an acid catalyst (e.g., Sc(OTf)₃, HClO₄).[7] The mixture is stirred at room temperature for 15-20 minutes to facilitate the formation of the Schiff base intermediate.

  • Isocyanide Addition: The isocyanide (1.1 eq) is added to the mixture.

  • Reaction Progression: The reaction is stirred at a temperature ranging from room temperature to 60 °C for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel to yield the desired 3-aminoimidazo[1,2-a]pyridine product.

Self-Validating System: The success of the GBBR is readily confirmed by spectroscopic analysis. The formation of the characteristic fused ring system can be verified by ¹H NMR, where specific proton signals for the imidazo[1,2-a]pyridine core appear, and by High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of the synthesized compound.[7][10]

GBB_Workflow cluster_reactants Reactant Inputs cluster_process One-Pot Reaction cluster_output Product & Analysis Amine 2-Aminopyridine Mixing 1. Mix Amine + Aldehyde (Catalyst, Solvent) Amine->Mixing Aldehyde Aldehyde Aldehyde->Mixing Isocyanide Isocyanide Iso_Add 2. Add Isocyanide Isocyanide->Iso_Add Step 2 Schiff_Base Schiff Base Formation (Intermediate) Mixing->Schiff_Base Step 1 Schiff_Base->Iso_Add Cyclization [3+2] Cycloaddition & Tautomerization Iso_Add->Cyclization Product 3-Aminoimidazo[1,2-a]pyridine Cyclization->Product Final Product Purification Purification (Column Chromatography) Product->Purification Analysis Structural Analysis (NMR, HRMS) Purification->Analysis

Caption: General workflow for the Groebke-Blackburn-Bienaymé Reaction.

Transition-Metal Catalysis: Accessing Novel Architectures

While MCRs provide excellent access to 3-amino derivatives, transition-metal catalysis opens the door to other substitution patterns and more complex fused systems.

Copper-Catalyzed Ullmann-Type C-N Coupling: The Ullmann condensation is a classical method for forming carbon-heteroatom bonds, and its modern variants are powerful tools in scaffold synthesis.[11] For imidazo[1,2-a]pyridines, this can be applied intramolecularly to forge the imidazole ring. This strategy is particularly useful for creating derivatives that are not readily accessible through MCRs.[12]

  • Rationale: This approach typically involves a starting material, such as an ortho-halogenated N-substituted pyridine, which undergoes an intramolecular C-N bond formation catalyzed by a copper(I) salt (e.g., CuI).[12][13] The absence of a ligand is often possible, simplifying the protocol.[13] The reaction proceeds smoothly to furnish the fused heterocyclic product in good to excellent yields.

Palladium-Catalyzed Cross-Dehydrogenative Coupling (CDC): CDC reactions are an emerging class of reactions that form C-C bonds by the formal removal of two hydrogen atoms. This allows for the direct C-H functionalization of the imidazo[1,2-a]pyridine core, avoiding the need for pre-functionalized starting materials. For instance, the C-3 position of the scaffold can be directly coupled with various partners, representing a highly atom-economical approach to diversification.[14]

Part 2: Rigorous Compound Profiling: From Structure to Function

The synthesis of a novel compound is only the first step. A rigorous, multi-faceted profiling process is required to characterize the molecule and assess its therapeutic potential.

Structural and Physicochemical Characterization

An unambiguous determination of a compound's structure is a non-negotiable prerequisite for any further study. This is achieved through a standard suite of analytical techniques.

TechniquePurpose & Key InsightsExample Data Interpretation
¹H & ¹³C NMR Confirms the carbon-hydrogen framework and connectivity. Chemical shifts (δ) and coupling constants (J) provide definitive proof of the imidazo[1,2-a]pyridine core and the position of substituents.In a typical ¹H NMR spectrum, characteristic signals in the aromatic region (δ 7.0-8.5 ppm) correspond to the protons on the fused ring system. The presence of a singlet around δ 2.5 ppm might indicate a methyl group at the 7-position.[15]
HRMS (ESI-TOF) Provides the exact mass of the synthesized molecule to within a few parts per million (ppm). This confirms the elemental composition and validates the molecular formula.A calculated mass of [M+H]⁺ 307.1553 and a found mass of 307.1509 confirms the formula C₁₈H₁₉N₄O⁺.[7]
FT-IR Identifies the presence of specific functional groups (e.g., C=O, N-H, O-H) based on their characteristic vibrational frequencies.A strong absorption band around 3415 cm⁻¹ would indicate an O-H stretch, while a band at 1639 cm⁻¹ could correspond to an N=N azo linkage in specialized derivatives.[15]
Biological Evaluation: Identifying Therapeutic Potential

The imidazo[1,2-a]pyridine scaffold is known for its promiscuity, exhibiting a wide range of biological activities.[1][2] The screening cascade must be tailored to the therapeutic area of interest.

  • Anticancer Activity: Compounds are often screened against a panel of cancer cell lines. Recent research has focused on developing imidazo[1,2-a]pyridines as inhibitors of key signaling pathways, such as the PI3K/mTOR pathway, which is frequently dysregulated in cancer.[16][17] Some derivatives have also been developed as targeted covalent inhibitors, for example, against KRAS G12C mutant cancers.[18]

  • Antitubercular Activity: This scaffold has shown significant promise against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[4][19] Evaluation involves determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible bacterial growth.[4]

  • Antiviral Activity: Derivatives have been reported with potent activity against viruses like human cytomegalovirus (CMV) and varicella-zoster virus (VZV).[20] The therapeutic index (TI), a ratio of cytotoxicity to antiviral activity, is a critical parameter.

Table of Representative Biological Data (Hypothetical)

Compound IDTarget/AssayPotency (IC₅₀ / MIC)Cytotoxicity (CC₅₀)Selectivity/Therapeutic Index
IMP-01 PI3Kα Kinase Assay15 nM>10 µM (Vero cells)>667
IMP-02 M. tuberculosis H37Rv0.1 µM>128 µM (Vero cells)>1280
IMP-03 KRAS G12C NCI-H358 cells50 nM>10 µM (HEK293T)>200
IMP-04 Human Cytomegalovirus (HCMV)0.5 µM75 µM (HFF cells)150
The Lead Optimization Cycle: A Data-Driven Iterative Process

The discovery of an initial "hit" compound with promising activity is the beginning of the lead optimization phase. This is an iterative cycle driven by Structure-Activity Relationship (SAR) data. The goal is to enhance potency and selectivity while improving drug-like properties (ADME - Absorption, Distribution, Metabolism, Excretion).

Key Optimization Strategies:

  • Enhancing Selectivity: Introducing constrained secondary amines can improve selectivity for a specific kinase target over others.[21]

  • Improving Bioavailability: Integration of moieties like a fluorine-substituted piperidine has been shown to reduce P-glycoprotein (Pgp) mediated efflux, a common mechanism of drug resistance, thereby improving oral bioavailability.[21]

  • Computational Guidance: Molecular docking studies are used to predict how a compound binds to its target protein.[15] This in silico analysis helps prioritize which new analogs to synthesize, saving significant time and resources.

Lead_Optimization Synthesis Design & Synthesis Testing In Vitro & In Vivo Testing Synthesis->Testing Generate Analogs SAR SAR Analysis (Data Interpretation) Testing->SAR Generate Data Redesign Computational Modeling & Redesign SAR->Redesign Identify Key Interactions Redesign->Synthesis Propose New Structures

Caption: The iterative cycle of lead optimization in drug discovery.

Part 3: Case Study - Imidazo[1,2-a]pyridines as Covalent KRAS Inhibitors

A compelling recent application of the imidazo[1,2-a]pyridine scaffold is in the development of targeted covalent inhibitors (TCIs). The KRAS protein, particularly with the G12C mutation, has long been considered "undruggable." Covalent inhibitors work by forming an irreversible bond with a specific amino acid residue (in this case, cysteine) in the target protein, leading to potent and durable inhibition.

Researchers successfully utilized the imidazo[1,2-a]pyridine as a novel scaffold for this purpose.[18]

  • Scaffold Hopping: Starting from known covalent inhibitor frameworks, a "scaffold hopping" strategy was employed to replace the core with the imidazo[1,2-a]pyridine system.

  • Synthesis: The GBB reaction was instrumental in rapidly synthesizing a library of derivatives, each bearing a "warhead" (an electrophilic group like an acrylamide) capable of reacting with the cysteine residue of KRAS G12C.[18]

  • Biological Validation: Screening identified compound I-11 as a potent agent against KRAS G12C-mutated NCI-H358 cancer cells.[18] Subsequent biochemical assays confirmed that the compound covalently modifies the target protein.

Covalent_Inhibition cluster_protein KRAS G12C Protein cluster_inhibitor Inhibitor (I-11) Pocket Binding Pocket Cysteine Cysteine-12 Covalent_Bond Covalent Bond Formation (Irreversible Inhibition) Cysteine->Covalent_Bond Scaffold Imidazo[1,2-a]pyridine (Binding & Orientation) Scaffold->Pocket 1. Non-covalent binding Warhead Acrylamide Warhead (Electrophile) Warhead->Cysteine 2. Nucleophilic attack Warhead->Covalent_Bond

Caption: Mechanism of covalent inhibition of KRAS G12C by an imidazo[1,2-a]pyridine-based TCI.

This case study validates the imidazo[1,2-a]pyridine core as a highly adaptable scaffold suitable for cutting-edge therapeutic modalities like covalent inhibition.[18]

Conclusion and Future Outlook

The imidazo[1,2-a]pyridine scaffold continues to demonstrate its immense value in drug discovery. Its synthetic tractability, particularly through powerful MCRs like the GBBR, allows for the rapid exploration of vast chemical space. The demonstrated success of this core against a wide spectrum of diseases, from infections to cancer, ensures its continued relevance.[1][2][3]

Future efforts will likely focus on several key areas:

  • New Synthetic Methodologies: The development of novel catalytic systems and reaction pathways will unlock unprecedented chemical diversity.

  • Targeted Protein Degradation: The scaffold's adaptability makes it an ideal candidate for designing PROTACs (Proteolysis-Targeting Chimeras) and molecular glues.

  • AI and Machine Learning: Integrating computational approaches will accelerate the design-synthesis-test cycle, enabling more rapid identification of potent and selective clinical candidates.

As our understanding of disease biology deepens, the demand for novel, adaptable, and effective small molecules will only grow. The imidazo[1,2-a]pyridine, a privileged scaffold with a proven track record, is exceptionally well-positioned to meet this demand and form the basis for the next generation of innovative medicines.

References

Unraveling the Therapeutic Potential: A Technical Guide to the Putative Mechanism of Action of Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile pharmacological activities. This technical guide delves into the putative mechanism of action of a specific derivative, Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate. While direct experimental data on this particular molecule is limited, this document synthesizes the extensive research on the broader imidazo[1,2-a]pyridine class to construct a scientifically grounded hypothesis regarding its biological targets and cellular effects. We posit that this compound likely functions as a kinase inhibitor, primarily targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. This guide will provide a comprehensive overview of the proposed mechanism, detail robust experimental protocols for its validation, and offer insights into the structure-activity relationships that underpin its potential therapeutic efficacy.

Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Structure in Drug Discovery

The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle that has garnered significant attention in pharmaceutical research due to its wide array of biological activities.[1][2][3] Marketed drugs such as Zolpidem (an insomnia treatment), Alpidem (an anxiolytic), and Saripidem (an anxiolytic) feature this versatile scaffold.[1][2] The therapeutic breadth of this class of compounds is extensive, with demonstrated efficacy as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[3][4][5]

A substantial body of evidence points towards the ability of imidazo[1,2-a]pyridine derivatives to function as potent kinase inhibitors.[6][7][8] Kinases are a class of enzymes that play a pivotal role in cellular signaling by catalyzing the transfer of phosphate groups to specific substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The imidazo[1,2-a]pyridine scaffold has been successfully exploited to develop inhibitors of key kinases, including phosphoinositide 3-kinases (PI3Ks), Akt (also known as protein kinase B), and the mammalian target of rapamycin (mTOR).[9][10]

This compound, the subject of this guide, is a functionalized derivative of this core structure. While it has been identified as a key intermediate in the synthesis of various biologically active compounds, particularly those targeting neurological and psychiatric disorders, its intrinsic mechanism of action remains to be fully elucidated.[11] This guide will, therefore, focus on a putative mechanism centered on kinase inhibition, drawing parallels from closely related and well-characterized analogs.

Putative Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Cascade

Based on extensive research into the imidazo[1,2-a]pyridine class, we hypothesize that this compound acts as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cellular processes and is frequently hyperactivated in human cancers.

The PI3K/Akt/mTOR Pathway: A Central Hub for Cell Signaling

The PI3K/Akt/mTOR pathway is a complex and highly regulated signaling network that responds to a variety of extracellular and intracellular stimuli, including growth factors, cytokines, and nutrients. Its activation initiates a cascade of downstream events that collectively promote cell growth, proliferation, survival, and metabolism.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Compound This compound Compound->PI3K Inhibition Compound->Akt Inhibition Compound->mTORC1 Inhibition

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.

Structural Insights: How Imidazo[1,2-a]pyridines Inhibit Kinases

The inhibitory activity of imidazo[1,2-a]pyridine derivatives against kinases is attributed to their ability to bind to the ATP-binding pocket of the enzyme. The nitrogen-rich heterocyclic core can form crucial hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition. The substituents on the imidazo[1,2-a]pyridine ring play a critical role in determining the selectivity and potency of the inhibitor by interacting with specific amino acid residues within the ATP-binding site.

For this compound, the 8-amino group and the 6-carboxylate methyl ester are expected to significantly influence its binding affinity and selectivity profile. The amino group can act as a hydrogen bond donor, while the carboxylate ester can engage in hydrogen bonding or dipole-dipole interactions.

Experimental Validation: A Step-by-Step Approach to Elucidating the Mechanism of Action

To rigorously test the hypothesis that this compound targets the PI3K/Akt/mTOR pathway, a series of well-defined experiments are necessary.

In Vitro Kinase Inhibition Assays

The initial step is to determine the direct inhibitory effect of the compound on a panel of purified kinases.

Protocol: Kinase Inhibition Assay

  • Objective: To quantify the inhibitory activity of this compound against a panel of kinases, including PI3K isoforms, Akt, and mTOR.

  • Materials:

    • Purified recombinant kinases (e.g., PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, Akt1, Akt2, Akt3, mTOR).

    • Kinase-specific substrates.

    • ATP.

    • This compound.

    • Assay buffer.

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Prepare a serial dilution of this compound.

    • In a 96-well or 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the recommended time at the optimal temperature.

    • Stop the reaction and measure the kinase activity using a suitable detection method.

    • Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Data Presentation: Kinase Inhibition Profile

Kinase TargetIC50 (µM)
PI3Kα[Experimental Value]
PI3Kβ[Experimental Value]
PI3Kδ[Experimental Value]
PI3Kγ[Experimental Value]
Akt1[Experimental Value]
Akt2[Experimental Value]
Akt3[Experimental Value]
mTOR[Experimental Value]
Cellular Assays to Confirm Target Engagement

Once direct kinase inhibition is established, the next step is to confirm that the compound engages its target within a cellular context.

Protocol: Western Blot Analysis of Phosphorylated Downstream Targets

  • Objective: To assess the effect of this compound on the phosphorylation status of key downstream effectors of the PI3K/Akt/mTOR pathway.

  • Materials:

    • Cancer cell line with a known activated PI3K/Akt/mTOR pathway (e.g., MCF-7, PC-3).

    • Cell culture medium and supplements.

    • This compound.

    • Lysis buffer.

    • Primary antibodies against phosphorylated and total Akt (Ser473), S6 ribosomal protein (Ser235/236), and 4E-BP1 (Thr37/46).

    • Secondary antibodies conjugated to HRP.

    • Chemiluminescent substrate.

  • Procedure:

    • Culture the selected cancer cells to 70-80% confluency.

    • Treat the cells with increasing concentrations of this compound for a specified duration.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated and total forms of the target proteins.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent detection system.

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Western_Blot_Workflow CellCulture Cell Culture (e.g., MCF-7) Treatment Treatment with Compound CellCulture->Treatment Lysis Cell Lysis Treatment->Lysis SDSPAGE SDS-PAGE Lysis->SDSPAGE Transfer Western Transfer (PVDF membrane) SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody (e.g., p-Akt) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

Caption: Experimental workflow for Western blot analysis.

Phenotypic Assays to Assess Cellular Effects

The final step is to evaluate the impact of the compound on cellular phenotypes that are regulated by the PI3K/Akt/mTOR pathway.

Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

  • Objective: To determine the effect of this compound on the proliferation of cancer cells.

  • Materials:

    • Cancer cell line.

    • Cell culture medium and supplements.

    • This compound.

    • MTT reagent or CellTiter-Glo® reagent (Promega).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of the compound.

    • Incubate for a period of 48-72 hours.

    • Add the proliferation reagent and incubate as per the manufacturer's instructions.

    • Measure the absorbance or luminescence to determine the number of viable cells.

    • Calculate the GI50 (concentration for 50% growth inhibition).

Alternative and Complementary Mechanisms

While the primary hypothesis focuses on kinase inhibition, it is prudent to consider other potential mechanisms of action for this compound. One notable possibility is the modulation of GABA receptors, as suggested by its use as a synthetic intermediate for compounds targeting neurological disorders.[11] The imidazo[1,2-a]pyridine scaffold is present in several drugs that act on the central nervous system, and therefore, investigating the interaction of this compound with GABA receptors would be a valuable secondary line of inquiry.

Conclusion and Future Directions

This compound belongs to a class of compounds with a rich history of therapeutic relevance. Based on the extensive literature on the imidazo[1,2-a]pyridine scaffold, we have put forth a compelling hypothesis that this molecule functions as a kinase inhibitor, likely targeting the PI3K/Akt/mTOR pathway. The experimental protocols detailed in this guide provide a clear and logical framework for validating this proposed mechanism of action.

Future research should focus on a comprehensive kinase profiling to identify the full spectrum of targets and to determine the selectivity of the compound. Furthermore, in vivo studies in relevant animal models will be crucial to assess its therapeutic efficacy and pharmacokinetic properties. The insights gained from these studies will be instrumental in advancing our understanding of this compound and in unlocking its full potential as a novel therapeutic agent.

References

"in vitro evaluation of Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the In Vitro Evaluation of Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged structure."[1] This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, leading to a wide spectrum of therapeutic applications. Compounds incorporating this fused heterocyclic system have demonstrated activities ranging from anticancer and anti-inflammatory to antiviral, anticonvulsant, and antibacterial.[2][3] Marketed drugs such as Zolpidem (a hypnotic), Olprinone (a phosphodiesterase inhibitor), and Saripidem (an anxiolytic) feature this core, underscoring its clinical significance.[2][4]

The specific compound of interest, this compound, is a derivative of this versatile scaffold. Its structure is characterized by an amino group at the C8 position and a methyl carboxylate group at the C6 position. These substitutions are critical, as they are expected to modulate the molecule's physicochemical properties—such as solubility, lipophilicity, and hydrogen bonding capacity—and ultimately dictate its biological target profile and potency. This guide outlines a logical, multi-phased in vitro strategy to systematically characterize the biological activity of this novel compound, beginning with broad phenotypic screening and progressing to specific target-based mechanistic studies.

Phase 1: Foundational Activity Assessment - Cytotoxicity & Cell Viability

Expertise & Experience: The Rationale for a Viability-First Approach

Before investigating complex mechanisms, it is imperative to understand the compound's fundamental effect on cell survival. A primary screen for cytotoxicity and cell viability serves two purposes: first, it identifies if the compound has broad cytotoxic effects, and second, it establishes a working concentration range for subsequent, more sensitive mechanistic assays.[5] Distinguishing between a cytotoxic (cell-killing) and a cytostatic (inhibiting proliferation) effect is a critical first step in drug discovery.[5][6] We begin with a robust, high-throughput assay to generate the initial dose-response curves across a panel of relevant human cancer cell lines. The choice of cell lines should be guided by the known activities of similar imidazo[1,2-a]pyridine derivatives, which have shown efficacy in colon (HT-29), breast (MCF-7), and melanoma (B16F10) cancer models.[7][8]

Experimental Protocol: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

This method is chosen for its sensitivity and simplicity, as it quantifies the ATP present, which is a marker of metabolically active, viable cells.[9][10] A decrease in the luminescent signal directly correlates with a reduction in cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HT-29, MCF-7) in 96-well, opaque-walled plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. A typical starting concentration is 100 µM. Also, prepare vehicle (DMSO) controls and positive controls (e.g., Staurosporine).

  • Cell Treatment: Add the diluted compound or controls to the respective wells. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells to avoid solvent-induced toxicity.

  • Incubation: Incubate the plates for a standard exposure time, typically 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Reagent Addition: Equilibrate the plate and the luminescent assay reagent to room temperature. Add the reagent to each well according to the manufacturer's protocol (e.g., a volume equal to the culture medium).

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls (representing 100% viability) and plot the cell viability against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Preliminary Cytotoxicity Profile
Cell LineTissue of OriginIC₅₀ (µM)
HT-29Colon CarcinomaHypothetical Value
MCF-7Breast AdenocarcinomaHypothetical Value
B16F10Murine MelanomaHypothetical Value
HEK293Normal Human KidneyHypothetical Value

Note: Including a normal cell line like HEK293 provides an initial assessment of selectivity.

Visualization: General Workflow for In Vitro Evaluation

G cluster_0 Phase 1: Viability Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Cellular Mechanism start Compound Synthesis Methyl 8-aminoimidazo[1,2-a] pyridine-6-carboxylate assay_prep Prepare Serial Dilutions start->assay_prep treatment Treat Cells with Compound (48-72h Incubation) assay_prep->treatment cell_culture Plate Panel of Cancer & Normal Cell Lines cell_culture->treatment viability_assay Perform ATP-Based Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay ic50_calc Calculate IC₅₀ Values viability_assay->ic50_calc hypothesis Hypothesize Target Class (e.g., Protein Kinases) ic50_calc->hypothesis kinase_panel Screen Against Kinase Panel (e.g., ADP-Glo Assay) hypothesis->kinase_panel kinase_ic50 Determine Kinase IC₅₀ kinase_panel->kinase_ic50 pathway_analysis Analyze Downstream Pathway Modulation (e.g., Western Blot) kinase_ic50->pathway_analysis conclusion Confirm On-Target Effect in Cellular Context pathway_analysis->conclusion

Caption: A multi-phased approach for in vitro compound evaluation.

Phase 2: Mechanistic Elucidation - Target-Based Assays

Expertise & Experience: Why Focus on Kinases?

The dysregulation of protein kinase activity is a hallmark of numerous diseases, especially cancer, making them a major class of therapeutic targets.[11] Given that many imidazo[1,2-a]pyridine derivatives are known kinase inhibitors, this target class represents a logical and high-probability starting point for mechanistic studies.[12][13] A cell-free (biochemical) kinase assay is the gold standard for determining direct inhibitory potential against a specific enzyme, removing the complexities of a cellular environment.[13][14]

Experimental Protocol: Luminescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, less ATP is converted to ADP, resulting in a lower luminescent signal. This inverse relationship allows for precise measurement of inhibitor potency.[11][14]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase of interest, its specific substrate peptide, and ATP in a suitable kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[11] The optimal concentrations should be determined empirically.

  • Inhibitor Plating: In a 96-well plate, add serially diluted this compound. Include a positive control inhibitor (e.g., Staurosporine) and a DMSO vehicle control.

  • Kinase-Inhibitor Pre-incubation: Add the kinase to each well and incubate for 10-15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Initiation of Kinase Reaction: Add the substrate/ATP mixture to all wells to start the reaction. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Reaction Termination & ATP Depletion: Add the first reagent (ADP-Glo™ Reagent) to each well. This terminates the kinase reaction and depletes any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation: Add the second reagent (Kinase Detection Reagent), which converts the ADP produced into ATP and, through a coupled luciferase/luciferin reaction, generates a luminescent signal proportional to the initial kinase activity. Incubate for 30 minutes.

  • Data Acquisition and Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value for the specific kinase.

Data Presentation: Kinase Inhibitory Profile
Kinase TargetTarget FamilyCompound IC₅₀ (nM)Staurosporine IC₅₀ (nM)
Kinase ASer/Thr KinaseHypothetical Value5
Kinase BTyr KinaseHypothetical Value10
Kinase CSer/Thr KinaseHypothetical Value20
Kinase DTyr KinaseHypothetical Value2

Note: Screening against a panel of diverse kinases is crucial to assess both potency and selectivity.

Visualization: Principle of the ADP-Glo™ Kinase Assay

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation K Kinase SP Phospho-Substrate K->SP S Substrate S->SP ATP ATP ADP ADP ATP->ADP ADP2 ADP (from Step 1) Inhibitor Test Compound Inhibitor->K ATP2 ATP (Newly Generated) ADP2->ATP2 Detection Reagent Light Luminescent Signal ATP2->Light Luciferase Luciferase/ Luciferin Luciferase->Light Conclusion Less Kinase Activity = Less ADP = Less Light

Caption: Workflow of a luminescence-based kinase inhibition assay.

Phase 3: Cellular Confirmation of Mechanism

Trustworthiness: Bridging the Biochemical-to-Cellular Gap

A compound that is potent in a biochemical assay must also demonstrate activity in a cellular context. This step validates the primary mechanism of action. If the compound inhibits a specific kinase in Phase 2, we must confirm that it also blocks the signaling pathway controlled by that kinase within intact cells. Western blotting is a standard and reliable technique for this purpose, allowing for the visualization of changes in protein phosphorylation.

Hypothetical Signaling Pathway Analysis

Let us assume the compound potently inhibits "Kinase B," a receptor tyrosine kinase that activates the downstream protein "Substrate Y" via phosphorylation.

Methodology Outline:

  • Treat cells expressing Kinase B with varying concentrations of this compound for a defined period.

  • Lyse the cells and quantify total protein content.

  • Separate proteins by size using SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with a primary antibody specific to the phosphorylated form of Substrate Y (p-Substrate Y).

  • Probe a parallel membrane with an antibody for total Substrate Y as a loading control.

  • A dose-dependent decrease in the p-Substrate Y signal, with no change in total Substrate Y, would confirm that the compound inhibits Kinase B activity in a cellular environment.

Visualization: Inhibition of a Cellular Signaling Pathway

G Ligand Growth Factor Receptor Kinase B (Receptor Tyrosine Kinase) Ligand->Receptor Substrate Substrate Y Receptor->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Y (Active) Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Compound Test Compound Compound->Receptor Inhibition

Caption: Diagram of a compound inhibiting a kinase signaling cascade.

Conclusion and Future Directions

This technical guide outlines a systematic, three-phase approach for the comprehensive in vitro evaluation of this compound. By progressing from broad cell viability screening to specific biochemical target inhibition and finally to cellular pathway modulation, this workflow ensures a robust and logical characterization of the compound's biological activity. The data generated will provide a strong foundation for further preclinical development, including structure-activity relationship (SAR) studies, ADME-T profiling, and eventual in vivo efficacy testing. The versatility of the imidazo[1,2-a]pyridine scaffold suggests that while a kinase inhibition hypothesis is a strong starting point, other potential mechanisms, such as effects on cyclooxygenase enzymes or Wnt signaling, should be considered if the initial results are inconclusive.[15][16]

References

A Senior Application Scientist's Guide to the Preliminary Screening of Imidazo[1,2-a]Pyridine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imidazo[1,2-a]Pyridine Scaffold and the Imperative for Rigorous Screening

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, a cornerstone in modern medicinal chemistry.[1] Its versatile structure has given rise to approved drugs such as the anxiolytic Alpidem and the hypnotic Zolpidem, and it continues to feature prominently in discovery pipelines for indications ranging from anticancer to antitubercular and anti-leishmanial agents.[2][3][4] However, the potential of any chemical library, particularly one built around such a "drug prejudice" scaffold, can only be unlocked through a meticulously planned and executed screening campaign.[3]

This guide is not a mere recitation of protocols. It is a distillation of field-proven insights designed for drug discovery professionals. We will dissect the causality behind each experimental choice, building a self-validating workflow that moves logically from a vast chemical collection to a small set of high-quality, validated hits. The goal is to identify chemical matter that is not just active, but genuinely suitable for the arduous journey of optimization.[5]

Part 1: Architecting the Screening Campaign

The success of a screening campaign is determined long before the first plate is run. The foundational architecture—encompassing the library itself, the biological question being asked, and the technology used to answer it—is paramount.

The Library: More Than Just a Collection of Molecules

An imidazo[1,2-a]pyridine library is not a monolith. Its composition dictates the scope of the biological space you can effectively explore.

  • Chemical Diversity: A robust library should feature broad diversification across key substitution points (typically C2, C3, C6, and C8) to explore a wide range of chemical space.[6] This is crucial for uncovering initial Structure-Activity Relationships (SAR).

  • Purity and Identity: Every sample must be of high purity (>95%) with confirmed identity. Impurities can act as inhibitors or activators, leading to false positives that waste significant resources. All library stocks should be stored in an appropriate solvent, like 100% DMSO, at low temperatures to ensure stability.[7]

  • Drug-Likeness: While early-stage screening allows for broader physicochemical properties, the library should be curated to exclude overtly problematic functionalities. Computational filtering to remove Pan-Assay Interference Compounds (PAINS) or other reactive motifs is a critical, though not foolproof, first step.[6][8] It is essential to remember that some established drugs contain fragments that might be flagged as PAINS, so context and careful follow-up are key.[6]

Assay Design: The Interrogation of Biology

The assay is the heart of the screen. Its design determines the quality and relevance of your data. The two primary approaches are target-based and phenotypic screening.[9]

  • Target-Based Assays: These are reductionist approaches that measure a compound's effect on a specific, isolated biological target (e.g., a purified enzyme or receptor).[7] They are advantageous for their clarity of mechanism. For instance, a biochemical assay could be developed to find imidazo[1,2-a]pyridine inhibitors of a specific salt-inducible kinase (SIK1).[10]

  • Phenotypic Assays: These assays measure a compound's effect on the overall phenotype of a cell or organism, without a priori knowledge of the specific molecular target.[11] An example would be screening for compounds that induce cell death in a specific cancer cell line, like HCC1937 breast cancer cells.[2][12] While the mechanism is initially a "black box," this approach can uncover novel pathways and first-in-class molecules.[6]

Scientist's Insight: The Self-Validating Assay Regardless of the approach, a robust assay is non-negotiable. It must be miniaturized for high-throughput formats (384- or 1,536-well plates) and validated for statistical rigor.[7] Key metrics must be established before starting the screen.

MetricDescriptionAcceptance CriteriaRationale
Z'-factor A measure of statistical effect size that reflects both the signal dynamic range and data variation.Z' > 0.5A Z'-factor above 0.5 indicates a large separation between positive and negative controls, providing confidence that hits are statistically significant and not random noise.
Signal-to-Background (S/B) The ratio of the mean signal of the positive control to the mean signal of the negative control.S/B ≥ 5 (Biochemical) S/B ≥ 2 (Cell-Based)Ensures the assay window is sufficient to detect modest levels of inhibition or activation. Cell-based assays often have a narrower window.
Coefficient of Variation (%CV) A measure of the variability of the data within control wells (positive and negative).%CV < 15%Low variability is essential for reproducibility and ensures that small changes in signal due to compound activity can be reliably detected.

Part 2: The Screening Funnel: A Workflow for Hit Discovery

The preliminary screen is best visualized as a funnel, systematically reducing a large library to a few well-characterized and promising hits.[5][13] This process is designed to rigorously eliminate false positives and artifacts at each stage.

Screening_Funnel cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Triage & Validation cluster_2 Phase 3: Hit Characterization Lib Imidazo[1,2-a]pyridine Library (10,000s - 100,000s compounds) HTS Primary HTS Campaign (Single Concentration) Lib->HTS Automated Screening Hits Primary Hits (~0.5% - 2% Hit Rate) HTS->Hits Statistical Cutoff (e.g., >3σ) Confirm Hit Confirmation (Fresh Compound, Same Assay) Hits->Confirm Re-test Ortho Orthogonal Assay (Different Technology/Readout) Confirm->Ortho Confirmed Hits DR Dose-Response (IC50/EC50) & Cytotoxicity Assessment Ortho->DR Validated Hits Final High-Quality Hits (Potent, Selective, Tractable) (~10s - 100s compounds) DR->Final Prioritization

Caption: The High-Throughput Screening (HTS) Funnel.
Protocol: High-Throughput Primary Screen (Cell-Based Luciferase Reporter Assay)

This protocol provides a framework for a common cell-based assay.

Objective: To identify compounds that modulate a specific signaling pathway linked to a luciferase reporter gene.

Materials:

  • Stable cell line expressing the luciferase reporter construct.

  • Assay-ready plates (384-well, solid white) containing the library compounds (e.g., at a final concentration of 10 µM).

  • Cell culture medium, Trypsin-EDTA, PBS.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • Automated liquid handlers and a plate-based luminometer.

Methodology:

  • Cell Plating: Culture cells to ~80% confluency. Harvest using trypsin and resuspend in fresh medium to a pre-determined optimal density. Using an automated dispenser, seed 25 µL of the cell suspension into each well of the 384-well assay plates.

  • Compound Addition: Immediately following cell plating, use a pin tool or acoustic dispenser to transfer a small volume (e.g., 50 nL) of compound from the library source plates to the assay plates. This single-point screen is typically performed at a concentration of 5-20 µM.[7]

  • Incubation: Incubate the plates for a pre-determined period (e.g., 16-24 hours) at 37°C, 5% CO₂. This allows time for the compounds to exert their biological effect.

  • Assay Readout: Equilibrate plates to room temperature. Add 25 µL of luciferase assay reagent to all wells using an automated dispenser. This reagent lyses the cells and provides the substrate for the luciferase enzyme.

  • Data Collection: Incubate for 5-10 minutes to allow the luminescent signal to stabilize. Read the luminescence on a plate reader.

Data Analysis and Hit Identification

Raw data from the plate reader is normalized against on-plate controls (e.g., DMSO for neutral control, a known activator/inhibitor for positive control). A statistical cutoff, often a Z-score or three standard deviations (σ) from the mean of the neutral controls, is used to define a "primary hit".[14]

Hit Confirmation and Triage

Primary hits are subject to a crucial triage process to eliminate false positives.[15]

Rationale: False positives can arise from compound autofluorescence, light scattering, aggregation, or reactivity with assay components.[15][16] A systematic triage is the only way to build confidence in your hit list.

Hit_Triage Start Primary Hit Identified ReTest Re-test from Dry Powder Start->ReTest Ortho Test in Orthogonal Assay ReTest->Ortho Activity Confirmed FP1 Discard: False Positive (Not Reproducible) ReTest->FP1 Activity Not Confirmed Tox Assess General Cytotoxicity Ortho->Tox Activity Confirmed FP2 Discard: Assay Artifact (Technology-Specific) Ortho->FP2 Activity Not Confirmed Valid Validated Hit (Proceed to Dose-Response) Tox->Valid Not Cytotoxic at Active Concentration FP3 Discard: Cytotoxic Artifact Tox->FP3 Cytotoxic

Caption: Decision workflow for hit validation and triage.
  • Hit Confirmation: The first step is to re-test the active compounds. Ideally, this is done using a fresh, dry powder sample to rule out degradation or concentration errors in the original screening plate.[5]

  • Orthogonal Assays: Confirmed hits must be tested in an orthogonal assay.[15] This assay measures the same biological endpoint but uses a different technology. For example, if the primary screen used a fluorescence-based readout, the orthogonal assay might use luminescence or absorbance. This is a powerful method for identifying compounds that interfere with a specific detection method.[15]

  • Initial Cytotoxicity Assessment: It is critical to determine if the observed activity is simply a result of the compound killing the cells.[13] A simple cytotoxicity assay should be run in parallel.

Part 3: Foundational Characterization of Validated Hits

Once a hit has been validated through orthogonal testing, the next step is to quantify its activity and assess its initial therapeutic window.

Protocol: Dose-Response and IC₅₀/EC₅₀ Determination

Objective: To determine the potency of a validated hit by measuring its activity across a range of concentrations.

Methodology:

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution series for each validated hit, typically starting from a top concentration of 50-100 µM.

  • Assay Performance: Perform the primary or secondary assay as described previously, but using the full dilution series for each compound.

  • Data Analysis: Normalize the data and plot the percent inhibition (or activation) against the logarithm of the compound concentration.

  • Curve Fitting: Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism, Dotmatics) to calculate the IC₅₀ (for inhibitors) or EC₅₀ (for activators).

Protocol: MTT Cytotoxicity Assay

Objective: To assess the effect of a compound on overall cell viability/metabolic activity.[2]

Materials:

  • Cell line of interest (same as in the primary screen).

  • Validated hit compounds for testing.

  • 96-well clear flat-bottom plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Microplate spectrophotometer.

Methodology:

  • Cell Plating & Dosing: Seed cells in a 96-well plate and treat with the same concentration series used for the dose-response curve. Incubate for the relevant time period (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~570 nm. The signal is directly proportional to the number of viable cells. Calculate the CC₅₀ (50% cytotoxic concentration).

Defining the High-Quality Hit
CriteriaDescriptionJustification
Confirmed Activity Reproducible activity in the primary assay from a resynthesized or repurchased solid sample.Eliminates false positives from library degradation, plating errors, or impurities.
Dose-Response Behavior Exhibits a standard sigmoidal dose-response curve with a calculable IC₅₀ or EC₅₀.Demonstrates a specific, concentration-dependent biological effect, ruling out non-specific mechanisms like aggregation.
Selectivity Index (SI) The ratio of cytotoxicity to potency (SI = CC₅₀ / IC₅₀). A higher SI is better.A good hit should be potent against its target at concentrations well below those that cause general cell death, indicating a potential therapeutic window.
Orthogonal Confirmation Activity is confirmed in a secondary or orthogonal assay.Rules out technology-specific artifacts and increases confidence in the biological relevance of the hit.[16]
Chemical Tractability The chemical structure is amenable to synthetic modification for optimization.The hit must serve as a viable starting point for medicinal chemistry to improve potency, selectivity, and ADME properties.[5]
Freedom from Liabilities The scaffold is not a known promiscuous binder (e.g., PAINS) and is structurally novel or has clear IP space.Avoids investing resources in compounds that are likely to fail due to non-specific activity or pre-existing intellectual property.

Conclusion

The preliminary screening of an imidazo[1,2-a]pyridine library is a complex, multi-stage process that demands scientific rigor and a deep understanding of the potential pitfalls. By architecting a robust assay, executing a systematic screening funnel, and applying stringent criteria for hit validation and characterization, researchers can successfully identify high-quality starting points for drug discovery. This methodical approach transforms a simple screen from a search for activity into a true discovery engine for novel therapeutics.

References

A Technical Guide to Determining the Solubility of Methyl 8-Aminoimidazo[1,2-a]pyridine-6-carboxylate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate belongs to the imidazo[1,2-a]pyridine class, a "privileged scaffold" in medicinal chemistry renowned for its wide-ranging biological activities.[1][2] Despite its therapeutic potential, the successful development of any new chemical entity hinges on its fundamental physicochemical properties, with aqueous solubility being a primary determinant of its ultimate clinical utility. Low solubility can severely hamper drug absorption, lead to variable bioavailability, and complicate formulation development.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to experimentally determine and interpret the solubility of this compound. In the absence of publicly available data for this specific molecule, this document outlines the principles of solubility, presents a detailed protocol for the gold-standard shake-flask method, and explores the key molecular and environmental factors that govern its solubility profile.

The Imperative of Solubility in Drug Development

Solubility, the maximum concentration of a substance that can dissolve in a solvent to form a stable, homogenous solution, is a critical parameter assessed throughout the drug discovery and development pipeline.[3][5] For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed into systemic circulation.[6] Therefore, poor aqueous solubility is a major obstacle, often leading to:

  • Suboptimal Bioavailability: Inadequate dissolution limits the amount of drug available for absorption, potentially rendering a potent compound therapeutically ineffective.[3]

  • Inaccurate In Vitro Assay Results: Precipitation of test compounds in aqueous assay buffers can lead to unreliable and misleading biological data.[7]

  • Formulation Challenges: Developing a viable dosage form for a poorly soluble drug requires complex and costly enabling technologies, such as nanosuspensions or amorphous solid dispersions.[8]

Given that fused bicyclic ring systems, like the imidazo[1,2-a]pyridine core, can present challenges with high lipophilicity and low aqueous solubility, a thorough experimental characterization is not just recommended, but essential.[9] Early and accurate solubility assessment allows for informed decisions in lead optimization and candidate selection, mitigating the risk of late-stage failures.[10][11]

Methodologies for Experimental Solubility Determination

While computational models can offer initial solubility estimates, they are often unreliable for novel molecules dissimilar to their training sets.[5][12] Therefore, experimental determination remains the definitive approach. Two primary methods are employed in pharmaceutical research: kinetic and thermodynamic solubility assays.

  • Kinetic Solubility: This high-throughput method is used in early discovery to rapidly screen large numbers of compounds. It involves dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[13][14] The point at which the compound precipitates is measured, often by light scattering (nephelometry).[10] However, this method can overestimate solubility due to the formation of supersaturated solutions.[15]

  • Thermodynamic (Equilibrium) Solubility: Considered the "gold standard," this method measures the true equilibrium of a compound in a saturated solution.[16] It is crucial for lead optimization and pre-formulation studies. The shake-flask method is the most common technique for determining thermodynamic solubility.[7][15]

Protocol: Thermodynamic Solubility of this compound via the Shake-Flask Method

This protocol describes the definitive method for measuring the equilibrium solubility of the title compound. The objective is to create a saturated solution, separate the undissolved solid, and accurately quantify the concentration of the dissolved compound in the supernatant.

Materials and Equipment
  • This compound (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Other buffers as required (e.g., citrate for acidic pH, bicarbonate for basic pH)

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid or other appropriate mobile phase modifiers

  • Glass vials with screw caps

  • Orbital shaker or thermomixer capable of maintaining a constant temperature (e.g., 25°C or 37°C)

  • Microcentrifuge and/or syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated pH meter

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

Step-by-Step Experimental Workflow
  • Preparation of Solvent Media: Prepare the desired aqueous buffers (e.g., PBS at pH 7.4). Verify the final pH of each buffer after preparation.[15]

  • Compound Addition: Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure enough solid is present to maintain a saturated solution with visible excess solid throughout the experiment.[15]

  • Solvent Dispensing: Add a precise volume of the chosen buffer to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24 hours is standard, with 48-72 hours being preferable for compounds with very low solubility to ensure equilibrium is fully achieved.[14][17]

  • Phase Separation: After equilibration, remove the vials and allow them to stand briefly for larger particles to settle. To separate the undissolved solid from the saturated supernatant, use either centrifugation at a high speed (e.g., >10,000 g for 15 minutes) or filtration through a low-binding 0.22 µm syringe filter. This step is critical to avoid aspirating any solid particles, which would artificially inflate the measured solubility.

  • Sample Dilution: Carefully aspirate an aliquot of the clear supernatant and dilute it with a suitable mobile phase or solvent mixture to bring the concentration within the linear range of the analytical calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method. The concentration is determined by comparing the peak area of the sample against a standard curve prepared from a known concentration stock solution of the compound (typically in DMSO or methanol).

  • Data Analysis: Calculate the solubility by multiplying the quantified concentration by the dilution factor. The result is typically expressed in µg/mL or micromolar (µM).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh excess solid compound into vial B Add precise volume of aqueous buffer (e.g., PBS, pH 7.4) A->B C Seal vial and place on orbital shaker at 25°C B->C D Agitate for 24-72 hours to reach equilibrium C->D E Centrifuge or filter to remove undissolved solid D->E F Aspirate clear supernatant E->F G Dilute sample into linear range of standard curve F->G H Analyze via HPLC-UV or LC-MS G->H I Calculate Solubility (µg/mL or µM) H->I

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Factors Influencing the Solubility Profile

The solubility of this compound is not a single value but is dependent on both its intrinsic molecular properties and the external environment.

Intrinsic Molecular Factors
  • Imidazo[1,2-a]pyridine Core: This fused aromatic heterocyclic system is relatively non-polar and contributes to lipophilicity, which generally disfavors high aqueous solubility.

  • 8-Amino Group (-NH₂): As a basic functional group, the amino moiety can be protonated (to -NH₃⁺) in acidic to neutral solutions. This ionization dramatically increases the molecule's polarity and its ability to interact with water, thereby increasing solubility at lower pH values.

  • 6-Methyl Carboxylate Group (-COOCH₃): The methyl ester is a non-ionizable group. While it provides some capacity for hydrogen bonding, it is less impactful on aqueous solubility than an ionizable group. Hydrolysis of this ester to the corresponding carboxylic acid (-COOH) would introduce an acidic handle, significantly increasing solubility at neutral to basic pH.

Extrinsic Environmental Factors
  • pH of the Medium: This is arguably the most critical external factor for an ionizable compound.[18] Due to the basic amino group, the solubility of this molecule is expected to be highly pH-dependent, with significantly greater solubility in acidic conditions (e.g., simulated gastric fluid) compared to neutral or basic conditions (e.g., simulated intestinal fluid).

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature.[6] Experiments should be conducted at physiologically relevant temperatures (e.g., 37°C) in addition to room temperature (25°C).

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid.[19] Different solid-state forms have different crystal lattice energies, which can lead to significant differences in their measured thermodynamic solubility.

  • Co-solvents and Excipients: In formulation development, co-solvents (e.g., ethanol, propylene glycol) or surfactants can be used to increase the solubility of poorly soluble drugs.[20]

G cluster_factors Influencing Factors Molecular Molecular Structure • Imidazo[1,2-a]pyridine Core (Lipophilicity) • 8-Amino Group (Basic) • 6-Methyl Carboxylate (Non-ionizable) Solubility Aqueous Solubility Molecular->Solubility Environmental Solution Environment • pH • Temperature • Polymorphism • Co-solvents Environmental->Solubility

Caption: Factors governing the solubility of the target compound.

Data Presentation and Interpretation

To build a comprehensive solubility profile, experiments should be conducted across a range of physiologically relevant conditions. Data should be meticulously recorded in a structured format.

Table 1: Experimental Solubility Data for this compound

Solvent/Medium pH Temperature (°C) Solubility (µg/mL) Solubility (µM)
PBS 7.4 25
PBS 7.4 37
Simulated Gastric Fluid (SGF) ~1.2 37
Simulated Intestinal Fluid (SIF) ~6.8 37

| Water | As is | 25 | | |

Interpretation: The measured solubility values provide critical insights for the drug development team. A solubility of >60-100 µg/mL is often considered a good starting point for discovery compounds.[14] If the solubility at pH 7.4 is low, this may signal potential challenges for oral absorption and may necessitate the use of formulation enhancement strategies or structural modifications to improve this property.

Conclusion

Determining the aqueous solubility of this compound is a foundational step in its evaluation as a potential drug candidate. This guide provides the necessary theoretical background and a practical, step-by-step protocol for obtaining high-quality, reliable thermodynamic solubility data using the shake-flask method. By systematically investigating the impact of pH and other environmental factors, researchers can build a comprehensive solubility profile. This information is indispensable for interpreting biological data, guiding medicinal chemistry efforts, and developing a viable formulation strategy, ultimately increasing the probability of advancing a promising molecule toward clinical success.

References

Whitepaper: A Strategic Guide to Target Deconvolution for Novel Therapeutics Derived from Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous clinically evaluated and marketed drugs.[1][2] Its rigid, bicyclic framework and tunable electronic properties have made it a fertile ground for the development of potent and selective therapeutic agents. This guide focuses on a specific, highly versatile starting material: Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate . The strategic placement of the amino and carboxylate functional groups on this core makes it an ideal building block for combinatorial synthesis, enabling the rapid generation of diverse chemical libraries.[3] However, the successful translation of novel compounds from this library into clinical candidates hinges on a critical, often challenging, process: the identification and validation of their molecular targets.

This document provides a comprehensive framework for researchers and drug development professionals to systematically deconvolve the therapeutic targets of novel agents derived from this scaffold. We will move beyond a simple listing of techniques, instead focusing on the underlying scientific rationale, the causality behind experimental choices, and the establishment of self-validating workflows to ensure data integrity and build a compelling case for a candidate's mechanism of action (MOA).

Part 1: The Known Target Landscape of Imidazo[1,2-a]pyridines: Forming the Hypothesis

Before embarking on resource-intensive target discovery campaigns, it is crucial to leverage the wealth of existing knowledge. The imidazo[1,2-a]pyridine class has been extensively studied, revealing a strong predisposition for targeting key regulators of cellular signaling, particularly in oncology and infectious diseases.

Predominant Targets in Oncology

Derivatives of this scaffold frequently function as inhibitors of protein kinases, which are central nodes in the signaling pathways that drive cancer cell proliferation, survival, and metastasis.[4]

  • The PI3K/Akt/mTOR Pathway: This is one of the most frequently dysregulated pathways in human cancer, and a common target of imidazo[1,2-a]pyridines.[5][6] Compounds have been developed as potent pan-PI3K or isoform-specific inhibitors, blocking the phosphorylation cascade that promotes cell growth and survival.[7][8][9]

  • Receptor Tyrosine Kinases (RTKs): Several derivatives have shown potent inhibition of RTKs that are often overexpressed or constitutively active in tumors. Notable examples include the Insulin-like Growth Factor-1 Receptor (IGF-1R)[5][10] and the TAM family of kinases (Tyro3, Axl, Mer)[11], which are implicated in therapy resistance and immune evasion.

  • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are a validated class of oncology targets. Certain imidazo[1,2-a]pyridines have been identified as potent CDK inhibitors, capable of inducing cell cycle arrest.[4][6]

The diagram below illustrates the central role of the PI3K/Akt/mTOR pathway and highlights the points of intervention for imidazo[1,2-a]pyridine-based inhibitors.

PI3K_Pathway RTK Growth Factor Receptor (e.g., IGF-1R) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazopyridine Imidazo[1,2-a]pyridine Inhibitors Imidazopyridine->PI3K Imidazopyridine->AKT Imidazopyridine->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and inhibition points.

Novel Targets in Infectious Disease: The Case of Tuberculosis

Beyond oncology, imidazo[1,2-a]pyridines have emerged as exceptionally potent agents against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[12] The mechanism here pivots away from host kinases towards critical bacterial enzymes.

  • Bacterial Energy Metabolism: A primary target is the cytochrome bcc complex (QcrB) , a key component of the electron transport chain essential for ATP production.[3][12] Inhibition of QcrB effectively suffocates the bacterium by cutting off its energy supply. Other related targets like ATP synthase have also been identified.[13]

Derivative ClassTargetDisease ContextReported Potency (IC50/MIC)Reference
3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridinesIGF-1ROncologyLow nM[10]
Imidazopyridine-based peptidomimeticsAkt1OncologySub-µM[7]
6'-Alkoxy 5'-aminopyrazinyl imidazopyridinespan-PI3KOncologyLow nM[9]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesQcrBTuberculosis69 - 174 nM[12]
Imidazo[1,2-a]pyridine ethersATP SynthaseTuberculosis<20 nM[13]
Table 1: Representative Imidazo[1,2-a]pyridine Derivatives and Their Validated Targets.

Part 2: A Strategic Workflow for Target Identification

With a set of novel compounds derived from this compound, a multi-pronged approach to target identification is essential. This workflow combines hypothesis-driven screening with unbiased discovery methods to maximize the probability of success.

Target_ID_Workflow Start Novel Compound Library (from core scaffold) PhenoScreen Phenotypic Screen (e.g., Cell Viability Assay) Start->PhenoScreen ActiveHits Identify Active Hits PhenoScreen->ActiveHits TargetBased Hypothesis-Driven Approach (Target-Based) ActiveHits->TargetBased Unbiased Unbiased Approach (Phenotype-Based) ActiveHits->Unbiased KinasePanel Kinase Profiling Panel (PI3K, Akt, IGF-1R, etc.) TargetBased->KinasePanel AffinityMS Affinity Chromatography + LC-MS/MS Unbiased->AffinityMS CETSA Cellular Thermal Shift Assay (CETSA) Unbiased->CETSA PutativeHits Identify Putative Targets KinasePanel->PutativeHits AffinityMS->PutativeHits CETSA->PutativeHits Validation Target Validation (Part 3) PutativeHits->Validation

Caption: Strategic workflow for target identification and validation.

Hypothesis-Driven Screening: Kinase Inhibition Profiling

Causality: Given the strong evidence of kinase inhibition by this scaffold class, the most logical and cost-effective first step is to screen active compounds against a curated panel of kinases. A positive result here provides a rapid path to a testable hypothesis.

Protocol: Broad Spectrum Kinase Profiling

  • Panel Selection: Select a commercial kinase profiling service (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot). The panel should include key kinases previously implicated for this scaffold: PI3K (α, β, γ, δ), Akt (1, 2, 3), mTOR, IGF-1R, Mer, Axl, CDK2, CDK4, CDK6, and VEGFR2.

  • Compound Submission: Prepare stock solutions of the test compounds in 100% DMSO at a concentration of 10 mM. Submit for screening at a single high concentration (e.g., 10 µM) to identify initial hits.

  • Data Analysis: The primary output will be "% Inhibition" at the tested concentration. Hits are typically defined as compounds causing >50% or >75% inhibition of a specific kinase's activity.

  • Self-Validation (Dose-Response): For any identified hits, a follow-up assay is required to determine the half-maximal inhibitory concentration (IC50). This involves a 10-point dose-response curve. A classic sigmoidal curve validates the initial hit and provides a quantitative measure of potency.

Unbiased Target Identification: Finding the Unknown

If compounds are active in phenotypic screens but show no activity against the hypothesis-driven kinase panel, or if the goal is to discover a novel MOA, an unbiased approach is necessary.

Methodology 1: Affinity Chromatography coupled with Mass Spectrometry (Affinity-MS)

Causality: This technique relies on the principle of molecular recognition. The drug molecule is immobilized on a solid support (the "bait") and used to capture its binding partners ("prey") from a complex cell lysate. The 8-amino or 6-carboxylate groups of the parent scaffold are ideal, chemically accessible handles to attach a linker for immobilization without sterically hindering the core pharmacophore.

Protocol: Affinity-MS for Target Discovery

  • Probe Synthesis: Synthesize an affinity probe by attaching a linker (e.g., a polyethylene glycol chain) terminating in a reactive group (e.g., N-hydroxysuccinimide ester or alkyne for click chemistry) to the 8-amino position of the scaffold. Covalently couple the probe to NHS-activated Sepharose beads. A control probe, featuring a structurally similar but biologically inactive analog, is critical.

  • Lysate Preparation: Grow relevant cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) to ~80% confluency. Lyse the cells under non-denaturing conditions (e.g., using a mild detergent like CHAPS) to preserve protein complexes.

  • Affinity Pulldown: Incubate the cell lysate with the compound-coupled beads and control beads for 2-4 hours at 4°C. A competition experiment, where free compound is added to the lysate before incubation, is a crucial control to ensure binding is specific.

  • Washing and Elution: Wash the beads extensively with lysis buffer to remove non-specific binders. Elute the specifically bound proteins, often by boiling in SDS-PAGE loading buffer.

  • Proteomic Analysis (LC-MS/MS): Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched on the active compound beads compared to both the inactive control beads and the competition experiment. These are your high-confidence putative targets.

Methodology 2: Cellular Thermal Shift Assay (CETSA)

Causality: CETSA operates on the principle that when a ligand binds to its target protein, it confers thermal stability. This method validates target engagement in a physiological context (live cells or lysates) and requires no chemical modification of the compound.

Protocol: CETSA for In-Cell Target Engagement

  • Cell Treatment: Treat intact cells with the test compound (e.g., at 10x its IC50 for cell viability) or a vehicle control (DMSO) for 1 hour.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., from 40°C to 65°C) for 3 minutes using a thermal cycler. One aliquot is left at room temperature as a non-heated control.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by high-speed centrifugation.

  • Protein Quantification: Analyze the amount of a specific putative target protein remaining in the soluble fraction at each temperature point using Western blotting.

  • Data Interpretation: In vehicle-treated cells, the protein will denature and precipitate as the temperature increases. In compound-treated cells, a positive result is a "thermal shift" – the protein remains soluble at higher temperatures, indicating stabilization due to compound binding.

Part 3: Validating the Target and Elucidating the Mechanism

Identifying a putative target is not the endpoint. Rigorous validation is required to prove that the compound's biological effect is mediated through this target.

Methodology 1: Genetic Target Validation (CRISPR/Cas9)

Causality: If inhibiting a target protein with a compound causes a specific phenotype (e.g., apoptosis), then genetically removing the target should phenocopy that effect and, crucially, may confer resistance to the compound.

Protocol: CRISPR-Mediated Knockout

  • gRNA Design: Design and validate at least two independent guide RNAs (gRNAs) targeting early exons of the putative target gene to ensure a functional knockout.

  • Transfection & Selection: Co-transfect cells with a Cas9 nuclease expression vector and the gRNA vector. Select for successfully transfected cells (e.g., using puromycin resistance).

  • Validation of Knockout: Expand clonal populations and confirm the absence of the target protein by Western blot and functional knockout by Sanger sequencing of the genomic locus.

  • Phenotypic Analysis: Compare the phenotype of the knockout cells to wild-type cells treated with the compound. For example, if the compound induces G2/M cell cycle arrest, the knockout cells should exhibit a similar phenotype. Furthermore, the knockout cells should show a significantly right-shifted dose-response curve (i.e., resistance) when treated with the compound in a cell viability assay.

Methodology 2: Biophysical Confirmation of Direct Binding

Causality: To confirm a direct, physical interaction between the compound and the purified target protein, biophysical methods that measure the thermodynamics and kinetics of binding are the gold standard.

Protocol: Isothermal Titration Calorimetry (ITC)

  • Protein Expression & Purification: Express and purify the recombinant target protein to >95% homogeneity.

  • ITC Experiment: Place the purified protein in the sample cell of the calorimeter. Titrate in the compound from a syringe in a series of small injections.

  • Data Analysis: The instrument measures the minute heat changes that occur upon binding. By integrating these heat changes, one can directly determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction. A measurable and specific heat exchange validates a direct interaction.

Methodology 3: Downstream Pathway Analysis

Causality: If the validated target is an enzyme within a known signaling pathway, its inhibition should produce predictable changes in the phosphorylation state or abundance of downstream substrates.

Protocol: Western Blot for Pathway Modulation

  • Experimental Setup: Treat cells with the compound in a time-course and dose-response manner.

  • Lysate Preparation & Blotting: Prepare whole-cell lysates at each time point/dose. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies.

  • Antibody Selection: Use highly specific antibodies against both the total and phosphorylated forms of the downstream substrates. For example, if PI3K is the validated target, probe for changes in phospho-Akt (Ser473) and phospho-S6 Ribosomal Protein, a downstream mTOR substrate.

  • Interpretation: A potent, dose-dependent decrease in the phosphorylation of downstream substrates following compound treatment provides powerful evidence of on-target activity within the cellular context.

Conclusion

The journey from a promising chemical scaffold like this compound to a validated clinical candidate is a complex, multi-stage process. A successful target deconvolution strategy is not a linear path but an iterative cycle of hypothesis, experimentation, and validation. By combining hypothesis-driven screens based on the known pharmacology of the imidazo[1,2-a]pyridine class with unbiased, proteome-wide discovery methods, researchers can efficiently identify potential targets. Subsequently, a rigorous validation cascade—employing genetic, biophysical, and cell-based techniques—is essential to build an unassailable case for the compound's mechanism of action. This structured, evidence-based approach ensures that only the most promising and well-understood candidates are advanced, ultimately increasing the probability of clinical success.

References

Methodological & Application

Application Notes and Protocols: Groebke-Blackburn-Bienaymé Reaction for the Synthesis of 8-Aminoimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 8-Aminoimidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1] Its rigid, planar structure and rich electronic properties make it an ideal scaffold for interacting with a diverse range of biological targets.[2][3] Compounds bearing this core have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[4][5]

The introduction of an amino group at the C8 position creates the 8-aminoimidazo[1,2-a]pyridine scaffold, which offers an additional vector for chemical modification and a critical hydrogen-bonding moiety. This feature has been exploited in the design of highly specific kinase inhibitors, such as inhibitors of Heat Shock Protein 90 (Hsp90), by mimicking the hydrogen-bonding patterns of endogenous ligands like adenosine.[3][6]

The Groebke-Blackburn-Bienaymé (GBB) reaction, a one-pot, three-component reaction (3-CR), stands out as a highly efficient and atom-economical method for assembling these complex scaffolds from simple, readily available starting materials: an amidine, an aldehyde, and an isocyanide.[1][2] This application note provides a detailed guide for researchers on the mechanism, execution, and application of the GBB reaction for the synthesis of 8-aminoimidazo[1,2-a]pyridines, a key building block for modern drug development.

Reaction Mechanism: A Cascade of Controlled Reactivity

The GBB reaction proceeds through a well-established, acid-catalyzed cascade mechanism. Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves three key stages:[3][7]

  • Iminium Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde and the most nucleophilic amino group of the 2,3-diaminopyridine (the exocyclic C2-amino group). This step forms a reactive Schiff base, which is protonated to generate an electrophilic iminium ion intermediate. The use of a Lewis acid or Brønsted acid catalyst is critical to accelerate this step.

  • α-Addition of Isocyanide: The nucleophilic isocyanide carbon then attacks the electrophilic iminium ion. This characteristic α-addition, common to isocyanide-based multicomponent reactions, results in the formation of a nitrilium ion intermediate.

  • Intramolecular Cyclization and Aromatization: The endocyclic nitrogen of the pyridine ring (N1), acting as an intramolecular nucleophile, attacks the nitrilium ion. This [4+1] cycloaddition step forms the five-membered imidazole ring. A subsequent tautomerization or proton transfer step leads to the final, stable aromatic 8-aminoimidazo[1,2-a]pyridine product.

The entire sequence occurs in a single pot, minimizing waste and purification steps, which is a significant advantage of multicomponent reactions.[8]

GBB_Mechanism Diaminopyridine 2,3-Diaminopyridine Iminium Iminium Ion Diaminopyridine->Iminium + Aldehyde - H₂O Aldehyde Aldehyde (R¹CHO) Aldehyde->Iminium Isocyanide Isocyanide (R²NC) Nitrilium Nitrilium Ion Isocyanide->Nitrilium Iminium->Nitrilium + Isocyanide Cycloadduct Cyclized Intermediate Nitrilium->Cycloadduct Intramolecular Cyclization Product 8-Aminoimidazo[1,2-a]pyridine Cycloadduct->Product Tautomerization Catalyst Acid Catalyst (e.g., Y(OTf)₃, Sc(OTf)₃) Catalyst->Iminium Catalyzes

Figure 1: Simplified reaction mechanism of the Groebke-Blackburn-Bienaymé reaction.

Experimental Protocol: Synthesis of a Representative 8-Aminoimidazo[1,2-a]pyridine

This protocol details the synthesis of a model 8-aminoimidazo[1,2-a]pyridine derivative using 2,3-diaminopyridine, piperonal (1,3-benzodioxole-5-carbaldehyde), and tert-butyl isocyanide, catalyzed by Yttrium(III) triflate. This procedure is adapted from established methods for the synthesis of analogous 8-aminoimidazo[1,2-a]pyrazines and serves as a robust starting point for further optimization.[6][9]

Materials:

  • 2,3-Diaminopyridine

  • Piperonal

  • tert-Butyl isocyanide

  • Yttrium(III) triflate (Y(OTf)₃)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates and visualization chamber (UV light)

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,3-diaminopyridine (1.0 eq.).

  • Solvent and Reagent Addition: Dissolve the starting material in anhydrous methanol (approx. 0.2 M concentration). Add piperonal (1.0 eq.) and tert-butyl isocyanide (1.1 eq.) to the solution.

  • Catalyst Addition: Add Yttrium(III) triflate (10 mol%) to the stirring mixture.

    • Scientist's Note: Yttrium and Scandium triflates are highly effective Lewis acid catalysts for this transformation.[6] They are moisture-tolerant but performing the reaction under an inert atmosphere is recommended to ensure reproducibility, especially when using anhydrous solvents.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the reaction mixture to 70 °C in an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-12 hours.

  • Workup:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Redissolve the crude residue in dichloromethane (DCM).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize any remaining acid) and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Scientist's Note: The polarity of the eluent system should be determined based on TLC analysis of the crude product. The 8-amino group can interact strongly with silica, so careful selection of the mobile phase is important for good separation.

GBB_Workflow Start 1. Add Reagents (Diaminopyridine, Aldehyde, Isocyanide, Y(OTf)₃, MeOH) React 2. Heat to 70 °C (5-12 hours) Start->React Monitor 3. Monitor by TLC React->Monitor Monitor->React Incomplete Workup 4. Aqueous Workup (Evaporation, DCM, NaHCO₃, Brine) Monitor->Workup Complete Purify 5. Column Chromatography (Silica Gel) Workup->Purify Product 6. Isolated Product Purify->Product

Figure 2: General experimental workflow for the GBB synthesis of 8-aminoimidazo[1,2-a]pyridines.

Substrate Scope and Optimization Data

The GBB reaction is known for its broad substrate scope. The following table summarizes representative examples adapted from the synthesis of analogous imidazo[1,2-a]pyrazines, demonstrating the versatility of the reaction with various aldehydes and isocyanides.[6] Yields are expected to be comparable for the 8-aminoimidazo[1,2-a]pyridine series.

EntryAldehyde (R¹)Isocyanide (R²)Catalyst (mol%)ConditionsTypical Yield (%)
1Benzaldehydetert-ButylY(OTf)₃ (10)MeOH, 70°C, 5h85-95
24-Chlorobenzaldehydetert-ButylY(OTf)₃ (10)MeOH, 70°C, 5h80-90
3Piperonaltert-ButylY(OTf)₃ (10)MeOH, 70°C, 5h88-96
42-Naphthaldehydetert-ButylY(OTf)₃ (10)MeOH, 70°C, 5h82-92
5Cyclohexanecarboxaldehydetert-ButylY(OTf)₃ (10)MeOH, 70°C, 5h70-80
6PiperonalCyclohexylY(OTf)₃ (10)MeOH, 70°C, 5h85-93
7PiperonalBenzylY(OTf)₃ (10)MeOH, 70°C, 5h75-85

Troubleshooting and Key Considerations:

  • Low Yields: If yields are low, ensure all reagents are pure and the solvent is anhydrous. The catalyst loading can be increased, or alternative catalysts like Sc(OTf)₃ can be screened.[5] Microwave irradiation has also been shown to accelerate the reaction and improve yields in many cases.[2]

  • Side Reactions: The primary competing reaction can be the formation of Ugi-type products if water is present. Using a dehydrating agent or ensuring anhydrous conditions can mitigate this.

  • Regioselectivity: With 2,3-diaminopyridine, the initial condensation occurs selectively at the more nucleophilic 2-amino group, leading to the desired 8-amino product. The endocyclic pyridine nitrogen is sufficiently nucleophilic for the final cyclization step.

  • Purification Challenges: The basicity of the final products can lead to tailing on silica gel chromatography. Adding a small amount of triethylamine (~0.5-1%) to the eluent can often improve peak shape and separation.

Applications in Drug Discovery

The 8-aminoimidazo[1,2-a]pyridine scaffold is a powerful platform for generating diverse chemical libraries for high-throughput screening. The three points of diversity (originating from the amidine, aldehyde, and isocyanide) allow for fine-tuning of steric and electronic properties to optimize potency and selectivity for a given biological target.[2]

Furthermore, the 8-amino group serves as a versatile synthetic handle for post-GBB modifications. It can be acylated, alkylated, or used in cross-coupling reactions to introduce further complexity and explore structure-activity relationships (SAR) in detail, making this scaffold a cornerstone in modern medicinal chemistry programs.[10]

References

Application Note: Palladium-Catalyzed Synthesis of Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents exhibiting diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][3] The targeted molecule, Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate, serves as a crucial building block for the synthesis of more complex pharmaceutical intermediates. The introduction of an amino group at the C8 position provides a key functional handle for further molecular elaboration, making its efficient and reliable synthesis a topic of significant interest.

This application note provides a comprehensive guide to the synthesis of this compound via a Palladium-catalyzed Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of this powerful cross-coupling reaction, offer a detailed and robust experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

Mechanistic Insight: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl or heteroaryl halides.[4] The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: A coordinatively unsaturated Pd(0) complex, typically stabilized by phosphine ligands, reacts with the aryl halide (in this case, Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate) to form a Pd(II) species.

  • Amine Coordination and Deprotonation: The amine nucleophile (an ammonia equivalent) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This final step involves the formation of the C-N bond and the desired product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are known to promote both the oxidative addition and the final reductive elimination steps, leading to higher reaction efficiency and broader substrate scope.[5]

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord Amine Coordination Complex OxAdd->AmineCoord NH3 equivalent Amido Palladium Amido Complex AmineCoord->Amido Base, -H-Base+ Amido->Pd0 Reductive Elimination Product Methyl 8-aminoimidazo[1,2-a] pyridine-6-carboxylate Amido->Product Product Release ArBr Methyl 8-bromoimidazo[1,2-a] pyridine-6-carboxylate Ammonia Ammonia Source (e.g., aq. NH3)

Caption: Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by incorporating clear checkpoints and expected outcomes. The direct use of aqueous ammonia is proposed as a practical, cost-effective, and environmentally conscious choice.[6][7] The selection of the KPhos ligand is based on its demonstrated efficacy in suppressing side reactions like aryl alcohol formation when using aqueous media and hydroxide bases.[6]

Materials and Reagents
ReagentCAS NumberSupplierNotes
Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate1234616-08-0Commercially availableStarting material. Ensure purity >95%.
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3Major chemical suppliersPalladium precursor.
KPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)1375325-71-5Major chemical suppliersBulky phosphine ligand.
Ammonium Hydroxide (aq. NH₃)1336-21-6Major chemical suppliers28-30% solution in water. Use as the ammonia source.
Potassium Hydroxide (KOH)1310-58-3Major chemical suppliersStrong base.
1,4-Dioxane (Anhydrous)123-91-1Major chemical suppliersReaction solvent. Ensure it is dry and inhibitor-free.
Ethyl Acetate141-78-6Major chemical suppliersFor extraction.
Brine (Saturated NaCl solution)N/ALab preparedFor washing during workup.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Major chemical suppliersFor drying organic layer.
Silica Gel7631-86-9Major chemical suppliersFor column chromatography (230-400 mesh).

Reaction Setup and Procedure

Experimental_Workflow start Start reagents Combine Reactants: - Substrate (1.0 eq) - Pd(OAc)₂ (2 mol%) - KPhos (4 mol%) - KOH (2.0 eq) - 1,4-Dioxane start->reagents degas Degas Mixture (Argon sparging for 15 min) reagents->degas add_nh3 Add Aqueous Ammonia (5.0 eq) via syringe degas->add_nh3 seal_heat Seal Vessel and Heat (100-110 °C, 12-24 h) add_nh3->seal_heat monitor Monitor Reaction (TLC or LC-MS) seal_heat->monitor workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with Water & Brine monitor->workup Upon completion purify Purification: - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify characterize Characterize Product: - ¹H NMR, ¹³C NMR, HRMS purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk tube or a microwave vial equipped with a magnetic stir bar, add Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate (1.0 mmol, 255 mg), Palladium(II) Acetate (0.02 mmol, 4.5 mg), KPhos (0.04 mmol, 16.4 mg), and Potassium Hydroxide (2.0 mmol, 112 mg).

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Degassing: Sparge the resulting suspension with argon gas for 15 minutes to ensure the removal of dissolved oxygen, which can deactivate the palladium catalyst.

  • Ammonia Addition: Add aqueous ammonium hydroxide (28-30%, ~0.5 mL, approx. 5.0 mmol) via syringe.

  • Reaction: Securely seal the vessel and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed. A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Expert Insights and Trustworthiness

  • Why KPhos? The choice of KPhos is deliberate. For aminations involving aqueous ammonia and a hydroxide base, traditional ligands can lead to catalyst deactivation or promote competing C-O bond formation (hydroxylation of the aryl halide). KPhos is a biarylphosphine ligand designed to be robust under these conditions and selectively promotes the desired C-N coupling.[6]

  • The Role of the Base: A strong base like KOH is necessary to deprotonate the coordinated ammonia, forming the key palladium-amido intermediate. While sodium tert-butoxide is common in anhydrous Buchwald-Hartwig reactions, KOH is compatible with the aqueous conditions used here.

  • Solvent Choice: Anhydrous 1,4-dioxane is an excellent solvent for this transformation as it effectively dissolves the organic substrate and is relatively stable at high temperatures. Toluene can also be a suitable alternative.

  • Inert Atmosphere is Crucial: The Pd(0) species in the catalytic cycle is sensitive to oxygen. Failure to maintain an inert atmosphere is a common cause of low yields or reaction failure. The degassing step is therefore critical for reproducibility.

  • Self-Validation: The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting material spot and the appearance of a new, more polar product spot. The final, unambiguous confirmation of the product's structure and purity via spectroscopic methods provides the ultimate validation of the protocol's success.

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination offers a powerful and versatile method for the synthesis of this compound. By carefully selecting the catalyst system—specifically a modern, robust ligand like KPhos—and employing a practical ammonia source like aqueous ammonium hydroxide, this valuable building block can be prepared efficiently and in high yield. This protocol provides researchers, scientists, and drug development professionals with a reliable and well-rationalized pathway to access this important class of compounds.

References

Application Notes & Protocols: Synthesis of Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic framework due to its prevalence in a wide array of medicinally important compounds and functional materials.[1][2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental protocols for synthesizing substituted imidazo[1,2-a]pyridines. We will delve into various synthetic strategies, from classic condensation reactions to modern multicomponent and transition-metal-catalyzed approaches, explaining the underlying mechanistic principles and providing step-by-step experimental procedures. The aim is to equip researchers with the practical knowledge to select and execute the most suitable synthetic route for their target molecules.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

Imidazo[1,2-a]pyridines are bicyclic aromatic heterocycles containing a bridgehead nitrogen atom. This structural motif is found in numerous commercially available drugs, including the anxiolytic alpidem, the hypnotic agent zolpidem, and the cardiotonic olprinone.[1][4] The therapeutic versatility of this scaffold is vast, with derivatives exhibiting anti-inflammatory, antiviral, anticancer, and antibacterial properties.[4][5][6] Their unique electronic and photophysical properties also make them attractive for applications in materials science, such as in organic light-emitting diodes (OLEDs) and fluorescent probes.[4][7]

The diverse applications of imidazo[1,2-a]pyridines have spurred the development of a multitude of synthetic methodologies. The choice of a particular synthetic strategy often depends on the desired substitution pattern, the availability of starting materials, and the required reaction conditions. This guide will explore several robust and widely used protocols.

Overview of Synthetic Strategies

The synthesis of the imidazo[1,2-a]pyridine core generally involves the formation of the five-membered imidazole ring onto a pre-existing pyridine ring. The most common starting material is a 2-aminopyridine derivative. Key synthetic strategies can be broadly categorized as:

  • Condensation Reactions: These are classic methods, often involving the reaction of a 2-aminopyridine with an α-halocarbonyl compound (the Chichibabin reaction).[2][8]

  • Multicomponent Reactions (MCRs): These highly efficient one-pot reactions combine three or more starting materials to form the desired product, offering high atom economy and operational simplicity. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example.[5][9]

  • Transition-Metal-Catalyzed Reactions: Copper and palladium catalysis, in particular, have enabled novel and efficient routes to imidazo[1,2-a]pyridines through various cross-coupling and cyclization reactions.[10][11][12]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times, improve yields, and promote cleaner reactions, often under solvent-free or green solvent conditions.[1][13][14]

Synthetic_Strategies

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for key synthetic methodologies. The rationale behind critical steps is explained to provide a deeper understanding of the experimental design.

Protocol 1: Classic Synthesis via Ortoleva-King-Type Reaction

This method is a variation of the classic condensation approach and is effective for producing a range of substituted imidazo[1,2-a]pyridines.[15]

Reaction Principle: This protocol involves the reaction of a 2-aminopyridine with a ketone in the presence of iodine. A plausible mechanism involves the formation of an α-iodo ketone intermediate, which then undergoes nucleophilic attack by the endocyclic nitrogen of the 2-aminopyridine, followed by cyclization and aromatization.[16]

Step-by-Step Protocol:

  • Reagent Preparation:

    • To a 25 mL round-bottom flask, add 2-aminopyridine (1.0 mmol, 1.0 equiv.), the desired acetophenone derivative (1.2 mmol, 1.2 equiv.), and iodine (I₂) (1.5 mmol, 1.5 equiv.).

    • Add dimethyl sulfoxide (DMSO) (3 mL) as the solvent.

  • Reaction Setup and Execution:

    • Equip the flask with a magnetic stir bar and a reflux condenser.

    • Heat the reaction mixture to 110 °C in an oil bath.

    • Causality Note: The elevated temperature is necessary to facilitate both the in-situ formation of the α-iodo ketone and the subsequent cyclization-aromatization cascade. DMSO is a suitable high-boiling polar aprotic solvent for this transformation.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.[7] The reaction is typically complete within 2-4 hours.

  • Workup and Purification:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into 20 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure substituted imidazo[1,2-a]pyridine.

Protocol 2: One-Pot Multicomponent Groebke–Blackburn–Bienaymé Reaction (GBBR)

The GBBR is a powerful and highly convergent method for the synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[5][8][9] This protocol describes an acid-catalyzed, microwave-assisted variant for enhanced efficiency.[7]

Reaction Principle: The reaction proceeds through an initial condensation of the 2-aminopyridine and the aldehyde to form a Schiff base. This is followed by protonation by the acid catalyst, which activates it for nucleophilic attack by the isocyanide. A subsequent intramolecular cyclization and tautomerization yield the final product.

GBBR_Mechanism

Step-by-Step Protocol:

  • Reagent Preparation:

    • In a 10 mL microwave reaction vial, combine the 2-aminopyridine (1.0 mmol, 1.0 equiv.), the aldehyde (1.0 mmol, 1.0 equiv.), and the isocyanide (1.0 mmol, 1.0 equiv.).[5]

    • Add methanol (MeOH) (3 mL) as the solvent.

    • Add a catalytic amount of perchloric acid (HClO₄) supported on silica (10 mol%).

    • Causality Note: The acid catalyst is crucial for activating the Schiff base intermediate towards nucleophilic attack by the isocyanide. Methanol is an effective solvent for this reaction under microwave conditions.

  • Reaction Setup and Execution:

    • Seal the vial with a cap.

    • Place the vial in a monomodal microwave reactor.

    • Irradiate the mixture at 100 °C for 10-30 minutes.[7]

    • Causality Note: Microwave irradiation provides rapid and uniform heating, dramatically reducing the reaction time compared to conventional heating methods.[1][7]

    • Monitor the reaction by TLC to confirm the consumption of starting materials.[7]

  • Workup and Purification:

    • After cooling, filter the reaction mixture to remove the solid catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate) to obtain the desired 3-aminoimidazo[1,2-a]pyridine.

Parameter Protocol 1 (Ortoleva-King) Protocol 2 (GBBR)
Key Reagents 2-Aminopyridine, Ketone, I₂2-Aminopyridine, Aldehyde, Isocyanide
Catalyst/Promoter Iodine (I₂)Perchloric Acid (HClO₄-SiO₂)
Heating Method Conventional (Oil Bath)Microwave Irradiation
Temperature 110 °C100 °C
Typical Time 2-4 hours10-30 minutes
Product Type C2, C3 substitutedC2, C3-amino substituted
Reference [15][5][7]
Protocol 3: Copper-Catalyzed Synthesis from Aminopyridines and Nitroolefins

This protocol details a one-pot, copper-catalyzed method that utilizes air as a green oxidant to construct the imidazo[1,2-a]pyridine ring from 2-aminopyridines and nitroolefins.[10][17]

Reaction Principle: The reaction is believed to proceed via a Michael addition of the 2-aminopyridine to the nitroolefin, followed by an intramolecular cyclization. The copper(I) catalyst, in the presence of air as an oxidant, facilitates the subsequent oxidative aromatization to form the final product.[17]

Step-by-Step Protocol:

  • Reagent Preparation:

    • To a sealed tube, add the 2-aminopyridine (0.5 mmol, 1.0 equiv.), the β-nitrostyrene derivative (0.6 mmol, 1.2 equiv.), and copper(I) bromide (CuBr) (0.05 mmol, 10 mol%).

    • Add N,N-dimethylformamide (DMF) (2 mL) as the solvent.

  • Reaction Setup and Execution:

    • Seal the tube and place it in a preheated oil bath at 80 °C.

    • Stir the reaction mixture vigorously. The reaction is conducted under an air atmosphere, which serves as the terminal oxidant.

    • Causality Note: CuBr is an effective catalyst for this transformation.[17] DMF is a suitable polar aprotic solvent that facilitates the reaction at the specified temperature. 80 °C provides a balance between reaction rate and stability of the intermediates.

    • Monitor the reaction by TLC until the starting 2-aminopyridine is consumed (typically 8-12 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the 2-substituted imidazo[1,2-a]pyridine.

Safety and Handling

  • General Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Isocyanides (Protocol 2): Are volatile, toxic, and have a very unpleasant odor. They should be handled with extreme care in a fume hood.

    • Iodine (Protocol 1): Is corrosive and can cause stains. Avoid inhalation of vapors.

    • Copper Salts (Protocol 3): Are toxic. Avoid ingestion and skin contact.

    • Solvents: DMF, DMSO, and methanol are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of substituted imidazo[1,2-a]pyridines can be achieved through a variety of effective protocols. The classic condensation reactions offer a straightforward approach, while modern multicomponent reactions like the GBBR provide rapid access to complex molecules with high efficiency.[2][5] Copper-catalyzed methods represent a powerful strategy, often utilizing green oxidants like air.[17] The choice of method should be guided by the desired substitution pattern, available resources, and the scale of the synthesis. The protocols detailed in this guide provide a solid foundation for researchers to successfully synthesize these valuable heterocyclic compounds for applications in drug discovery and materials science.

References

Functionalization of the 8-Amino Group on the Imidazo[1,2-a]pyridine Ring: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the 8-Aminoimidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant molecules.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antiviral, antiulcer, and anticancer properties.[3][4] The 8-amino substituted variant, in particular, serves as a critical synthetic intermediate, providing a versatile handle for introducing molecular diversity. Functionalization of this exocyclic amino group allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are paramount in drug development. Furthermore, the nitrogen atom can act as a key hydrogen bond donor or acceptor, directly influencing the molecule's interaction with biological targets. This guide provides an in-depth exploration of the primary synthetic strategies for modifying the 8-amino group, offering field-tested insights and detailed protocols for researchers in synthetic and medicinal chemistry.

Core Synthetic Transformations

The primary amino group at the C8 position is a nucleophilic center that readily participates in a variety of classical and modern coupling reactions. This section details the protocols for four fundamental transformations: N-acylation, N-sulfonylation, N-arylation, and N-alkylation. Each protocol is designed to be a self-validating system, with explanations of the underlying chemistry to empower researchers to adapt and troubleshoot these methods.

N-Acylation: Formation of Amides and Ureas

N-acylation is one of the most fundamental and reliable methods for functionalizing the 8-amino group. The resulting amide bond is metabolically robust and provides a scaffold for introducing a wide array of substituents. This transformation is typically achieved by reacting the 8-aminoimidazo[1,2-a]pyridine with an acylating agent such as an acid chloride, carboxylic acid (with a coupling agent), or isocyanate.

Causality and Experimental Rationale

The reaction proceeds via nucleophilic attack of the 8-amino group on the electrophilic carbonyl carbon of the acylating agent. When using acid chlorides, a non-nucleophilic base like triethylamine (TEA) or pyridine is essential to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. For direct coupling with carboxylic acids, reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator like 1-Hydroxybenzotriazole (HOBt) are used to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. Urea formation with isocyanates is typically very efficient and often requires no catalyst, proceeding via direct nucleophilic addition.

Protocol 1: General Procedure for N-Acylation with an Acid Chloride

This protocol describes the synthesis of N-(imidazo[1,2-a]pyridin-8-yl)amides, a common motif in pharmacologically active compounds.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 8-aminoimidazo[1,2-a]pyridine (1.0 eq.) in anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Add the desired acid chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or DCM/methanol) to yield the pure N-acyl product.

Protocol 2: Synthesis of Diarylureas using Isocyanates

This protocol is adapted from the synthesis of potent antiproliferative agents against melanoma cells.[1]

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 8-aminoimidazo[1,2-a]pyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Add the desired isocyanate (1.05 eq.) to the solution at room temperature.

  • Reaction Conditions: Stir the mixture at room temperature for 1 hour.

  • Product Isolation: If a precipitate forms upon completion of the reaction, collect the solid by filtration. Wash the solid with THF and then diethyl ether.

  • Purification: If no precipitate forms, or if further purification is needed, concentrate the reaction mixture in vacuo. The crude residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.

Data Presentation: N-Acylation Reaction Summary
EntryAcylating AgentBase/SolventTime (h)Yield (%)Reference
1Benzoyl chlorideTEA / DCM4>90 (Typical)General Method
24-Chlorophenyl isocyanateTHF185[1]
33-Trifluoromethylphenyl isocyanateTHF192[1]

N-Sulfonylation: Formation of Sulfonamides

The sulfonamide functional group is a key pharmacophore found in numerous drugs. N-sulfonylation of 8-aminoimidazo[1,2-a]pyridine introduces this important moiety, significantly altering the electronic and steric properties of the parent molecule.

Causality and Experimental Rationale

The reaction mechanism is analogous to N-acylation. The nucleophilic 8-amino group attacks the highly electrophilic sulfur atom of a sulfonyl chloride. A base, typically pyridine or triethylamine, is required to act as a scavenger for the generated HCl. Pyridine is often used as both the base and the solvent for this transformation, as it is effective at solubilizing the starting materials and activating the sulfonyl chloride.

Protocol 3: General Procedure for N-Sulfonylation

This protocol is based on standard procedures for the synthesis of N-arylsulfonamides from aromatic amines.[5]

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 8-aminoimidazo[1,2-a]pyridine (1.0 eq.) in pyridine (approx. 0.2-0.5 M) in a round-bottom flask.

  • Reagent Addition: Add the desired sulfonyl chloride (1.1 eq.) portion-wise to the solution at room temperature. An exotherm may be observed.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 2-6 hours, monitoring by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. A precipitate will often form.

  • Product Isolation: Stir the aqueous mixture for 30 minutes to allow for complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with water to remove pyridine hydrochloride. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography.

Visualization: N-Sulfonylation Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A 8-Aminoimidazo[1,2-a]pyridine D Mix & Heat (60-80 °C, 2-6 h) A->D B Ar-SO₂Cl B->D C Pyridine (Solvent/Base) C->D E Quench with Ice Water D->E F Filter Precipitate E->F G Recrystallize or Column Chromatography F->G H Final Product: 8-Sulfonamido Derivative G->H

Caption: General workflow for N-sulfonylation.

N-Arylation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] It enables the coupling of the 8-amino group with aryl halides or triflates, providing access to N-aryl derivatives that are challenging to synthesize via classical nucleophilic aromatic substitution methods.

Causality and Experimental Rationale

The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[7] The choice of ligand is critical for the success of the reaction; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are typically required to promote both the oxidative addition and the reductive elimination steps.[8] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is necessary to facilitate the deprotonation of the amine in the catalytic cycle.

Protocol 4: General Procedure for Buchwald-Hartwig N-Arylation

This protocol provides a general method for the coupling of 8-aminoimidazo[1,2-a]pyridine with aryl bromides.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq.), 8-aminoimidazo[1,2-a]pyridine (1.2 eq.), sodium tert-butoxide (1.4 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., BINAP, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl product.

Data Presentation: Buchwald-Hartwig Reaction Parameters
Catalyst/LigandBaseSolventTemperature (°C)General ApplicabilityReference
Pd₂(dba)₃ / BINAPNaOtBuToluene100Aryl Bromides, Iodides[9]
Pd(OAc)₂ / XPhosK₃PO₄t-BuOH110Aryl Chlorides, Bromides[8]
tBuBrettPhos Pd G3LHMDSDioxane80Heteroaryl Bromides[10]

N-Alkylation: Reductive Amination

Reductive amination is a highly effective method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. This one-pot procedure is a cornerstone of amine synthesis due to its efficiency and broad substrate scope.

Causality and Experimental Rationale

The reaction proceeds in two stages within the same pot: first, the nucleophilic 8-amino group condenses with the carbonyl compound to form an intermediate imine (or iminium ion under acidic conditions). Second, a selective reducing agent, present in the mixture, reduces the imine to the corresponding secondary or tertiary amine. A key requirement is that the reducing agent must be mild enough not to reduce the starting carbonyl compound but potent enough to reduce the intermediate imine. Sodium triacetoxyborohydride (STAB) is a popular choice as it is less basic and more selective for imines over ketones and aldehydes.[11] Alternatively, catalytic hydrogenation can be employed.

Protocol 5: General Procedure for Reductive Amination with STAB

This protocol describes the N-alkylation of 8-aminoimidazo[1,2-a]pyridine with an aldehyde.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 8-aminoimidazo[1,2-a]pyridine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Acid Catalyst (Optional): For less reactive carbonyls, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the stirred solution at room temperature. The addition may cause gas evolution.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir for 30 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Visualization: Reductive Amination Logical Flow

G A 8-Amino-IPy + Aldehyde/Ketone B Condensation (Imine Formation) A->B C Imine Intermediate B->C D Reduction (e.g., STAB) C->D E N-Alkyl Product D->E

References

Application Notes & Protocols: Utilizing Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold" due to its prevalence in compounds with a wide spectrum of biological activities.[1] Derivatives of this versatile heterocyclic system have been developed as therapeutics for conditions ranging from insomnia (Zolpidem) to cancer.[1][2] The scaffold's rigid, planar structure and potential for diverse substitutions make it an ideal starting point for designing potent and selective modulators of various biological targets. This has led to the development of imidazo[1,2-a]pyridine-based compounds as inhibitors of protein kinases, antitubercular agents, and anticancer therapeutics.[3][4][5]

Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate is a key synthetic intermediate belonging to this promising class of molecules.[6] While it is often used as a building block for more complex derivatives, its inherent structural features suggest potential for direct biological activity.[6] These application notes provide a strategic framework and detailed protocols for researchers to systematically evaluate the biological potential of this compound, focusing on its likely role as a kinase inhibitor in cancer-relevant pathways.

Compound Profile & Handling

Before initiating any biological assay, it is critical to understand the compound's basic properties and ensure proper handling and solubilization.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1160994-94-4[6][7][8]
Molecular Formula C₉H₉N₃O₂[6][7]
Molecular Weight 191.19 g/mol [6][7]
Solubility Soluble in DMSO. Prepare a high-concentration stock (e.g., 10-50 mM).General Practice
Storage Store stock solutions at -20°C or -80°C. Store solid compound at 2-8°C.[6][9]Supplier Data

Application Note 1: Broad Spectrum Kinase Inhibition Profiling

Rationale: The imidazo[1,2-a]pyridine scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors.[3] Derivatives have shown potent activity against key cancer-related kinases such as PI3K, Akt, mTOR, and CDKs.[2][10][11][12] Therefore, the logical first step in characterizing this compound is to perform a broad kinase panel screen. This high-throughput approach efficiently identifies potential kinase targets and provides an initial assessment of selectivity.

Protocol 1: In Vitro Kinase Panel Screen (ADP-Glo™ Assay Principle)

This protocol describes a luminescent-based assay that measures the amount of ADP produced by a kinase reaction, which is then converted to ATP and detected by luciferase. Lower luminescence in the presence of the test compound indicates kinase inhibition.

A. Materials:

  • This compound (Compound)

  • DMSO (ACS Grade)

  • Commercial Kinase Panel Service (e.g., Promega, Eurofins) or individual recombinant kinases, substrates, and buffers.

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • Multi-well plates (white, opaque, 96- or 384-well)

  • Multichannel pipettes and a plate-reading luminometer.

B. Procedure:

  • Compound Preparation: Prepare a serial dilution of the compound in DMSO. A typical starting concentration for a primary screen is 10 µM. Include a DMSO-only vehicle control.

  • Kinase Reaction:

    • In each well of the assay plate, add the kinase, its specific substrate, and ATP in the appropriate kinase buffer.

    • Add the compound dilution or DMSO vehicle to the respective wells.

    • Incubate the plate at the optimal temperature (typically 30°C or room temperature) for the recommended time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition:

    • Add Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides luciferase/luciferin to produce light. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

C. Data Analysis & Interpretation:

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Luminescence_Compound - Luminescence_Background) / (Luminescence_Vehicle - Luminescence_Background))

  • Trustworthiness Check: A positive control inhibitor for each kinase should be run to validate the assay. The Z'-factor for the screen should be ≥ 0.5.

  • Hit Identification: A "hit" is typically defined as a compound that causes >50% inhibition at a single concentration (e.g., 10 µM). These hits should be followed up with dose-response curves to determine IC₅₀ values.

Application Note 2: Cellular Anti-Proliferative Activity

Rationale: After identifying potential kinase targets, it is crucial to determine if the compound can enter cells and exert a biological effect. A cell viability assay is the standard method to assess the anti-proliferative or cytotoxic effects of a compound on cancer cell lines.[13] Cell lines should be chosen based on their known dependence on the kinase "hits" identified in Protocol 1. For example, if the compound inhibits PI3Kα, cell lines with activating PIK3CA mutations (e.g., T47D, MCF-7 breast cancer) are appropriate choices.[10][12]

Protocol 2: Cell Viability Assessment (CellTiter-Glo® Assay)

This protocol uses the Promega CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active, viable cells.[14][15][16]

A. Materials:

  • Cancer cell lines (e.g., T47D, A375, HCT116)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Compound stock solution in DMSO

  • CellTiter-Glo® 2.0 Reagent[16]

  • White, clear-bottom 96-well cell culture plates

  • Plate-reading luminometer

B. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of the compound in culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium or vehicle control medium to the respective wells.

  • Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO₂).

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.[15][16]

    • Add 100 µL of CellTiter-Glo® Reagent directly to each well.[15]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[16]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

  • Data Acquisition: Read the luminescence on a plate reader.

C. Data Analysis & Interpretation:

  • Normalize the data to the vehicle-treated control wells (representing 100% viability).

  • Plot the normalized viability versus the log of the compound concentration.

  • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Illustrative Data (Hypothetical)IC₅₀ (µM)
Cell Line (Relevant Mutation) Compound
T47D (Breast, PIK3CA H1047R)1.5
A375 (Melanoma, BRAF V600E)8.2
HCT116 (Colon, KRAS G13D)12.5

Application Note 3: Mechanism of Action & Target Validation

Rationale: Showing that a compound inhibits a purified enzyme and kills cancer cells is not enough. It is essential to demonstrate that the compound engages its intended target inside the cell and modulates the downstream signaling pathway. This confirms the mechanism of action and builds confidence that the observed cellular phenotype is a direct result of on-target activity.

Workflow for Mechanism of Action Studies

The following diagram illustrates a logical workflow for validating the compound's mechanism of action within the cell.

MOA_Workflow A Treat Cells with Compound vs. Vehicle B Protocol 3A: Confirm Target Engagement (CETSA) A->B C Protocol 3B: Assess Pathway Modulation (Western Blot) A->C D Does compound bind to the target protein? B->D E Is downstream signaling (e.g., p-Akt) inhibited? C->E F Mechanism Confirmed D->F E->F

Caption: Workflow for validating intracellular mechanism of action.
Protocol 3A: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method that assesses target engagement in a cellular environment.[17] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a stabilizing ligand (the compound).[18][19]

A. Materials:

  • Cultured cells treated with the compound or vehicle.

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors.

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • PCR machine or thermal cycler for heating.

  • Centrifuge for separating protein aggregates.

  • Reagents for Western Blotting (see Protocol 3B).

B. Procedure:

  • Treatment: Treat cells in culture with a saturating concentration of the compound (e.g., 10x IC₅₀) or vehicle (DMSO) for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[18]

  • Lysis & Clarification: Lyse the cells (e.g., three freeze-thaw cycles). Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (containing the soluble, non-denatured protein fraction). Analyze the amount of the target protein remaining in the supernatant by Western Blot.

C. Data Analysis & Interpretation:

  • For each temperature, quantify the band intensity of the target protein.

  • Plot the percentage of soluble protein relative to the non-heated control against the temperature for both vehicle- and compound-treated samples.

  • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement in the cell.[17]

Protocol 3B: Western Blot for Pathway Modulation

If the compound is hypothesized to inhibit the PI3K/Akt pathway, its efficacy can be confirmed by measuring the phosphorylation status of key downstream effectors like Akt. A reduction in phosphorylated Akt (p-Akt) relative to total Akt levels is a hallmark of pathway inhibition.[20][21][22]

A. Materials:

  • Cell lysates from compound-treated cells.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running and transfer buffers.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-Akt).[23]

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

B. Procedure:

  • Cell Lysis: Treat cells with various concentrations of the compound for a defined period (e.g., 2-24 hours). Lyse the cells on ice using RIPA buffer.[20]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.[20]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation:

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.[20]

    • Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.[20]

  • Stripping & Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total Akt and/or a housekeeping protein like GAPDH or β-actin.

C. Data Analysis & Interpretation:

  • Quantify the band intensities using densitometry software.

  • Calculate the ratio of p-Akt to total Akt for each treatment condition.

  • A dose-dependent decrease in the p-Akt/Total Akt ratio demonstrates successful inhibition of the target pathway.

Visualizing the Target Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and a frequent target of imidazo[1,2-a]pyridine derivatives.[12][24]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Compound Methyl 8-aminoimidazo [1,2-a]pyridine-6-carboxylate Compound->PI3K Inhibits

Caption: Proposed inhibition of the PI3K/Akt signaling pathway.

Conclusion

This compound represents a promising starting point for drug discovery efforts. Based on the extensive literature on the parent scaffold, its most probable mechanism of action is through the inhibition of protein kinases critical for cancer cell survival. The protocols outlined in these application notes provide a comprehensive, step-by-step guide for researchers to systematically test this hypothesis. This screening funnel—from broad biochemical profiling to specific cellular mechanism of action studies—establishes a robust framework for characterizing the biological activity of this and other novel compounds derived from the privileged imidazo[1,2-a]pyridine scaffold.

References

Application Note: Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate as a Versatile Fragment for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments and Privileged Scaffolds

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient paradigm in modern drug discovery. By screening small, low-complexity molecules ("fragments") that bind to a biological target with low affinity, FBDD allows for the exploration of chemical space in a more targeted and efficient manner than traditional high-throughput screening. The identified fragment hits then serve as starting points for the rational design of more potent and selective lead compounds.

The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinically approved drugs such as Zolpidem, Alpidem, and Zolimidine.[1] This bicyclic heterocyclic system exhibits a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimycobacterial properties.[2][3] Its rigid structure and ability to engage in various non-covalent interactions make it an ideal foundation for the design of targeted therapeutics.

This application note details the utility of Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate as a strategic fragment for FBDD campaigns. Its unique trifunctional nature—a core scaffold for target binding, an amino group for vectoral growth, and a methyl ester for further chemical modification—provides multiple avenues for rapid hit-to-lead optimization.

Physicochemical Profile of a Strategic Fragment

For a fragment to be effective in FBDD, it must possess physicochemical properties that adhere to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors < 3, H-bond acceptors < 3). This ensures good aqueous solubility and a higher probability of forming efficient, high-quality interactions with the target protein. This compound is designed to meet these criteria, making it an ideal candidate for fragment libraries.

PropertyValue (Predicted)Significance in FBDD
Molecular Weight 191.19 g/mol Well within the "Rule of Three" limit of <300 Da, ensuring it is a true fragment.
cLogP 1.2-1.5Indicates good solubility and potential for favorable interactions.
Hydrogen Bond Donors 1 (from the amino group)Provides a key interaction point and a vector for fragment growth.
Hydrogen Bond Acceptors 3 (N in pyridine, N in imidazole, O in ester)Offers multiple points for hydrogen bonding with the target protein.
Topological Polar Surface Area (TPSA) 71.9 ŲContributes to good cell permeability and bioavailability in later stages of optimization.

Proposed Synthesis Protocol

The following is a proposed, robust multi-step synthesis for this compound, adapted from established literature procedures for related analogs.[4][5]

Workflow for Synthesis

Synthesis_Workflow A 2,3-diamino-5-bromopyridine C Cyclization A->C B Methyl propiolate B->C D Methyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate C->D Reflux in Ethanol E Debromination D->E Pd-catalyzed reduction (e.g., H2, Pd/C) F This compound E->F

Caption: Proposed synthetic workflow for the target fragment.

Step 1: Cyclization to form the Imidazo[1,2-a]pyridine core

  • To a solution of 2,3-diamino-5-bromopyridine (1.0 eq) in ethanol (10 volumes), add methyl propiolate (1.1 eq).

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield Methyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate.

Step 2: Debromination to yield the final fragment

  • Dissolve the product from Step 1 (1.0 eq) in methanol (15 volumes).

  • Add a palladium catalyst, such as 10% Pd/C (0.1 eq).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature until complete debromination is observed by LC-MS (typically 4-8 hours).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, This compound .

Application in Fragment Screening: Protocols

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique for detecting fragment binding in real-time without the need for labels. This protocol provides a general framework for an SPR-based primary screen.

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chip (e.g., CM5, GLH)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target protein of interest (in a suitable buffer, e.g., HBS-EP+)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Running buffer (e.g., HBS-EP+ with 1-5% DMSO)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface with a 1:1 mixture of EDC and NHS.

    • Inject the target protein (e.g., 10-50 µg/mL in a low ionic strength buffer) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Fragment Screening:

    • Prepare a dilution series of the fragment in running buffer. A typical concentration range for fragment screening is 10 µM to 1 mM.

    • Inject the diluted fragment solutions over the immobilized protein surface and a reference flow cell.

    • Monitor the binding response in real-time.

    • Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration).

  • Data Analysis:

    • Subtract the reference channel data from the active channel data to correct for bulk refractive index changes.

    • Analyze the steady-state binding responses to identify hits. A response significantly above the noise level indicates binding.

    • For confirmed hits, perform a full dose-response analysis to determine the dissociation constant (KD).

Protocol 2: Hit Validation and Binding Site Mapping using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is an invaluable tool for validating fragment hits and providing structural information about the binding interaction. The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly powerful for mapping the binding site on the protein.[6]

Materials:

  • High-field NMR spectrometer with a cryoprobe

  • ¹⁵N-isotopically labeled target protein

  • NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, 10% D₂O, pH 7.4)

  • Fragment stock solution in a deuterated solvent (e.g., DMSO-d₆)

Procedure:

  • Protein Preparation:

    • Express and purify the target protein in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.

    • Dialyze the labeled protein into the NMR buffer and concentrate to a final concentration of 50-200 µM.

  • HSQC Titration:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.

    • Prepare a series of samples with a constant concentration of the ¹⁵N-labeled protein and increasing concentrations of the fragment.

    • Acquire an HSQC spectrum for each sample in the titration series.

  • Data Analysis:

    • Overlay the HSQC spectra from the titration.

    • Identify peaks that show a chemical shift perturbation (CSP) upon addition of the fragment. These perturbations indicate that the corresponding amino acid residues are in or near the binding site.

    • Map the residues with significant CSPs onto the 3D structure of the protein to visualize the binding pocket.

    • The magnitude of the chemical shift changes can be used to calculate the KD of the interaction.

Fragment Evolution: A Guided Path from Hit to Lead

Once this compound is confirmed as a binder, its structure provides clear vectors for optimization. The goal is to "grow" the fragment into unoccupied pockets of the binding site to increase affinity and selectivity.

Hit_to_Lead cluster_0 Hit Identification cluster_1 Fragment Growth Strategies cluster_2 Lead Optimization Hit This compound (Fragment Hit, K_D ~ mM) Growth_N8 Vector 1: N8-Amino Group (Amide coupling, Reductive amination) Hit->Growth_N8 Growth_C6 Vector 2: C6-Ester (Amide formation, Reduction to alcohol) Hit->Growth_C6 Growth_Core Vector 3: Core Modification (Substitution at C2, C3, etc.) Hit->Growth_Core Lead Optimized Lead Compound (Improved Potency & Selectivity, K_D ~ nM) Growth_N8->Lead Structure-Guided Design SAR Exploration Growth_C6->Lead Structure-Guided Design SAR Exploration Growth_Core->Lead Structure-Guided Design SAR Exploration

Caption: Hit-to-lead optimization workflow for the fragment.

Vector 1: The 8-Amino Group: This primary amine is an excellent handle for elaboration via amide coupling with a library of carboxylic acids. This strategy allows for the systematic exploration of the chemical space adjacent to the 8-position of the core.

Vector 2: The 6-Methyl Ester: The ester can be readily converted to a carboxylic acid, which can then be coupled with a diverse set of amines to form amides. Alternatively, the ester can be reduced to a primary alcohol, which can be further functionalized.

Vector 3: Core Modification: Based on the binding mode revealed by NMR or X-ray crystallography, further modifications can be made to the imidazo[1,2-a]pyridine core itself, for example, by substitution at the C2 or C3 positions, to pick up additional interactions with the target.

Conclusion

This compound represents a highly valuable and versatile fragment for drug discovery campaigns. Its favorable physicochemical properties, coupled with the privileged nature of the imidazo[1,2-a]pyridine scaffold and the presence of multiple, distinct vectors for chemical elaboration, make it an ideal starting point for FBDD. The protocols and strategies outlined in this application note provide a clear roadmap for researchers to leverage this fragment in their hit-finding and lead-optimization efforts, accelerating the discovery of novel therapeutics.

References

Application Note & Protocols: A Modular Approach to the Synthesis of Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The specific substitution pattern of an amino group at the C8 position and a carboxylate at the C6 position is a key pharmacophore for a range of biological targets, including protein kinases. This guide provides a detailed technical overview and validated protocols for the synthesis of methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate. We present two primary, field-proven strategies: a modular, late-stage functionalization approach ideal for analog library synthesis, and a classical linear synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to construct this valuable heterocyclic system.

Introduction: The Imidazo[1,2-a]pyridine Privileged Scaffold

The fusion of an imidazole and a pyridine ring creates the imidazo[1,2-a]pyridine bicyclic system, a structure that offers a unique combination of rigidity, aromaticity, and hydrogen bonding capabilities. This has made it a cornerstone in drug discovery, leading to commercial drugs such as the hypnotic agent Zolpidem and the anti-ulcer drug Soraprazan.[2] The scaffold's versatility allows for substitution at multiple positions, enabling fine-tuning of physicochemical and pharmacological properties. The 8-amino-6-carboxylate substitution pattern, in particular, has been explored for the development of potent inhibitors of various receptor tyrosine kinases, where the 8-amino group often serves as a crucial hinge-binding element.[3]

Retrosynthetic Analysis & Strategic Overview

The synthesis of this compound can be approached from two distinct strategic directions. The choice of strategy often depends on the availability of starting materials and the overall goal of the synthetic campaign (e.g., single target synthesis vs. library generation).

Strategy A (Late-Stage Amination): This convergent approach relies on the late-stage introduction of the C8-amino group onto a pre-formed imidazo[1,2-a]pyridine core. This is achieved via transition metal-catalyzed cross-coupling, which disconnects the target molecule to a versatile 8-halo intermediate. This strategy is highly modular and exceptionally well-suited for creating diverse libraries of analogs.

Strategy B (Linear Synthesis): This classical approach involves constructing the imidazo[1,2-a]pyridine ring from a pre-functionalized 2-aminopyridine that already contains the necessary amino and carboxylate precursors. This route is more linear but can be highly efficient if the requisite starting pyridine is readily accessible.

G cluster_A Strategy A: Late-Stage Amination cluster_B Strategy B: Linear Synthesis Target This compound Intermediate_A Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate Target->Intermediate_A C-N Cross-Coupling (e.g., Buchwald-Hartwig) Intermediate_B Substituted 2,4-Diaminopyridine Target->Intermediate_B Tschitschibabin-type Cyclization Reagents_A Amine Source (e.g., NH3, Benzophenone Imine) Reagents_B α-halocarbonyl (e.g., Chloroacetaldehyde) G Start 5-Bromo-2-aminopyridine Step1 Cyclization with Chloroacetaldehyde Start->Step1 Intermediate 8-Bromoimidazo[1,2-a]pyridine Step1->Intermediate Step2 Carboxylation/ Esterification Intermediate->Step2 KeyIntermediate Methyl 8-bromoimidazo[1,2-a] pyridine-6-carboxylate Step2->KeyIntermediate Step3 Buchwald-Hartwig Amination KeyIntermediate->Step3 FinalProduct Target Molecule Step3->FinalProduct G Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)L₂(NHR₂)]⁺X⁻ OA_Complex->Amine_Complex + R₂NH Amide_Complex Ar-Pd(II)L₂(NR₂) Amine_Complex->Amide_Complex - Base·HX Amide_Complex->Pd0 Reductive Elimination (Ar-NR₂)

References

Application Notes & Protocols for the Comprehensive Characterization of Polysubstituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous pharmacologically active compounds, including marketed drugs like Zolpidem and Alpidem.[1][2][3][4] These compounds exhibit a vast spectrum of biological activities, such as anticancer, antiviral, and anti-inflammatory properties.[1][2][5] The functional diversity and therapeutic potential of this class are heavily dependent on the substitution pattern around the core bicyclic system.[4] Consequently, unambiguous and rigorous characterization of newly synthesized polysubstituted derivatives is a critical step in the drug discovery and development pipeline. This guide provides a detailed, experience-driven framework for the comprehensive characterization of these molecules, outlining an integrated workflow and detailed protocols for the essential analytical techniques.

The Integrated Characterization Workflow

The characterization of a novel polysubstituted imidazo[1,2-a]pyridine is not a linear process but an integrated workflow. Each analytical technique provides a unique piece of the structural puzzle. The confidence in a final structure is built upon the convergence of data from multiple orthogonal methods. The following workflow illustrates the logical progression from a crude synthetic product to a fully validated compound.

G cluster_0 Synthesis & Purity cluster_3 Final Validation Crude Crude Synthetic Product Purity Purity Assessment (TLC, HPLC) Crude->Purity Purify Column Chromatography or Prep-HPLC Purity->Purify MS Mass Spectrometry (HRMS) Purity->MS If pure (>95%) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purity->NMR Ancillary Ancillary Data (FT-IR, MP, EA) Purity->Ancillary Purify->Purity Final Fully Characterized Pure Compound MS->Final NMR->Final Xray X-ray Crystallography (Optional, Definitive) Xray->Final Confirms 3D Structure Ancillary->Final

Caption: Integrated workflow for the characterization of novel imidazo[1,2-a]pyridines.

Purity Assessment: The Foundation of Accurate Analysis

Application Note: HPLC for Purity Determination

Reverse-phase HPLC (RP-HPLC) is exceptionally well-suited for imidazo[1,2-a]pyridines, which are typically moderately polar compounds. A C18 (octadecylsilyl) stationary phase provides excellent resolving power. The choice of mobile phase, typically a mixture of acetonitrile (ACN) and water, allows for the elution of a wide range of derivatives.[1][6] The inclusion of a modifier like formic acid or trifluoroacetic acid (TFA) is often necessary to ensure sharp, symmetrical peaks by protonating residual silanols on the column and the basic nitrogen atoms in the analyte.

Protocol 2.1.1: RP-HPLC for Purity Analysis

This protocol provides a starting point for method development. The gradient may need to be optimized depending on the specific polarity of the polysubstituted derivative.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. If solubility is an issue, methanol or DMSO can be used, but ensure the injection solvent is compatible with the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation & Conditions:

    • Set up the HPLC system according to the parameters in Table 1.

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

  • Data Acquisition & Analysis:

    • Inject 5-10 µL of the sample solution.

    • Monitor the chromatogram at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).

    • Integrate the area of all peaks. Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100. A purity level of >95% is generally required for subsequent biological testing and definitive characterization.

Table 1: Typical HPLC Parameters for Purity Analysis of Imidazo[1,2-a]pyridines[1][6][7]

Parameter Typical Value Rationale & Notes
Column C18, 4.6 x 150 mm, 5 µm Standard analytical column for reverse-phase separation.
Mobile Phase A Water + 0.1% Formic Acid Acid modifier improves peak shape for basic compounds.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Organic solvent for eluting the compound.
Gradient 5% B to 95% B over 20 min A broad gradient is a good starting point for unknown compounds.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures run-to-run reproducibility.
Detection UV-Vis Diode Array Detector (DAD) Set to 254 nm or the compound's λmax. DAD allows for peak purity analysis.

| Injection Vol. | 5 µL | Adjust based on sample concentration and detector response. |

Structural Elucidation: Decoding the Molecule

Once purity is confirmed, the next step is to determine the chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most powerful and essential techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for determining the connectivity of atoms in a molecule. For polysubstituted imidazo[1,2-a]pyridines, ¹H NMR reveals the number and environment of protons, while ¹³C NMR provides analogous information for the carbon skeleton.

Causality Behind Experimental Choices: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, for imidazo[1,2-a]pyridines with polar substituents or those that are salts, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior due to its higher polarity.[1][8] 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for mapping proton-proton and proton-carbon connectivities, respectively, which is essential when substitution patterns create complex splitting patterns.

Protocol 3.1.1: Acquiring ¹H and ¹³C NMR Spectra
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. Gentle warming or sonication can aid dissolution.

  • Instrument Setup & Acquisition:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire a standard ¹H NMR spectrum. A typical experiment on a 400 MHz spectrometer may require 16-64 scans.[1][9]

    • Acquire a proton-decoupled ¹³C NMR spectrum. This experiment requires more scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Interpretation:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Reference the spectra to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm, DMSO at 2.50 ppm for ¹H).

    • Integrate the proton signals to determine the relative number of protons.

    • Analyze chemical shifts and coupling constants (J-values) to deduce the substitution pattern. Refer to Table 2 for typical chemical shift ranges.

Table 2: Characteristic ¹H and ¹³C NMR Chemical Shift Ranges (ppm) for the Imidazo[1,2-a]pyridine Core

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
C2 Varies with substituent ~145-155 Often a quaternary carbon unless unsubstituted.
C3 ~7.5 - 8.0 ~110-125 Position is sensitive to electronic effects of C2 substituent.
C5 ~7.8 - 8.5 (doublet) ~120-130 Typically the most downfield proton due to proximity to bridgehead N.
C6 ~6.7 - 7.2 (triplet) ~110-118 Electron-rich position.
C7 ~7.0 - 7.6 (triplet) ~125-135 Chemical shift can be influenced by peri-interactions.[10]
C8 ~7.4 - 7.8 (doublet) ~115-125

| C8a | N/A (Quaternary) | ~140-150 | Bridgehead carbon. |

Note: These are approximate ranges and can shift significantly based on the electronic nature (donating/withdrawing) of the substituents.[10]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for confirming its identity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

Causality Behind Experimental Choices: Electrospray Ionization (ESI) is the preferred ionization method for imidazo[1,2-a]pyridines because the basic nitrogen atoms are easily protonated, leading to a strong signal for the [M+H]⁺ ion in positive ion mode.[1][11] This "soft" ionization technique minimizes fragmentation, ensuring the molecular ion is the most prominent peak. Tandem MS (MS/MS) can be used to induce fragmentation, which provides valuable structural information about the substituents and the core scaffold.[11]

Protocol 3.2.1: High-Resolution Mass Spectrometry (HRMS) via ESI
  • Sample Preparation:

    • Prepare a dilute solution of the purified compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

    • Add a trace amount of formic acid (0.1%) to the sample to facilitate protonation and enhance the [M+H]⁺ signal.

  • Instrument Setup & Acquisition:

    • Infuse the sample directly into the ESI source or inject it via an LC system.

    • Operate the mass spectrometer in positive ion mode.

    • Acquire data over a mass range appropriate for the expected molecular weight of the compound. Ensure the instrument is calibrated to guarantee high mass accuracy.

  • Data Interpretation:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Use the instrument's software to calculate the elemental formula based on the measured exact mass (typically accurate to within 5 ppm).

    • Compare the calculated formula with the expected formula of the target molecule. The ESI-HRMS calculated for C₁₆H₁₇N₅O₂ as 312.1460 was found to be 312.1465 [M+H]⁺, confirming the structure.[1]

Definitive Structure & Bulk Property Analysis

While NMR and MS can provide a confident structural assignment, certain scenarios (e.g., complex stereochemistry, ambiguous substitution) require definitive proof. Ancillary techniques also provide important data for compound registration and publication.

Single-Crystal X-ray Crystallography

This technique is the undisputed gold standard for structure determination, providing an unambiguous 3D model of the molecule's atomic arrangement in the solid state.[12][13][14] Obtaining a structure by X-ray crystallography confirms connectivity, substitution patterns, and stereochemistry with absolute certainty.

Protocol 4.1.1: Growing Diffraction-Quality Crystals

Growing single crystals suitable for X-ray diffraction can be challenging and is often more of an art than a science.

  • Purification: Start with the highest purity material possible (>98% by HPLC).

  • Solvent Selection: Screen a range of solvents and solvent mixtures to find a system where the compound has moderate solubility.

  • Crystal Growth Methods:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment.

    • Vapor Diffusion (Solvent/Anti-Solvent): Dissolve the compound in a small amount of a good solvent. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the primary solvent, reducing the compound's solubility and inducing crystallization.

Ancillary Characterization Techniques
  • Fourier-Transform Infrared Spectroscopy (FT-IR): Provides information about the functional groups present in the molecule (e.g., C=O, N-H, C-N stretches).[15][16]

  • Melting Point (MP): A sharp melting point is a good indicator of the purity of a crystalline solid.[1][6]

  • Elemental Analysis (EA): Provides the percentage composition of C, H, and N in the sample. The experimental values should match the theoretical values for the proposed molecular formula within a narrow margin (±0.4%).[15][17]

Conclusion

The characterization of polysubstituted imidazo[1,2-a]pyridines is a multi-faceted process that relies on the synergistic application of several analytical techniques. A logical workflow beginning with purity verification by HPLC, followed by structural elucidation using NMR and high-resolution MS, forms the core of a robust characterization package. For cases of ambiguity or for the absolute confirmation required in drug development, single-crystal X-ray crystallography provides the definitive answer. Supported by ancillary data, this comprehensive approach ensures the unequivocal identification and validation of these pharmaceutically important molecules.

References

Application Notes & Protocols: Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate as a Privileged Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Imidazo[1,2-a]pyridine Core in Kinase Inhibitor Design

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] Its rigid, bicyclic nature and rich electronic properties make it an ideal framework for designing potent and selective kinase inhibitors. Kinases, a family of enzymes that catalyze the transfer of a phosphate group to a substrate, are critical regulators of cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.

The strategic placement of specific functional groups on the imidazo[1,2-a]pyridine core is paramount for achieving high affinity and selectivity for the target kinase. This guide focuses on a particularly valuable building block: methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate . The 8-amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site, a common feature exploited in many kinase inhibitors.[3] Simultaneously, the 6-carboxylate moiety provides a versatile handle for synthetic elaboration, allowing for the introduction of various substituents to probe the solvent-exposed region of the kinase and optimize pharmacokinetic properties. This dual functionality makes this compound a powerful platform for the rapid generation of diverse kinase inhibitor libraries and the subsequent exploration of structure-activity relationships (SAR).[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this key intermediate. We will delve into the rationale behind the synthetic strategy, provide detailed, field-tested protocols, and illustrate its application in the generation of potent kinase inhibitors.

Part 1: Synthesis of this compound

The synthesis of the target compound is a multi-step process that requires careful control of reaction conditions. The proposed synthetic route leverages a common strategy in heterocyclic chemistry: the construction of the imidazo[1,2-a]pyridine core followed by functional group interconversion to install the desired amino group. The most logical and well-precedented approach involves the initial synthesis of an 8-bromo or 8-nitro substituted precursor, which can then be converted to the 8-amino derivative.

Below is a detailed, step-by-step protocol for a plausible and robust synthesis, based on analogous procedures found in the scientific literature and patents.[2][5]

Synthetic Workflow Overview

G cluster_0 Synthesis of the Imidazo[1,2-a]pyridine Core cluster_1 Installation of the 8-Amino Group A 2-Amino-3-bromopyridine C Methyl 3-((3-bromopyridin-2-yl)amino)acrylate A->C Michael Addition B Methyl propiolate B->C D Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate C->D Cyclization/Oxidation D_clone Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate F This compound D_clone->F Buchwald-Hartwig Amination E Amine Source (e.g., Benzophenone imine) E->F

Caption: Synthetic pathway for this compound.

Protocol 1.1: Synthesis of Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

This protocol describes the construction of the bicyclic core. The initial step is a Michael addition of 2-amino-3-bromopyridine to methyl propiolate, followed by an intramolecular cyclization and oxidation to form the aromatic imidazo[1,2-a]pyridine ring system.

Materials and Reagents:

  • 2-Amino-3-bromopyridine

  • Methyl propiolate

  • Triethylamine (Et3N)

  • Methanol (MeOH)

  • Palladium on carbon (10% Pd/C)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Michael Addition:

    • To a solution of 2-amino-3-bromopyridine (1.0 eq) in DCM at 0 °C, add triethylamine (1.2 eq).

    • Slowly add methyl propiolate (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3-((3-bromopyridin-2-yl)amino)acrylate. This intermediate can often be used in the next step without further purification.

  • Cyclization and Aromatization:

    • Dissolve the crude intermediate from the previous step in a suitable solvent such as diphenyl ether.

    • Add a catalytic amount of 10% Pd/C.

    • Heat the reaction mixture to a high temperature (e.g., 200-250 °C) and stir for 2-4 hours. The high temperature facilitates both the intramolecular cyclization and the subsequent dehydrogenation to the aromatic product.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate.

Expert Insights: The choice of a high-boiling solvent like diphenyl ether is crucial for driving the cyclization and aromatization. The palladium-on-carbon acts as a dehydrogenation catalyst. Careful monitoring of the reaction temperature is essential to prevent decomposition.

Protocol 1.2: Buchwald-Hartwig Amination to Yield this compound

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7] This protocol outlines the conversion of the 8-bromo intermediate to the final 8-amino product.

Materials and Reagents:

  • Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

  • Benzophenone imine (or another ammonia surrogate)

  • Palladium(II) acetate (Pd(OAc)2)

  • Xantphos (or another suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Cross-Coupling Reaction:

    • In a flame-dried flask under an inert atmosphere, combine methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate (1.0 eq), Pd(OAc)2 (0.05 eq), and Xantphos (0.10 eq).

    • Add anhydrous toluene or dioxane, followed by benzophenone imine (1.2 eq) and sodium tert-butoxide (1.4 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

  • Deprotection and Work-up:

    • To the reaction mixture, add a solution of 2N HCl and stir vigorously for 1 hour to hydrolyze the imine.

    • Neutralize the mixture with a saturated solution of NaHCO3.

    • Extract the aqueous layer with ethyl acetate or DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Expert Insights: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Xantphos is often effective for this type of transformation. The use of an ammonia surrogate like benzophenone imine is a common strategy to avoid the challenges of working with ammonia gas directly. The final acidic workup is essential to deprotect the amino group.

Part 2: Application in Kinase Inhibitor Synthesis

The synthesized this compound is a versatile intermediate for the creation of kinase inhibitor libraries. The 8-amino group can be derivatized, for example, through acylation or sulfonylation, to interact with the kinase hinge region. The 6-ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to introduce diversity and modulate physicochemical properties.

Workflow for Kinase Inhibitor Library Synthesis

G cluster_0 Core Intermediate cluster_1 Derivatization at the 8-Amino Position cluster_2 Derivatization at the 6-Carboxylate Position A This compound B Acylation/Sulfonylation A->B D Ester Hydrolysis A->D C 8-Amide/Sulfonamide Derivatives B->C E 8-Amino-imidazo[1,2-a]pyridine-6-carboxylic acid D->E F Amide Coupling E->F G Diverse Amide Library F->G

References

Application Notes and Protocols for Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] Derivatives of this core have garnered significant attention in oncology research for their potential as potent and selective anticancer agents.[2][3] Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate is a member of this promising class of compounds. While specific peer-reviewed literature on this exact molecule is emerging, the extensive research on structurally related imidazo[1,2-a]pyridine derivatives provides a strong foundation for investigating its potential applications in cancer research. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the prospective applications and experimental protocols for evaluating this compound as an anticancer agent. The methodologies described herein are based on established protocols for analogous compounds and should be optimized for the specific experimental context.

Postulated Mechanism of Action

Derivatives of the imidazo[1,2-a]pyridine class have been shown to exert their anticancer effects through various mechanisms, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1] The primary anticipated mechanisms of action for this compound are detailed below.

Kinase Inhibition

A predominant mechanism of action for many imidazo[1,2-a]pyridine derivatives is the inhibition of protein kinases that are often dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several imidazo[1,2-a]pyridine compounds have been identified as potent inhibitors of PI3Kα, leading to decreased phosphorylation of Akt and mTOR, which in turn induces apoptosis and cell cycle arrest in cancer cells.[4][5]

  • Other Kinases: Various derivatives have also shown inhibitory activity against other cancer-relevant kinases such as Cyclin-Dependent Kinases (CDKs), c-Met, and c-KIT, highlighting the versatility of this scaffold in targeting different cancer vulnerabilities.[1][6][7]

PI3K_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound Methyl 8-aminoimidazo [1,2-a]pyridine-6-carboxylate Compound->PI3K Inhibition

Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway.

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of treating cancer cells with imidazo[1,2-a]pyridine derivatives is the induction of programmed cell death (apoptosis) and arrest of the cell cycle.

  • Apoptosis: These compounds have been shown to induce both intrinsic and extrinsic apoptotic pathways. This is often characterized by the activation of caspases (e.g., caspase-3, -7, -8, and -9), cleavage of poly(ADP-ribose) polymerase (PARP), and modulation of the Bcl-2 family of proteins.[2][3]

  • Cell Cycle Arrest: Treatment with these derivatives can lead to the accumulation of cells in specific phases of the cell cycle, most commonly the G2/M phase. This is often accompanied by an upregulation of cell cycle inhibitors like p21 and p53.[2][4]

CellCycle_Apoptosis cluster_0 Cell Cycle Progression G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 Compound Methyl 8-aminoimidazo [1,2-a]pyridine-6-carboxylate p53_p21 Upregulation of p53 and p21 Compound->p53_p21 Caspases Caspase Activation Compound->Caspases G2M_Arrest G2/M Arrest p53_p21->G2M_Arrest Apoptosis Induction of Apoptosis Caspases->Apoptosis WesternBlot_Workflow Cell_Treatment 1. Cell Treatment with Compound Lysis 2. Cell Lysis & Protein Extraction Cell_Treatment->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common experimental challenges, with a specific focus on the identification and mitigation of reaction byproducts. The inherent reactivity of the starting materials and intermediates in common synthetic routes can often lead to complex product mixtures. This resource provides expert insights and actionable protocols to enhance reaction efficiency, product purity, and yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during the synthesis of imidazo[1,2-a]pyridines, presented in a question-and-answer format.

Category 1: General Synthetic Issues & Impurities

Question 1: My reaction is yielding a complex mixture with multiple spots on the TLC plate, and the desired product is a minor component. What are the most common initial troubleshooting steps?

Answer: A complex reaction profile is a frequent challenge, often stemming from a few key areas. Before delving into specific side-reactions, it's crucial to validate the fundamentals of your experimental setup.

  • Reagent Quality: The purity of your starting materials is paramount. 2-Aminopyridines can be susceptible to oxidation, and aldehydes can undergo self-condensation or oxidation to carboxylic acids. It is recommended to use freshly purified reagents, especially if they have been stored for an extended period[1].

  • Reaction Conditions: Many syntheses of imidazo[1,2-a]pyridines are sensitive to temperature. Running the reaction at a lower temperature may improve selectivity and reduce the rate of side-product formation, albeit potentially requiring longer reaction times[1].

  • Stoichiometry: Ensure the precise molar ratios of your reactants. An excess of one component, such as the aldehyde or ketone, can promote self-condensation or other undesired pathways.

  • Atmosphere: For oxidative coupling reactions, the presence or absence of air (oxygen) is critical. Conversely, if your substrates or product are sensitive to oxidation, running the reaction under an inert atmosphere (Nitrogen or Argon) is advisable.

Question 2: I'm struggling with the purification of my target imidazo[1,2-a]pyridine. It co-elutes with an impurity during column chromatography. What strategies can I employ?

Answer: Purification can be challenging due to the polarity of the imidazo[1,2-a]pyridine core and the similar polarities of certain byproducts. Here are several effective strategies:

  • Column Chromatography Optimization: Do not rely on a single solvent system. A systematic screen of eluents with different polarities and selectivities (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol, Toluene/Acetone) can often resolve co-eluting spots. The use of a small percentage of triethylamine (0.1-1%) in your eluent can mitigate tailing on silica gel for these basic compounds.

  • Acid-Base Extraction: This is a highly effective technique that leverages the basicity of the imidazo[1,2-a]pyridine nitrogen. Dissolve the crude mixture in an organic solvent (like Ethyl Acetate or DCM) and extract with a dilute aqueous acid (e.g., 1M HCl). Your product will move to the aqueous layer as a protonated salt, leaving non-basic impurities behind in the organic layer. Afterward, basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) and extract your purified product back into an organic solvent[1].

  • Crystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. Screen various solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.

Category 2: Byproducts in Ortoleva-King Type Reactions

The Ortoleva-King reaction and its modern variants typically involve the reaction of a 2-aminopyridine with an α-haloketone or the in situ generation of an α-iodoketone from a ketone and iodine[2][3][4].

Question 3: In my iodine-catalyzed reaction between a 2-aminopyridine and an acetophenone, I'm observing a significant amount of unreacted ketone. How can I drive the reaction to completion and avoid this?

Answer: This issue often points to inefficient formation of the key Ortoleva-King intermediate. The mechanism involves the formation of an α-iodoketone, which is then attacked by the 2-aminopyridine[5][6].

  • Catalyst System: While iodine is a classic catalyst, its efficiency can be substrate-dependent[7][8]. The combination of a transition metal (like Iron or Copper) with iodine can create a more potent catalytic system, enhancing the rate of α-iodination and subsequent cyclization[2][4].

  • Intermediate Trapping: The initial adduct between the 2-aminopyridine and iodine can be in equilibrium. High temperatures (e.g., 100-110 °C) are often necessary to push the reaction forward and favor the formation of the N-phenacylpyridinium intermediate[5][9].

  • Reagent Equivalents: Using a slight excess of the 2-aminopyridine can help consume the ketone completely[5].

Category 3: Byproducts in Groebke-Blackburn-Bienaymé (GBB) Reactions

The GBB reaction is a powerful three-component reaction (3-CR) involving a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Brønsted or Lewis acid[10][11][12].

Question 4: My GBB reaction is messy, and I suspect aldehyde self-condensation. How do I confirm this and prevent it?

Answer: Aldehyde self-condensation (an aldol-type reaction) is a common competitive pathway, especially with enolizable aldehydes and under certain catalytic conditions.

  • Plausible Mechanism: The GBB reaction begins with the condensation of the 2-aminopyridine and the aldehyde to form an imine, which is then trapped by the isocyanide[7][13]. If the rate of imine formation is slow, or if the catalyst strongly promotes enolization, the aldehyde may react with itself.

  • Mitigation Strategies:

    • Change the Order of Addition: Pre-mixing the 2-aminopyridine and the catalyst for a few minutes before adding the aldehyde can favor the desired imine formation.

    • Use a Dehydrating Agent: The imine formation is a condensation reaction that releases water. Adding a dehydrating agent like trimethyl orthoformate can shift the equilibrium towards the imine, reducing the amount of free aldehyde available for self-condensation[14].

    • Catalyst Choice: Screen different acid catalysts. A milder Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃) may be more effective and selective than a strong Brønsted acid (e.g., p-TsOH) for certain substrates[11][15]. Ammonium chloride is also reported as a mild and effective catalyst[16][17].

Question 5: I am using an electron-poor aldehyde in my GBB reaction, and the yield is very low. What is the likely issue?

Answer: Electron-poor aldehydes are less electrophilic, which can slow down the initial condensation step with the 2-aminopyridine to form the imine. This sluggish first step is often the bottleneck of the entire sequence.

  • Troubleshooting:

    • Increase Catalyst Loading: A higher loading of the Lewis or Brønsted acid catalyst can help activate the aldehyde and accelerate the imine formation.

    • Higher Temperature: Increasing the reaction temperature can provide the necessary activation energy for the condensation to occur.

    • One-Pot, Two-Step Process: Consider a procedural modification where you first form the imine under optimized conditions (e.g., reflux with a Dean-Stark trap to remove water) and then add the isocyanide in a second step to complete the GBB cyclization. While this adds a step, it can significantly improve the yield for challenging substrates[14].

Data Summary & Quick Reference

The following table summarizes common issues, their probable causes, and recommended solutions for quick reference during your experimental work.

Issue / Byproduct Probable Cause(s) Recommended Solution(s) Relevant Reaction(s)
Unreacted Starting Materials Low reaction temperature; Inactive catalyst; Poor reagent quality.Increase temperature; Use fresh catalyst; Purify starting materials.[1]All
Aldehyde Self-Condensation Slow imine formation; Catalyst promotes enolization; Excess aldehyde.Use a dehydrating agent; Pre-mix amine and catalyst; Optimize stoichiometry.[14]GBB
Ketone Dimerization High temperature; Basic conditions promoting enolate formation.Lower reaction temperature; Use a neutral or acidic catalyst.Ortoleva-King
Formation of Amide Byproduct Presence of water reacting with isocyanide or subsequent intermediates.Run reaction under inert, dry conditions; Use anhydrous solvents.GBB, Ugi
Low Purity / Difficult Separation Byproducts have similar polarity to the desired product.Employ acid-base extraction; Screen multiple chromatography solvent systems; Attempt recrystallization.[1]All
Visualized Workflows & Mechanisms
General Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing and solving issues related to byproduct formation in your synthesis.

G cluster_0 Problem Identification cluster_1 Analysis & Hypothesis cluster_2 Implementation & Optimization cluster_3 Verification start Low Yield or Complex Mixture (TLC/LCMS) check_sm Check for Unreacted Starting Materials start->check_sm cause_reagents Reagent Purity/ Stoichiometry Issue? check_sm->cause_reagents cause_conditions Suboptimal Conditions? (Temp, Catalyst, Solvent) check_sm->cause_conditions cause_side_reaction Known Side Reaction? (e.g., Dimerization) check_sm->cause_side_reaction sol_reagents Purify/Verify Reagents cause_reagents->sol_reagents sol_conditions Screen Temp, Catalysts, Solvents cause_conditions->sol_conditions sol_procedure Modify Procedure (e.g., Order of Addition) cause_side_reaction->sol_procedure verify Analyze New Outcome (TLC/LCMS/NMR) sol_reagents->verify sol_conditions->verify sol_procedure->verify end_ok Problem Solved verify->end_ok end_nok Re-evaluate verify->end_nok end_nok->cause_reagents Iterate G Amine 2-Aminopyridine Catalyst Acid Catalyst (H+) Aldehyde1 Aldehyde (R-CHO) Aldehyde2 Aldehyde (R-CHO) Imine Desired Imine Intermediate GBB --> To GBB Product Imine->GBB Aldol Aldol Byproduct Catalyst->Imine Desired Pathway (Step 1) Catalyst->Aldol Competing Byproduct Pathway

References

Technical Support Center: Synthesis of Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions related to this synthesis. Our goal is to empower you to improve your reaction yields, enhance product purity, and confidently navigate the challenges of this synthetic pathway.

Overview of the Synthetic Strategy

This compound is a valuable scaffold in medicinal chemistry.[1] Its synthesis, while achievable, presents several challenges that can impact overall yield and purity. The most common and logical synthetic route involves a multi-step process, beginning with the construction of a substituted 2-aminopyridine ring, followed by the formation of the fused imidazo ring system, and culminating in the introduction of the 8-amino group, typically via reduction of a nitro precursor.

This guide will focus on a robust, three-stage synthetic approach:

  • Stage 1: Synthesis of the 2-Aminopyridine Intermediate.

  • Stage 2: Cyclization to form the Imidazo[1,2-a]pyridine Core.

  • Stage 3: Reduction of the Nitro Group to the Target Amine.

Below is a workflow diagram illustrating this general synthetic strategy.

Synthetic Workflow A Starting Materials (e.g., Substituted Pyridine) B Stage 1: Synthesis of Methyl 3-amino-4-(pyridin-2-ylamino)benzoate A->B Functionalization C Stage 2: Cyclization to form Methyl 8-nitroimidazo[1,2-a]pyridine-6-carboxylate B->C Cyclization (e.g., with α-haloketone) D Stage 3: Selective Reduction of Nitro Group C->D Reduction (e.g., SnCl2 or H2/Pd-C) E Final Product: This compound D->E Work-up & Purification

Caption: General three-stage workflow for the synthesis.

Troubleshooting Guide (Question & Answer Format)

This section addresses specific problems you may encounter during the synthesis. Each issue is presented as a question, followed by a detailed explanation of potential causes and actionable solutions.

Issue 1: Low Yield in the Synthesis of the 2-Aminopyridine Intermediate

Question: "I am attempting to synthesize the precursor, Methyl 3-amino-4-(pyridin-2-ylamino)benzoate, but my yields are consistently low. What are the likely causes and how can I improve this step?"

Answer:

Low yields in the formation of substituted 2-aminopyridines often stem from incomplete reaction, side-product formation, or degradation. Let's break down the common culprits and solutions:

  • Cause A: Inefficient Nucleophilic Aromatic Substitution (SNAr). The reaction of a substituted aniline with 2-chloropyridine (or a similar leaving group) is a critical C-N bond-forming step. The reactivity of both partners is key.

    • Solution:

      • Activate the Pyridine Ring: If using a less reactive pyridine, consider electron-withdrawing groups on the pyridine ring to enhance its susceptibility to nucleophilic attack.

      • Increase Nucleophilicity: The aniline's amino group must be sufficiently nucleophilic. Ensure the reaction medium is not overly acidic, which would protonate the amine. A mild, non-nucleophilic base can be beneficial.

      • Catalysis: While often not strictly necessary, the use of a palladium catalyst in a Buchwald-Hartwig amination can be a powerful alternative for forming this C-N bond, especially with challenging substrates.

  • Cause B: Competing Side Reactions. The amino group of your aniline can react with other electrophilic sites.

    • Solution:

      • Protecting Groups: If your aniline contains other reactive functional groups, consider protecting them before the coupling reaction.

      • Temperature Control: Running the reaction at the optimal temperature is crucial. Too high, and you risk decomposition and side reactions; too low, and the reaction may not proceed at a reasonable rate.[2] Experiment with a temperature gradient to find the sweet spot.

  • Cause C: Purity of Starting Materials. Impurities in your starting aniline or the pyridine derivative can inhibit the reaction or lead to a complex mixture of byproducts.[2]

    • Solution:

      • Recrystallize or Chromatograph: Purify your starting materials before use.

      • Use Dry Solvents: Ensure your solvents are anhydrous, as water can interfere with many coupling reactions.[2]

Issue 2: Incomplete Cyclization to the Imidazo[1,2-a]pyridine Core

Question: "My cyclization reaction to form Methyl 8-nitroimidazo[1,2-a]pyridine-6-carboxylate from the 2-aminopyridine precursor and an α-halocarbonyl compound is sluggish and does not go to completion. How can I drive the reaction forward?"

Answer:

The formation of the imidazo[1,2-a]pyridine ring is a cornerstone of this synthesis, and incomplete cyclization is a common hurdle.[3] This step typically involves the initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular condensation.

  • Cause A: Insufficiently Reactive α-Halocarbonyl. The electrophilicity of your cyclizing agent is paramount.

    • Solution:

      • Choice of Halogen: α-Bromo or α-iodo ketones are generally more reactive than their chloro counterparts. Consider using methyl bromo- or iodopyruvate.

      • In Situ Generation: Some α-halocarbonyls can be unstable. Consider generating them in situ if you suspect decomposition.

  • Cause B: Suboptimal Reaction Conditions. Temperature, solvent, and the presence of a base can dramatically influence the reaction rate and yield.

    • Solution:

      • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile often work well. However, in some cases, alcohols like ethanol can also be effective. A solvent screen is recommended.

      • Temperature: Refluxing is common for this reaction, but as always, monitor for decomposition. Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields.[3]

      • Base: A non-nucleophilic base, such as sodium bicarbonate or potassium carbonate, is often used to neutralize the HBr or HCl generated during the reaction. The absence of a base can lead to the protonation of the aminopyridine, shutting down the reaction.

  • Cause C: Steric Hindrance. Bulky groups on either the 2-aminopyridine or the α-halocarbonyl can sterically hinder the cyclization.

    • Solution:

      • Less Bulky Reagents: If possible, consider if a less sterically hindered derivative could be used.

      • Higher Temperatures: Increased thermal energy can sometimes overcome steric barriers, but this must be balanced against the risk of decomposition.

Issue 3: Non-Selective Reduction or Failure to Reduce the Nitro Group

Question: "I am trying to reduce the 8-nitro group to an 8-amino group, but I am either seeing no reaction or reduction of my methyl ester as well. What are the best conditions for this selective reduction?"

Answer:

The selective reduction of an aromatic nitro group in the presence of an ester is a classic chemoselectivity challenge. The key is to choose a reducing agent and conditions that are mild enough to spare the ester.

  • Cause A: Reducing Agent is Too Harsh. Strong reducing agents like lithium aluminum hydride (LiAlH4) will readily reduce both the nitro group and the ester.

    • Solution:

      • Tin(II) Chloride (SnCl2): This is a classic and often effective method for the selective reduction of aromatic nitro groups in an acidic medium (e.g., concentrated HCl in ethanol).

      • Sodium Borohydride with a Catalyst: A combination of sodium borohydride (NaBH4) with a catalyst like iron(II) chloride (FeCl2) has been shown to be highly selective for nitro group reduction over esters.[4][5]

      • Catalytic Hydrogenation: Hydrogenation with a palladium on carbon catalyst (H2, Pd/C) at atmospheric or slightly elevated pressure is often selective. The choice of solvent (e.g., ethanol, ethyl acetate, or methanol) can be important.

      • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with Pd/C can be a milder alternative to using hydrogen gas.[6]

  • Cause B: Catalyst Poisoning or Inactivity. In catalytic hydrogenation, impurities in the substrate or solvent can poison the catalyst.

    • Solution:

      • Purify the Substrate: Ensure your nitro-intermediate is free of sulfur-containing or other catalyst-poisoning impurities.

      • Use Fresh Catalyst: Catalysts can lose activity over time. Use fresh, high-quality Pd/C.

  • Cause C: Incomplete Reaction. The reduction may be slow under the chosen conditions.

    • Solution:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material.

      • Increase Catalyst Loading or Pressure: If using catalytic hydrogenation, a modest increase in catalyst loading or hydrogen pressure can increase the reaction rate.

Troubleshooting_Reduction Start Low Yield in Nitro Reduction Step Q1 Is the methyl ester also being reduced? Start->Q1 A1_Yes Reducing agent is too harsh. Switch to a milder, chemoselective system: - SnCl2 / HCl - NaBH4 / FeCl2 - H2, Pd/C (optimized conditions) Q1->A1_Yes Yes Q2 Is the reaction incomplete or not starting? Q1->Q2 No A2_Yes Potential Causes: 1. Catalyst poisoning (if applicable). 2. Suboptimal temperature/pressure. 3. Insufficient reaction time. Q2->A2_Yes Yes Sol_A2 Solutions: - Purify the nitro-intermediate. - Use fresh catalyst. - Increase temperature/pressure moderately. - Allow for longer reaction time. A2_Yes->Sol_A2

Caption: Decision tree for troubleshooting the nitro reduction step.

Detailed Experimental Protocols

The following is a representative, scientifically-grounded protocol for the synthesis of this compound. This protocol is based on well-established transformations in heterocyclic chemistry.[1][3][4]

Stage 1: Synthesis of Methyl 3-nitro-4-(pyridin-2-ylamino)benzoate

  • To a solution of methyl 3-nitro-4-chlorobenzoate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add 2-aminopyridine (1.1 eq) and a non-nucleophilic base such as potassium carbonate (K2CO3, 2.0 eq).

  • Heat the reaction mixture to 100-120 °C and monitor the progress by TLC. The reaction may take several hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried under vacuum.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Stage 2: Cyclization to form Methyl 8-nitroimidazo[1,2-a]pyridine-6-carboxylate

  • Dissolve the product from Stage 1 (1.0 eq) in a suitable solvent like ethanol or DMF.

  • Add methyl bromoacetate (1.2 eq) to the solution.

  • Reflux the mixture for 4-8 hours, monitoring by TLC for the disappearance of the starting material.

  • After cooling, the solvent can be removed under reduced pressure. The residue can be triturated with diethyl ether to induce precipitation.

  • The solid product is collected by filtration, washed with diethyl ether, and dried.

Stage 3: Reduction to this compound

  • Dissolve the nitro-intermediate from Stage 2 (1.0 eq) in a mixture of ethanol and ethyl acetate.

  • Add tin(II) chloride dihydrate (SnCl2·2H2O, 5.0 eq).

  • Reflux the mixture for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the final product.

Data Summary Table

ParameterStage 1 (SNAr)Stage 2 (Cyclization)Stage 3 (Reduction)
Key Reagents 2-Aminopyridine, K2CO3Methyl bromoacetateSnCl2·2H2O
Solvent DMFEthanolEthanol/Ethyl Acetate
Temperature 100-120 °CReflux (~78 °C)Reflux (~78 °C)
Typical Reaction Time 6-12 hours4-8 hours2-4 hours
Work-up Precipitation in waterTrituration with etherLiquid-liquid extraction
Purification Recrystallization/ChromatographyFiltrationChromatography

Frequently Asked Questions (FAQs)

Q1: Can I use a different starting material for the 2-aminopyridine precursor?

A1: Yes, instead of starting with a pre-functionalized benzoate, you could start with 2-amino-3-nitropyridine and introduce the carboxylate group later via a palladium-catalyzed carbonylation of a corresponding halide (e.g., bromo or iodo) derivative.[2] However, this adds steps to the synthesis. The presented route is often more convergent.

Q2: Are there alternative methods for the cyclization step?

A2: Absolutely. Multi-component reactions, such as the Groebke-Blackburn-Bienaymé reaction, can construct the imidazo[1,2-a]pyridine core in a single step from an aldehyde, a 2-aminopyridine, and an isocyanide.[7] While efficient, this would require a different set of starting materials and may not be directly applicable to achieving the desired substitution pattern without significant modification.

Q3: My final product is difficult to purify by column chromatography. Are there any tips?

A3: The amino and ester groups can make the final product quite polar, which can lead to streaking on silica gel columns. Try using a more polar eluent system, such as dichloromethane/methanol with a small amount of triethylamine or ammonia to suppress tailing. Alternatively, reverse-phase chromatography may be a viable option if silica gel proves problematic.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques is essential.

  • 1H and 13C NMR Spectroscopy: To confirm the structure and check for impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretch of the amine, C=O stretch of the ester).

Q5: What are the safety considerations for this synthesis?

A5: Standard laboratory safety precautions should be followed.

  • Solvents: DMF is a reproductive toxin and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Reagents: α-Halocarbonyls are lachrymatory and should be handled with care in a well-ventilated area. Concentrated acids are corrosive.

  • Reactions: Some steps may be exothermic; ensure proper temperature control. Catalytic hydrogenation involves flammable hydrogen gas and should be performed with appropriate safety measures.

References

Technical Support Center: Purification of Amino-Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of amino-substituted imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable compounds. The inherent basicity and polarity of the amino group on the imidazo[1,2-a]pyridine scaffold present unique purification hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, ensuring you achieve the desired purity and yield for your downstream applications.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you may encounter during the purification of amino-substituted imidazo[1,2-a]pyridines, offering probable causes and actionable solutions.

Issue 1: Poor Separation or Streaking on Silica Gel Chromatography

Question: My amino-substituted imidazo[1,2-a]pyridine is streaking badly on the TLC plate and co-elutes with impurities during column chromatography. How can I resolve this?

Probable Cause: The basic nature of the amino and pyridine nitrogen atoms leads to strong interactions with the acidic silanol groups on the surface of the silica gel. This causes tailing or streaking, resulting in poor separation.

Solutions:

  • Incorporate a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your eluent system.[1]

    • Triethylamine (Et₃N): Typically, adding 0.1-2% triethylamine to your solvent system will neutralize the acidic sites on the silica gel, leading to sharper bands and improved separation.

    • Ammonia: A solution of ammonia in methanol (e.g., 2M NH₃ in MeOH) can be used as a component of your mobile phase, which is particularly useful for highly basic compounds.

  • Switch to an Alternative Stationary Phase:

    • Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica gel for the purification of basic compounds, as it lacks the acidic character of silica.[1]

    • Amino-functionalized Silica: This stationary phase has basic amino groups bonded to the silica surface, which can improve the chromatography of basic compounds.

  • Optimize Your Solvent System:

    • Experiment with different solvent systems to find one with better selectivity for your compound and impurities. For instance, if you are using a hexane/ethyl acetate system, consider trying a dichloromethane/methanol gradient.[1]

Experimental Protocol: Column Chromatography with a Basic Modifier

  • TLC Analysis: Develop a TLC of your crude material using your chosen solvent system (e.g., 80:20 dichloromethane:methanol). In a separate TLC chamber, use the same solvent system with the addition of 1% triethylamine. Observe the difference in Rf values and spot shape.

  • Column Packing: Dry pack your column with silica gel.

  • Equilibration: Equilibrate the column by passing several column volumes of your chosen eluent containing the basic modifier through the silica gel until the baseline is stable.

  • Loading: Load your crude sample, pre-adsorbed onto a small amount of silica gel, onto the top of the column.

  • Elution: Run the column with your modified eluent system, collecting fractions and monitoring by TLC.

Issue 2: The Compound is Highly Polar and Does Not Elute from the Column

Question: My compound has a very low Rf value even in highly polar solvent systems like 10% methanol in dichloromethane and I'm struggling to get it off the column. What should I do?

Probable Cause: The high polarity of your amino-substituted imidazo[1,2-a]pyridine, potentially enhanced by other polar functional groups, causes it to be strongly retained on the stationary phase.

Solutions:

  • Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. A gradient of methanol in dichloromethane (up to 20% or higher) is often effective. The addition of a basic modifier as described above will also be necessary.

  • Reversed-Phase Chromatography: For very polar compounds, reversed-phase high-performance liquid chromatography (RP-HPLC) is often the best solution.[2][3][4]

    • Column Choice: Use a column designed for polar compounds, such as a polar-endcapped C18 column (e.g., Luna Omega Polar C18).[2]

    • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape by ion-pairing with the basic nitrogens. For preparative work, using a volatile buffer like ammonium bicarbonate can be advantageous.[5]

Issue 3: Low Recovery After Recrystallization

Question: I've identified a suitable recrystallization solvent, but my yield is very low. How can I improve my recovery?

Probable Cause:

  • Using an excessive amount of solvent to dissolve the crude product.[1]

  • The compound has significant solubility in the cold solvent.[1]

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your compound.

  • Optimize Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator to maximize crystal formation.

  • Anti-Solvent Addition: If your compound is soluble in one solvent but insoluble in another (and the two solvents are miscible), you can dissolve your compound in a minimal amount of the "good" solvent at an elevated temperature and then slowly add the "bad" solvent (anti-solvent) until the solution becomes turbid. Then, allow it to cool slowly.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.[1]

Issue 4: Formation of an Emulsion During Aqueous Workup

Question: During the extraction of my product into an organic solvent, I'm getting a persistent emulsion that won't separate. How can I break it?

Probable Cause: The basic nature of the amino-substituted imidazo[1,2-a]pyridines can act as a surfactant, stabilizing the emulsion between the aqueous and organic layers.

Solutions:

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous phase, which can help to break the emulsion.[1]

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[1]

  • Filtration: Pass the emulsified layer through a pad of Celite or glass wool.[1]

  • Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best general approach to purify a newly synthesized amino-substituted imidazo[1,2-a]pyridine?

A1: A good starting point is to perform a thorough TLC analysis using a standard eluent system like dichloromethane/methanol, both with and without the addition of 1% triethylamine. This will give you an indication of the compound's polarity and whether a basic modifier is necessary. Based on the TLC, you can proceed with flash column chromatography on silica gel. If the compound is very polar or difficult to separate from impurities, developing an RP-HPLC method is a powerful alternative. Recrystallization should be attempted if the product from chromatography is a solid and appears to be relatively pure.

Q2: Can I use a protecting group to simplify purification?

A2: Yes, protecting the amino group, for example, as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) carbamate, can be a viable strategy. This will decrease the polarity and basicity of the molecule, often leading to much easier purification by standard silica gel chromatography. However, you must consider that this adds two steps to your synthesis (protection and deprotection), which may have their own challenges and impact your overall yield.

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: The acidic nature of silica gel can sometimes cause degradation of sensitive molecules. In this case, it is highly recommended to switch to a more inert stationary phase like neutral alumina. Alternatively, you can try to "deactivate" the silica gel by flushing the column with your eluent containing a basic modifier for an extended period before loading your sample. If degradation persists, RP-HPLC is a milder purification technique that should be explored.

Q4: How can I confirm the purity of my final product?

A4: Purity should be assessed by multiple methods. High-resolution mass spectrometry (HRMS) will confirm the elemental composition. ¹H and ¹³C NMR spectroscopy will confirm the structure and can reveal the presence of impurities. Purity is often quantified by HPLC analysis, ideally using a different method than the one used for purification, and by elemental analysis (CHN analysis).

Visualizing Purification Workflows

The following diagrams illustrate decision-making processes for choosing a purification strategy and a typical workflow for purifying a basic, polar compound.

Purification_Decision_Tree start Crude Product (Amino-substituted imidazo[1,2-a]pyridine) tlc TLC Analysis (e.g., DCM/MeOH) start->tlc streaking Streaking or Low Rf? tlc->streaking yes_streaking Yes streaking->yes_streaking Yes no_streaking No streaking->no_streaking No add_base Add Basic Modifier (e.g., 1% Et3N) to Eluent yes_streaking->add_base silica_col Silica Gel Column Chromatography no_streaking->silica_col add_base->silica_col still_streaking Still Poor Separation? silica_col->still_streaking yes_still_streaking Yes still_streaking->yes_still_streaking Yes no_still_streaking No still_streaking->no_still_streaking No alumina_col Switch to Alumina Column Chromatography yes_still_streaking->alumina_col rphplc Consider RP-HPLC or Alternative Strategy yes_still_streaking->rphplc pure_solid Is Product a Solid? no_still_streaking->pure_solid alumina_col->pure_solid final_product Pure Product rphplc->final_product yes_solid Yes pure_solid->yes_solid Yes no_solid No pure_solid->no_solid No recrystallize Recrystallization yes_solid->recrystallize no_solid->final_product recrystallize->final_product

Caption: Decision tree for selecting a purification method.

Experimental_Workflow cluster_0 Initial Workup cluster_1 Purification cluster_2 Final Polish & Analysis crude Crude Reaction Mixture extraction Aqueous Workup (add brine if emulsion forms) crude->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentrate Concentrate in vacuo drying->concentrate column Column Chromatography (Silica or Alumina) + Basic Modifier concentrate->column fractions Collect & Analyze Fractions (TLC) column->fractions combine Combine Pure Fractions fractions->combine concentrate2 Concentrate Pure Fractions combine->concentrate2 recrystall Recrystallization (if applicable) concentrate2->recrystall analysis Purity Analysis (NMR, HPLC, HRMS) recrystall->analysis

Caption: General purification workflow for basic compounds.

Data Summary

Purification ChallengeRecommended SolutionKey Parameters to Control
Streaking on Silica Add basic modifier (e.g., triethylamine)Modifier concentration (0.1-2%)
Switch to alumina (basic or neutral)Activity grade of alumina
High Polarity Use highly polar mobile phase (e.g., up to 20% MeOH in DCM)Gradient slope
Reversed-Phase HPLCColumn chemistry, mobile phase pH
Low Recrystallization Yield Use minimum hot solvent, slow coolingCooling rate, solvent volume
Add anti-solventRate of anti-solvent addition
Emulsion Formation Add brine ("salting out")Volume of brine
Gentle inversion instead of shakingMixing technique

References

Technical Support Center: Optimizing Im-idazo[1,2-a]pyridine Formation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for imidazo[1,2-a]pyridine synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges in your synthetic endeavors. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you optimize your reaction conditions and achieve your desired outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers often encounter during the synthesis of imidazo[1,2-a]pyridines, offering step-by-step solutions grounded in chemical principles.

Issue 1: Low to No Product Yield

Question: I'm not getting any of my desired imidazo[1,2-a]pyridine product, or the yield is significantly lower than expected. What are the likely causes and how can I fix this?

Answer: Low or no yield is a frequent challenge that can stem from several factors. A systematic approach to troubleshooting is crucial.

Potential Causes & Recommended Actions:

  • Sub-optimal Reaction Temperature: The temperature is a critical parameter in these reactions. Some synthetic routes require elevated temperatures to proceed efficiently, while excessively high temperatures can lead to the decomposition of starting materials or the final product.[1]

    • Action: Screen a range of temperatures in small-scale experiments to identify the optimal condition for your specific substrates. For instance, some copper-catalyzed syntheses from aminopyridines and nitroolefins work best at 80°C.[2]

  • Inappropriate Solvent Choice: The solvent plays a significant role in the reaction's success. Solvents such as DMF, ethanol, and even water have been successfully employed depending on the specific reaction.[1]

    • Action: Conduct small-scale solvent screening to find the most suitable medium for your reaction. For example, a copper(I)-catalyzed synthesis of imidazo[1,2-a]pyridines using air as the oxidant found DMF to be the optimal solvent.[2]

  • Catalyst Inactivity or Incompatibility: If your reaction is catalyst-dependent, the choice and handling of the catalyst are paramount.

    • Action:

      • Verify the catalyst's activity. If it's a solid, ensure it has been properly stored and handled to prevent deactivation.

      • Experiment with different catalysts. For example, while copper catalysts are common, some reactions proceed efficiently with iodine or under catalyst-free conditions.[3][4] A variety of metal-free protocols have also been developed.[3]

  • Atmospheric Sensitivity: Certain reactions are sensitive to air or moisture.

    • Action: If your substrates or intermediates are prone to oxidation or hydrolysis, ensure you are using proper inert atmosphere techniques (e.g., nitrogen or argon). Conversely, some modern synthetic methods advantageously utilize air as an oxidant.[1][2]

  • Incomplete Reaction: The reaction may simply need more time to reach completion.

    • Action: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]

Issue 2: Formation of Multiple Products or Side Reactions

Question: My reaction mixture is showing multiple spots on TLC, indicating the formation of side products. How can I improve the selectivity towards my desired imidazo[1,2-a]pyridine?

Answer: The formation of side products can complicate purification and significantly lower the yield of your target compound. Enhancing selectivity is key to a successful synthesis.

Potential Causes & Recommended Actions:

  • Incorrect Stoichiometry: An excess of one reactant can lead to the formation of undesired byproducts.

    • Action: Carefully control the stoichiometry of your reactants. A 1:1 or near 1:1 ratio of the aminopyridine and the carbonyl compound (or its precursor) is often a good starting point.

  • Side Reactions of Starting Materials or Intermediates: The reactants or intermediates may be undergoing undesired transformations under the reaction conditions.

    • Action:

      • Lowering the Temperature: Sometimes, simply reducing the reaction temperature can disfavor side reactions, which often have higher activation energies.

      • Changing the Order of Addition: The sequence in which you add your reagents can influence the reaction pathway. Consider adding the catalyst to the substrate mixture at the reaction temperature, or vice-versa, to see if it improves selectivity.

  • Competing Reaction Pathways: The mechanism for imidazo[1,2-a]pyridine formation often involves several steps, and competing pathways can lead to different products. For instance, in some multi-component reactions, different intermediates can lead to various isomers.[5]

    • Action:

      • Catalyst and Ligand Screening: The choice of catalyst and, if applicable, ligand can steer the reaction towards the desired pathway.

      • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting selectivity.

Issue 3: Difficulty with Product Purification

Question: I've managed to synthesize my imidazo[1,2-a]pyridine, but I'm struggling to purify it from the reaction mixture. What are some effective purification strategies?

Answer: Purification can be a significant hurdle, especially if side products with similar polarities to your desired compound are present.

Recommended Purification Techniques:

  • Column Chromatography: This is the most common method for purifying organic compounds.

    • Pro-Tip: Start with a small-scale column to find the optimal solvent system (eluent) that provides good separation between your product and impurities on a TLC plate. A gradual increase in the polarity of the eluent (gradient elution) is often more effective than using a single solvent mixture (isocratic elution).

  • Recrystallization: If your product is a solid and you can find a suitable solvent system (one in which the product is soluble at high temperatures but insoluble at low temperatures, while the impurities remain soluble or insoluble at all temperatures), recrystallization can be a highly effective method for obtaining very pure material.

  • Acid-Base Extraction: Imidazo[1,2-a]pyridines are basic due to the nitrogen atoms in the ring system. This property can be exploited for purification.

    • Procedure:

      • Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

      • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your basic product will move into the aqueous layer as a salt.

      • Separate the aqueous layer and wash it with an organic solvent to remove any non-basic impurities.

      • Neutralize the aqueous layer with a base (e.g., saturated sodium bicarbonate solution or 1M NaOH) to precipitate your product.

      • Extract the product back into an organic solvent, dry the organic layer, and evaporate the solvent.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of imidazo[1,2-a]pyridines.

Q1: What are the most common synthetic routes to imidazo[1,2-a]pyridines?

There are several established methods for synthesizing the imidazo[1,2-a]pyridine core. Some of the most prevalent include:

  • Condensation Reactions: The classical approach often involves the condensation of a 2-aminopyridine with an α-haloketone.[6] This method has been refined over the years, with variations that are catalyst-free or use microwave irradiation to improve efficiency.[6][7][8]

  • Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form the product, are highly efficient. The Groebke-Blackburn-Bienaymé (GBB) reaction, involving a 2-aminopyridine, an aldehyde, and an isocyanide, is a prominent example.[3][9][10]

  • Transition Metal-Catalyzed Reactions: Copper- and palladium-catalyzed reactions are widely used to construct the imidazo[1,2-a]pyridine scaffold through various coupling and cyclization strategies.[11][12]

  • Oxidative Coupling and Tandem Reactions: These methods often involve the formation of multiple bonds in a single operation, leading to a more atom-economical synthesis.[13]

Q2: How do substituents on the starting materials affect the reaction outcome?

Substituents on both the 2-aminopyridine and the other coupling partner can have a significant impact on the reaction's rate and yield.

  • Electronic Effects: Electron-donating groups on the 2-aminopyridine ring generally increase its nucleophilicity, which can accelerate the initial steps of the reaction. Conversely, electron-withdrawing groups can decrease the reaction rate.[14] For the other reactant, such as an aldehyde or ketone, electron-withdrawing groups can make the carbonyl carbon more electrophilic and facilitate nucleophilic attack.

  • Steric Effects: Bulky substituents near the reacting centers can hinder the approach of reactants, slowing down the reaction or preventing it altogether. The influence of substituents on the C-2 position has been noted to strongly affect biological activity in some derivatives.[15]

Q3: What are some "green" or more environmentally friendly approaches to imidazo[1,2-a]pyridine synthesis?

In recent years, there has been a significant push towards developing more sustainable synthetic methods. For imidazo[1,2-a]pyridine synthesis, this includes:

  • Catalyst-Free and Solvent-Free Reactions: Some methods proceed efficiently without the need for a catalyst or solvent, often with the aid of microwave irradiation.[6][8][16]

  • Use of Greener Solvents: Water and polyethylene glycol (PEG) have been successfully used as environmentally benign reaction media.[3]

  • Atom Economy: Multicomponent reactions are inherently more atom-economical as they incorporate most or all of the atoms from the starting materials into the final product.[9]

  • Use of Air as an Oxidant: Some copper-catalyzed reactions utilize air as a green and readily available oxidant.[2]

Q4: Can you provide a general, optimized protocol for a common imidazo[1,2-a]pyridine synthesis?

While the optimal conditions are highly substrate-dependent, here is a representative procedure for a copper-catalyzed A3-coupling reaction in an aqueous micellar medium, which is considered an environmentally sustainable method.[17]

General Procedure for the Synthesis of Imidazo[1,2-a]pyridines via Cu(II)-Ascorbate-Catalyzed A3-Coupling: [17]

  • In a 10 mL round-bottom flask, add sodium dodecyl sulfate (SDS) (10 mol %) to 2 mL of water and stir vigorously for 5 minutes.

  • To this solution, add the 2-aminopyridine derivative (1 mmol), the aldehyde (1 mmol), CuSO₄·5H₂O (10 mol %), and sodium ascorbate (20 mol %).

  • Finally, add the alkyne derivative (1.2 mmol).

  • Stir the reaction mixture at 50 °C for 6-16 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, perform a standard aqueous work-up and purify the product by column chromatography.

Visualizing the Fundamentals

To aid in understanding the core concepts, the following diagrams illustrate a generalized reaction mechanism and a troubleshooting workflow.

Generalized Reaction Mechanism

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Aromatization 2-Aminopyridine 2-Aminopyridine Intermediate Intermediate 2-Aminopyridine->Intermediate + Carbonyl_Compound Carbonyl Compound Carbonyl_Compound->Intermediate + Cyclized_Intermediate Cyclized_Intermediate Intermediate->Cyclized_Intermediate Intramolecular Nucleophilic Attack Imidazo_Pyridine Imidazo[1,2-a]pyridine Cyclized_Intermediate->Imidazo_Pyridine Dehydration/ Oxidation

Caption: A simplified mechanism for imidazo[1,2-a]pyridine formation.

Troubleshooting Workflow

G Start Start Low_Yield Low/No Yield? Start->Low_Yield Side_Products Multiple Products? Low_Yield->Side_Products No Optimize_Temp Optimize Temperature Low_Yield->Optimize_Temp Yes Purification_Issue Purification Difficulty? Side_Products->Purification_Issue No Adjust_Stoichiometry Adjust Stoichiometry Side_Products->Adjust_Stoichiometry Yes Success Successful Synthesis Purification_Issue->Success No Try_Chromatography Optimize Column Chromatography Purification_Issue->Try_Chromatography Yes Optimize_Solvent Optimize Solvent Optimize_Temp->Optimize_Solvent Check_Catalyst Check Catalyst Optimize_Solvent->Check_Catalyst Monitor_Time Monitor Reaction Time Check_Catalyst->Monitor_Time Monitor_Time->Low_Yield Change_Addition_Order Change Order of Addition Adjust_Stoichiometry->Change_Addition_Order Screen_Catalysts Screen Catalysts/Solvents Change_Addition_Order->Screen_Catalysts Screen_Catalysts->Side_Products Try_Recrystallization Attempt Recrystallization Try_Chromatography->Try_Recrystallization Try_Extraction Use Acid-Base Extraction Try_Recrystallization->Try_Extraction Try_Extraction->Purification_Issue

Caption: A workflow for troubleshooting common synthesis issues.

References

"troubleshooting Groebke-Blackburn-Bienaymé reaction side reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Groebke-Blackburn-Bienaymé (GBB) reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful multicomponent reaction for the synthesis of imidazo-fused heterocycles. Here, we address common challenges and side reactions encountered during experimentation, providing in-depth, field-proven insights and solutions in a direct question-and-answer format. Our goal is to empower you to troubleshoot effectively, optimize your reaction conditions, and achieve high yields of your desired products.

Frequently Asked Questions (FAQs)

Q1: My GBB reaction is giving a low yield, and I suspect a side reaction. What are the most common side reactions I should be aware of?

A1: Low yields in the GBB reaction can often be attributed to several competing side reactions. The most prevalent of these include:

  • Formation of Ugi-type Byproducts: Particularly when using aliphatic aldehydes, the reaction can sometimes favor the pathway of the Ugi four-component reaction, leading to linear peptidic structures instead of the desired fused imidazole ring system.[1][2]

  • Solvent Addition to the Schiff Base: In protic solvents like methanol, the solvent molecule can add to the Schiff base intermediate. This is especially problematic with electron-poor amidines, leading to a "dead-end" intermediate that does not proceed to the final product.[3]

  • Isocyanide Hydrolysis: Isocyanides are susceptible to hydrolysis under acidic conditions, which are often used to catalyze the GBB reaction. This consumes your isocyanide starting material, reducing the overall yield.

  • Isocyanide Polymerization: Acidic conditions can also promote the polymerization of isocyanides, another non-productive pathway that consumes the starting material.

Understanding which of these side reactions is occurring is the first step in troubleshooting your reaction.

Q2: I am observing a significant amount of a linear byproduct, especially when using aliphatic aldehydes. How can I suppress the formation of this Ugi-type side product?

A2: The competition between the GBB and Ugi reaction pathways is a common challenge. The GBB reaction involves an intramolecular cyclization, while the Ugi reaction involves the addition of a carboxylic acid (or another external nucleophile). Here are several strategies to favor the GBB pathway:

  • Catalyst Choice: The choice of acid catalyst can significantly influence the reaction pathway. While Brønsted acids like acetic acid are sometimes used, Lewis acids such as Scandium(III) triflate (Sc(OTf)₃) or Boron trifluoride etherate (BF₃·OEt₂) are often more effective at promoting the GBB cyclization.[4]

  • Reaction Temperature: Temperature can influence the relative rates of competing reactions. Experiment with a range of temperatures. In some cases, a moderate increase in temperature can favor the GBB pathway. However, excessively high temperatures can lead to other decomposition pathways.

  • Order of Reagent Addition: While the GBB reaction is often run as a one-pot procedure, a stepwise addition can sometimes improve selectivity. Pre-forming the Schiff base intermediate by stirring the amine and aldehyde together for a short period before adding the isocyanide and catalyst can sometimes favor the GBB reaction.[5]

  • Solvent System: The choice of solvent can impact the stability of intermediates and the solubility of reactants. While polar protic solvents like methanol and ethanol are common, exploring less nucleophilic solvents or co-solvent systems may alter the reaction course.[1]

Below is a decision-making workflow to help you troubleshoot the formation of Ugi byproducts:

GBB_vs_Ugi start Low Yield with Suspected Ugi Byproduct catalyst Optimize Catalyst start->catalyst Aromatic Aldehyde temperature Adjust Temperature start->temperature Aliphatic Aldehyde catalyst->temperature addition Modify Order of Addition temperature->addition solvent Screen Solvents addition->solvent success Improved GBB Product Yield solvent->success

Caption: Troubleshooting workflow for Ugi byproduct formation.

Q3: My reaction with an electron-poor aminopyridine is sluggish and low-yielding. TLC analysis shows a buildup of an intermediate. What is likely happening and how can I fix it?

A3: When using electron-poor aminopyridines or other amidines, the nucleophilicity of the endocyclic nitrogen is reduced. This can slow down the final intramolecular cyclization step of the GBB reaction. Furthermore, the intermediate Schiff base is more susceptible to nucleophilic attack by the solvent, especially if you are using a nucleophilic solvent like methanol. This leads to the formation of a stable hemiaminal ether, which is often the intermediate you are observing by TLC.[3]

Here are targeted troubleshooting steps:

  • Switch to a Less Nucleophilic Solvent: This is the most effective strategy. Replace methanol with a less nucleophilic alcohol like 2,2,2-trifluoroethanol (TFE). TFE can still stabilize the intermediates through hydrogen bonding but is much less likely to add to the Schiff base.[3]

  • Use a Dehydrating Agent: The addition of a dehydrating agent, such as trimethyl orthoformate, can help to drive the equilibrium towards the Schiff base and minimize the addition of any residual water or solvent.[4]

  • Optimize the Catalyst: A stronger Lewis acid catalyst might be required to sufficiently activate the Schiff base for the subsequent cycloaddition with the isocyanide. Consider screening catalysts like BF₃·MeCN.[4]

The following diagram illustrates the competing pathways:

Solvent_Addition cluster_0 Reaction Pathways Schiff_Base Schiff Base Intermediate GBB_Product Desired GBB Product Schiff_Base->GBB_Product Intramolecular Cyclization (Desired Pathway) Solvent_Adduct Solvent Adduct (Dead End) Schiff_Base->Solvent_Adduct Nucleophilic Solvent Addition (Side Reaction)

Caption: Competing pathways for the Schiff base intermediate.

Q4: My reaction mixture is turning viscous and I'm getting a poor yield of the desired product. What could be the cause?

A4: A viscous reaction mixture is often an indication of isocyanide polymerization. Isocyanides, especially in the presence of acid catalysts, can polymerize to form poly(iminomethylenes). This side reaction consumes your isocyanide and can make the workup and purification difficult.

To mitigate isocyanide polymerization:

  • Control Stoichiometry: Ensure you are using the correct stoichiometry of reactants. An excess of isocyanide can increase the likelihood of polymerization.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate polymerization.

  • Controlled Addition of Isocyanide: Instead of adding all the isocyanide at once, consider a slow, dropwise addition over the course of the reaction. This keeps the instantaneous concentration of the isocyanide low, disfavoring polymerization.

  • Catalyst Loading: Use the minimum effective amount of catalyst. High catalyst loading can sometimes promote polymerization.

Troubleshooting Guides

Issue: Low or No Product Formation
Potential Cause Troubleshooting Steps
Poor quality or degraded starting materials Verify the purity of your aldehyde, amine, and isocyanide. Aldehydes can oxidize, and isocyanides can degrade upon storage. Purify starting materials if necessary.
Presence of water Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can hydrolyze the Schiff base intermediate and the isocyanide. Consider using a dehydrating agent like trimethyl orthoformate.[4]
Suboptimal catalyst The choice of catalyst is crucial. Screen a panel of both Brønsted and Lewis acids (e.g., p-TsOH, Sc(OTf)₃, Yb(OTf)₃, BF₃·OEt₂).[1]
Incorrect reaction temperature Optimize the reaction temperature. Start at room temperature and gradually increase it, monitoring the reaction by TLC or LC-MS. Some GBB reactions require heating, while others proceed well at ambient temperature.
Incorrect solvent The solvent plays a critical role. Methanol and ethanol are common, but for specific substrates, other solvents like acetonitrile, THF, or TFE may be more effective.[3]
Issue: Formation of Multiple Unidentified Byproducts
Potential Cause Troubleshooting Steps
Reaction temperature is too high High temperatures can lead to decomposition of starting materials, intermediates, or the final product. Try running the reaction at a lower temperature.
Incorrect order of reagent addition For complex substrates, the order of addition can be critical. Try pre-forming the Schiff base before adding the isocyanide and catalyst.[5]
Air sensitivity Some intermediates or the final product may be sensitive to oxidation. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Photochemical decomposition If your product is colored, it may be light-sensitive. Protect the reaction from light by wrapping the flask in aluminum foil.

Experimental Protocols

Protocol 1: General Procedure for the Groebke-Blackburn-Bienaymé Reaction
  • To a dry reaction vial equipped with a magnetic stir bar, add the aminopyridine (1.0 mmol, 1.0 equiv) and the aldehyde (1.0 mmol, 1.0 equiv).

  • Add the chosen anhydrous solvent (e.g., methanol, 2 mL).

  • Add the acid catalyst (e.g., Sc(OTf)₃, 0.1 mmol, 10 mol%).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the isocyanide (1.1 mmol, 1.1 equiv) to the reaction mixture.

  • Seal the vial and stir at the desired temperature (e.g., room temperature to 60 °C) for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Troubleshooting Protocol for Solvent Adduct Formation
  • Follow the general procedure (Protocol 1), but substitute methanol with 2,2,2-trifluoroethanol (TFE) as the solvent.

  • Consider adding trimethyl orthoformate (1.5 mmol, 1.5 equiv) along with the other starting materials to act as a chemical dehydrant.[4]

  • If the reaction is still sluggish, consider increasing the catalyst loading to 15-20 mol% or switching to a stronger Lewis acid like BF₃·MeCN.[4]

Visualizing Reaction Mechanisms

GBB_Mechanism Amine Amine (Amidine) Schiff_Base Schiff Base Intermediate Amine->Schiff_Base - H2O Aldehyde Aldehyde Aldehyde->Schiff_Base - H2O Nitrilium Nitrilium Ion Intermediate Schiff_Base->Nitrilium Isocyanide Isocyanide Isocyanide->Nitrilium Cyclization Intramolecular [4+1] Cycloaddition Nitrilium->Cyclization Product GBB Product Cyclization->Product Aromatization

Caption: Generalized mechanism of the Groebke-Blackburn-Bienaymé reaction.

References

Technical Support Center: Scale-Up Synthesis of Functionalized Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of functionalized imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from bench-scale discovery to pilot-plant or manufacturing-scale production. The unique electronic and chemical properties of the imidazo[1,2-a]pyridine scaffold make it a privileged structure in medicinal chemistry, but its synthesis at scale presents distinct challenges not always apparent in small-scale lab work.[1][2][3]

This guide provides in-depth, field-proven insights in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when scaling up any imidazo[1,2-a]pyridine synthesis?

When moving from milligram or gram-scale to kilogram-scale production, the reaction's physical and chemical properties change dramatically. The primary factors to consider are:

  • Heat Transfer: Most syntheses of imidazo[1,2-a]pyridines, particularly the initial condensation or cyclization steps, are exothermic. What is easily dissipated in a round-bottom flask can lead to dangerous temperature spikes in a large reactor, causing side reactions, product degradation, or a runaway reaction.

  • Mass Transfer & Mixing: Inefficient stirring in a large volume can lead to localized "hot spots" or areas of high reagent concentration, promoting the formation of impurities. The order of reagent addition becomes critical.[4]

  • Reaction Kinetics: Some reactions that are fast at the lab scale may appear to stall or become incomplete at a larger scale due to diffusion-limited kinetics or inefficient mixing.

  • Choice of Synthesis Route: A route that is elegant on a small scale (e.g., using expensive transition-metal catalysts or requiring cryogenic temperatures) may be economically or practically unfeasible for large-scale production. Multicomponent reactions (MCRs), while efficient in atom economy, can present unique scale-up challenges related to stoichiometry control and byproduct formation.[5][6][7][8]

Q2: My preferred lab-scale synthesis uses a transition-metal catalyst. Will this be problematic for scale-up?

Yes, it can be. While transition-metal-catalyzed reactions are powerful for C-H functionalization and cross-coupling to build complex imidazo[1,2-a]pyridines, several scale-up issues arise:[9]

  • Cost: Catalysts based on palladium, rhodium, or ruthenium can be prohibitively expensive for large-scale manufacturing.

  • Toxicity & Removal: Strict regulatory limits (measured in ppm) exist for residual heavy metals in active pharmaceutical ingredients (APIs). Removing the catalyst to these levels can require multiple, costly purification steps (e.g., charcoal treatment, specialized silica gels, or crystallization).

  • Catalyst Deactivation: The catalyst's activity can be sensitive to impurities in starting materials or solvents, which are more prevalent in larger, industrial-grade batches.[10] For these reasons, exploring metal-free synthesis routes, such as those using iodine or acid catalysis, is often a primary goal for process development.[11][12]

Troubleshooting Guide: Specific Scale-Up Issues

Issue 1: Drastic Drop in Yield and Purity at Pilot Scale

Question: My reaction yield dropped from 90% at 5g to 55% at 500g, with several new impurities observed via HPLC. What is the cause?

Answer: This is a classic scale-up problem, typically rooted in inadequate control over reaction exotherms and mixing. The formation of the imidazo[1,2-a]pyridine ring, often via condensation of a 2-aminopyridine with an α-haloketone or a related multicomponent reaction, is exothermic.

Causality & Explanation: In a large reactor, the surface-area-to-volume ratio decreases significantly. This means the reaction generates heat faster than it can be dissipated through the reactor jacket. The resulting temperature increase can:

  • Promote Side Reactions: Alternative reaction pathways with higher activation energies become accessible, leading to new impurities.

  • Degrade Product: The desired product or key intermediates may not be stable at elevated temperatures over the extended reaction time typical of large-scale batches.

  • Alter Reaction Pathways: In multicomponent reactions, temperature fluctuations can change the relative rates of competing reactions, altering the final product distribution.[7][13]

Troubleshooting Workflow: Low Yield on Scale-Up

G cluster_solutions Solutions start Low Yield/Purity on Scale-Up check_purity 1. Verify Purity of Starting Materials & Solvents (Industrial vs. Lab Grade) start->check_purity check_thermo 2. Characterize Reaction Exotherm (Use RC1 Calorimeter) check_purity->check_thermo Purity OK sol1 • Use higher purity reagents • Degas solvents optimize_addition 3. Optimize Reagent Addition check_thermo->optimize_addition Exotherm Identified optimize_mixing 4. Evaluate Mixing Efficiency optimize_addition->optimize_mixing Addition Controlled sol2 • Slow addition via pump • Maintain lower temp • Use 'reverse addition' solution Improved Yield & Purity optimize_mixing->solution Mixing Optimized sol3 • Increase stirrer speed • Use baffled reactor • Check impeller design

Caption: Troubleshooting workflow for addressing low yields during scale-up.

Protocol: Controlled Reagent Addition
  • Setup: Use a jacketed glass reactor with overhead stirring and a temperature probe. Connect one of the key reagents (e.g., the α-haloketone) to a syringe pump or a calibrated addition funnel.

  • Initial Charge: Charge the reactor with the 2-aminopyridine and the solvent. Stir and cool the reactor jacket to 5-10 °C below the target reaction temperature.

  • Controlled Addition: Add the second reagent via the pump over 2-4 hours. Monitor the internal temperature closely. The goal is to maintain a stable internal temperature, ensuring the rate of addition does not overwhelm the reactor's cooling capacity.

  • Hold Period: After the addition is complete, maintain the reaction at the target temperature and monitor for completion by TLC or HPLC.

  • Work-up: Proceed with the standard work-up procedure.

Issue 2: Purification by Column Chromatography is Not a Viable Option

Question: My functionalized imidazo[1,2-a]pyridine is an oil/low-melting solid, and I cannot purify it by crystallization. How do I purify 10 kg of material without chromatography?

Answer: This is a common challenge for drug development professionals. Relying on chromatography for multi-kilogram purification is inefficient and extremely costly. Alternative, scalable purification strategies are essential.

Causality & Explanation: Many functionalized imidazo[1,2-a]pyridines, especially those with flexible side chains, have low melting points and a high affinity for common solvents, making crystallization difficult. The basic nitrogen atom on the pyridine ring, however, offers a powerful handle for purification.

Purification Strategy: Acid-Base Manipulation (Salt Formation)

The imidazo[1,2-a]pyridine core is basic and can be protonated to form a salt. This salt often has vastly different solubility properties from the freebase and the non-basic impurities in the reaction mixture.

Protocol: Purification via HCl Salt Formation & Liberation
  • Initial Work-up: After the reaction is complete, perform a standard aqueous work-up to remove water-soluble components. Dissolve the crude product in a suitable organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

  • Salt Formation: While stirring vigorously, slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether, or gaseous HCl) to the crude product solution. The imidazo[1,2-a]pyridine hydrochloride salt will typically precipitate as a solid.

  • Isolation: Filter the solid salt and wash it thoroughly with the organic solvent (e.g., MTBE) to remove any non-basic, organic-soluble impurities.

  • Free-Basing: Suspend the purified salt in a biphasic mixture of a fresh organic solvent (e.g., dichloromethane or ethyl acetate) and water.

  • Neutralization: Slowly add an aqueous base (e.g., sodium carbonate or sodium hydroxide solution) with stirring until the pH of the aqueous layer is basic (pH > 9). This deprotonates the salt, liberating the pure freebase into the organic layer.

  • Final Isolation: Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the purified imidazo[1,2-a]pyridine.

Data Summary: Comparison of Large-Scale Purification Methods
MethodScalabilityCostThroughputSelectivityTypical Use Case
Column Chromatography PoorVery HighLowHighImpurity isolation, <100g scale
Crystallization ExcellentLowHighVery HighCrystalline solids, high-purity final product
Salt Formation ExcellentLowHighHighBasic compounds (like imidazopyridines)
Liquid-Liquid Extraction GoodMediumMediumMediumInitial work-up, removing gross impurities
Issue 3: Safety Concerns with Isocyanides in Multicomponent Reactions

Question: We are scaling up a Groebke-Blackburn-Bienaymé (GBB) reaction to synthesize 3-aminoimidazo[1,2-a]pyridines. What are the key safety risks associated with using tert-butyl isocyanide on a multi-liter scale?

Answer: The GBB reaction is a powerful tool for rapidly building molecular complexity.[6][13][14] However, isocyanides are a hazardous class of reagents, and their risks are amplified at scale.

Causality & Explanation: Volatile isocyanides like tert-butyl isocyanide are toxic via inhalation and skin contact. They are also known for their incredibly foul and pervasive odor. Accidental release on a large scale is a significant safety event.

Safety & Handling Protocol for Large-Scale Isocyanide Use
  • Engineering Controls: All transfers and reactions must be conducted in a certified, walk-in fume hood or a closed, ventilated reactor system. Use a scrubber system containing bleach or acid to treat the off-gas from the reactor before it is vented.

  • Personal Protective Equipment (PPE): Mandate the use of a full-face respirator with an appropriate organic vapor cartridge, heavy-duty chemical-resistant gloves (e.g., butyl rubber), and a chemical-resistant apron or suit.

  • Quenching Unreacted Isocyanide: Before work-up, any excess isocyanide must be safely quenched. A common method is the slow addition of concentrated hydrochloric acid to the reaction mixture (in the fume hood), which hydrolyzes the isocyanide to the corresponding amine.

  • Spill Management: Have a dedicated spill kit ready. Small spills can be neutralized with a 10% solution of sodium hypochlorite (bleach). Large spills require immediate evacuation and response from a trained hazardous materials team.

Reaction Mechanism & Potential Pitfalls

Caption: Simplified GBB reaction pathway highlighting potential for side reactions.

References

Technical Support Center: Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical guide is designed for researchers, medicinal chemists, and drug development professionals working with Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities.[1][2][3][4] However, like many complex heterocyclic molecules, its stability can be a critical factor in experimental reproducibility and drug development. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you identify, understand, and mitigate potential degradation of this compound.

While specific degradation pathways for this compound are not extensively published, this guide is built upon established chemical principles of the imidazo[1,2-a]pyridine core and its functional groups (aromatic amine, methyl ester).

Part 1: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling, storage, and use of this compound.

Question 1: I've noticed a gradual color change (e.g., to yellow, brown, or pink) in my solid sample or stock solution over time. What could be the cause?

Answer: This is a common observation and is often indicative of oxidative degradation. The 8-amino group is a primary aromatic amine, which is highly susceptible to oxidation.

  • Causality: Aromatic amines can be oxidized by atmospheric oxygen, trace metal impurities, or light. This process often forms highly colored quinone-imine or azo-type structures, which can further polymerize into complex colored mixtures. Even trace amounts of these degradation products can impart a noticeable color to your sample.

  • Troubleshooting Steps:

    • Inert Atmosphere: Store the solid compound and prepare solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

    • Solvent Purity: Use freshly distilled or high-purity, de-gassed solvents. Peroxides in older ethers (like THF or Dioxane) are potent oxidants and should be removed before use.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a trace amount of a chelating agent like EDTA to aqueous buffers can be beneficial.

    • Light Protection: Store samples in amber vials or wrapped in aluminum foil to protect from light, which can accelerate oxidation.

Question 2: My HPLC analysis shows a new, more polar peak appearing over time, and the peak area of my parent compound is decreasing. What is this new peak?

Answer: The most likely identity of this new, more polar peak is the corresponding carboxylic acid, formed via hydrolysis of the methyl ester at the C-6 position.

  • Causality: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions. In aqueous solutions, or in organic solvents containing trace amounts of water and acid/base, the ester can be cleaved to form 8-aminoimidazo[1,2-a]pyridine-6-carboxylic acid. The resulting carboxylic acid is significantly more polar than the parent methyl ester, causing it to elute earlier on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • pH Control: If working with aqueous solutions, maintain a neutral pH (6.5-7.5). Avoid strongly acidic or basic buffers if possible.

    • Aprotic Solvents: For long-term storage in solution, use dry aprotic solvents like DMSO or DMF. Be aware that even these solvents can absorb atmospheric moisture.

    • Fresh Solutions: Prepare solutions fresh for each experiment to minimize the opportunity for hydrolysis.

    • Confirmation by LC-MS: To confirm the identity of the new peak, analyze the sample by LC-MS. The degradant should have a mass that is 14 Da less than the parent compound (loss of CH₂).

Question 3: I'm seeing multiple new peaks in my chromatogram after leaving my sample on the benchtop exposed to light. What's happening?

Answer: The imidazo[1,2-a]pyridine core is known to have interesting photophysical properties and can be susceptible to photodegradation.[5] Exposure to ambient or UV light can induce a complex array of reactions.

  • Causality: The π-conjugated system of the imidazo[1,2-a]pyridine ring can absorb UV and even visible light, promoting it to an excited state.[5] This excited molecule can then undergo various reactions, including radical-mediated processes, photo-oxidation, or rearrangements. The C-3 position of the imidazo[1,2-a]pyridine ring is often particularly susceptible to radical attack.[6][7] This can lead to the formation of a variety of byproducts, often resulting in a complex degradation profile.

  • Troubleshooting Steps:

    • Strict Light Protection: Always handle the compound and its solutions in a dark room or under amber/red light. Use amber glassware or foil-wrapped containers for all experiments and storage.

    • Photostability Study: If your application requires light exposure, you must perform a controlled photostability study. Expose a solution of the compound to a known light source (e.g., a UV lamp at 365 nm) and monitor the degradation over time by HPLC or LC-MS.

    • Antioxidants: In some formulations, the inclusion of a radical scavenger or antioxidant may help to mitigate photodegradation, but this must be tested for compatibility.

Part 2: Key Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for this compound based on its chemical structure.

Diagram 1: Hydrolytic Degradation

Hydrolysis Parent This compound (Less Polar) Degradant 8-aminoimidazo[1,2-a]pyridine-6-carboxylic acid (More Polar) Parent->Degradant H₂O / H⁺ or OH⁻ Methanol Methanol Degradant->Methanol +

Caption: Hydrolysis of the C-6 methyl ester.

Diagram 2: Oxidative Degradation

Oxidation Parent This compound (8-Amino Group) Intermediate Quinone-imine Intermediate Parent->Intermediate [O] (O₂, light, metal ions) Products Colored Polymers / Complex Mixture Intermediate->Products Further Oxidation / Polymerization

Caption: Oxidation of the C-8 amino group.

Part 3: Experimental Protocols

These protocols provide a framework for conducting forced degradation (stress testing) studies to systematically investigate the stability of your compound.

Protocol 1: Forced Degradation (Stress Testing) Workflow

Objective: To intentionally degrade the compound under various stress conditions (hydrolytic, oxidative, photolytic) to identify potential degradation products and pathways.

Materials:

  • This compound

  • HPLC-grade Acetonitrile and Water

  • Formic Acid or Trifluoroacetic Acid (for mobile phase)

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC or UPLC system with UV/PDA and MS detectors

  • pH meter

  • Photostability chamber or UV lamp (e.g., 365 nm)

  • Amber vials

Workflow Diagram:

Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (in parallel) cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare 1 mg/mL stock solution in Acetonitrile Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Photo Photolytic (UV/Vis light, RT) Prep->Photo Thermal Thermal (60°C, dark) Prep->Thermal Control Control (Solvent, RT, dark) Prep->Control Sampling Sample at t=0, 2, 4, 8, 24h Acid->Sampling Base->Sampling Oxidation->Sampling Photo->Sampling Thermal->Sampling Control->Sampling Quench Quench/Neutralize Sampling->Quench Analysis Analyze by LC-MS/UV Quench->Analysis Interpret Identify Degradants Determine Mass Balance Propose Pathways Analysis->Interpret

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions: For each condition, dilute the stock solution with the stressor to a final concentration of ~0.1 mg/mL.

    • Acidic: Mix with 0.1 M HCl. Incubate at 60°C.

    • Basic: Mix with 0.1 M NaOH. Keep at room temperature. Note: Base hydrolysis is often rapid.

    • Oxidative: Mix with 3% H₂O₂. Keep at room temperature, protected from light.

    • Photolytic: Expose a solution in a quartz or clear glass vial to a controlled light source. Run a parallel control sample wrapped in foil.

    • Thermal: Incubate a solution at 60°C, protected from light.

  • Time Points: Take aliquots from each stress condition at specified time points (e.g., 0, 2, 8, 24 hours).

  • Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method. The method should be able to resolve the parent compound from all major degradation products.

  • Data Review: Calculate the percentage degradation. Use the MS data to propose structures for the observed degradants. Ensure mass balance is achieved (the sum of the parent compound and all degradants should account for ~100% of the initial parent).

Protocol 2: Stability-Indicating HPLC-MS Method

Objective: To develop a robust HPLC method for separating this compound from its potential degradation products.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µmProvides good retention and separation for moderately polar heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase ensures good peak shape for the basic amine functional groups.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 10 minutesA broad gradient is essential in a stability study to elute both polar and non-polar degradants.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature improves peak shape and reduces viscosity.
UV Detection PDA Detector, scan 210-400 nm. Monitor at λmax.A PDA detector is crucial for identifying peak purity and detecting degradants with different chromophores.
MS Detector ESI+ (Electrospray Ionization, Positive Mode)The nitrogen-rich core of the molecule is readily protonated, making ESI+ the ideal ionization mode.
MS Scan Range m/z 100-500Covers the expected mass of the parent compound and most likely degradation products.

References

Technical Support Center: Navigating NMR Peak Assignment in Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for NMR peak assignment of substituted imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the structural elucidation of this important class of N-heterocycles. Here, we address common issues in a practical question-and-answer format, grounded in established spectroscopic principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section tackles the most common and pressing questions regarding the NMR analysis of substituted imidazo[1,2-a]pyridines.

Q1: I'm seeing a complex aromatic region in my ¹H NMR spectrum. How can I begin to assign the protons of the imidazo[1,2-a]pyridine core?

A1: The imidazo[1,2-a]pyridine core gives rise to a characteristic set of signals in the aromatic region of the ¹H NMR spectrum. A logical starting point is to understand the expected chemical shift ranges and coupling patterns for the unsubstituted parent system. The protons on the pyridine ring (H-5, H-6, H-7, and H-8) typically appear as a distinct four-proton system, while the protons on the imidazole ring (H-2 and H-3) have their own characteristic shifts.

  • H-5: Often the most downfield proton of the pyridine ring due to the deshielding effect of the adjacent bridgehead nitrogen (N-4). It typically appears as a doublet.

  • H-8: Also significantly deshielded and appears as a doublet.

  • H-6 and H-7: These protons usually appear as triplets or doublet of doublets in the more upfield region of the pyridine proton signals.

  • H-2 and H-3: These protons of the imidazole ring are typically singlets (unless coupled to a substituent) and their chemical shifts are highly sensitive to the electronic nature of substituents on the ring.

A crucial first step is to run a COSY (Correlation Spectroscopy) experiment. This 2D NMR technique reveals proton-proton (¹H-¹H) coupling networks.[1][2] You will observe cross-peaks connecting adjacent protons, allowing you to "walk" around the pyridine ring (H-5 to H-6 to H-7 to H-8).

Q2: My compound has a substituent on the pyridine ring. How does this affect the ¹H and ¹³C chemical shifts?

A2: Substituents dramatically influence the electronic environment of the imidazo[1,2-a]pyridine core, leading to predictable changes in chemical shifts. The nature of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—is key.[3]

  • Electron-Donating Groups (EDGs) like -CH₃, -OCH₃, or -NH₂ increase electron density on the ring. This increased shielding causes the protons and carbons, particularly at the ortho and para positions relative to the substituent, to shift upfield (to lower ppm values).[3]

  • Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, or -C(O)R decrease electron density on the ring. This deshielding results in a downfield shift (to higher ppm values) for the ortho and para protons and carbons.[3]

The following diagram illustrates this general principle:

G cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG e.g., -OCH₃, -CH₃ Upfield_Shift Upfield Shift (Lower ppm) EDG->Upfield_Shift Increases Shielding EWG e.g., -NO₂, -Br Downfield_Shift Downfield Shift (Higher ppm) EWG->Downfield_Shift Decreases Shielding Core Imidazo[1,2-a]pyridine Proton/Carbon Core->EDG Core->EWG

Caption: Influence of substituent electronic effects on NMR chemical shifts.

For unambiguous assignment, HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) experiments are invaluable. HSQC correlates protons directly to their attached carbons, while HMBC shows longer-range (2-3 bond) correlations between protons and carbons.[1] For example, the H-5 proton will show an HMBC correlation to the C-7 and C-8a carbons.

Typical Chemical Shift Ranges

The table below provides typical ¹H and ¹³C NMR chemical shift ranges for the unsubstituted imidazo[1,2-a]pyridine core in CDCl₃. Note that these values can vary significantly with substitution and solvent.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-2 ~7.5 - 7.9~110 - 118
H-3 ~7.1 - 7.5~108 - 115
H-5 ~8.0 - 8.4~125 - 130
H-6 ~6.7 - 7.1~112 - 118
H-7 ~7.1 - 7.5~123 - 128
H-8 ~7.5 - 7.9~117 - 122
C-8a -~140 - 145

Data compiled from various sources, including[3][4][5][6].

Q3: I suspect protonation of my molecule is occurring, especially in acidic solvents. How does this affect the NMR spectrum?

A3: Protonation of the imidazo[1,2-a]pyridine system, typically at the N-1 nitrogen of the imidazole ring, significantly alters the electronic structure and, consequently, the NMR spectrum.[7][8][9] This is a common occurrence when using acidic solvents like TFA-d or even with trace acids in CDCl₃.

Key spectral changes upon protonation include:

  • Significant Downfield Shifts: All protons and carbons in the heterocyclic system will generally shift downfield due to the introduction of a positive charge. The effect is most pronounced for the protons and carbons of the imidazole ring (H-2, H-3, C-2, C-3).[7][8]

  • Changes in Coupling Constants: While often subtle, changes in J-coupling constants can occur due to alterations in bond angles and lengths upon protonation.

To confirm protonation, you can perform the following:

  • Solvent Titration: Acquire NMR spectra in a neutral solvent (e.g., CDCl₃) and then add a small amount of an acidic solvent (e.g., TFA-d). Observe the progressive downfield shift of the signals.

  • Base Wash: If your sample in CDCl₃ shows signs of protonation (broad signals, unexpected downfield shifts), wash the solution with a dilute aqueous base (e.g., NaHCO₃), dry the organic layer, and re-acquire the spectrum. The signals should shift upfield to their expected neutral positions.

Q4: I am struggling to differentiate between two isomers. Can 2D NMR help?

A4: Absolutely. Distinguishing between isomers is a classic application of 2D NMR, particularly NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC .

  • NOESY: This experiment identifies protons that are close to each other in space, regardless of whether they are coupled through bonds. For example, if you have a substituent at the C-2 position, a NOESY experiment should show a cross-peak between the protons of that substituent and H-3. Conversely, a substituent at C-3 would show a NOE to H-2.

  • HMBC: This technique is excellent for confirming the point of attachment of a substituent. A substituent's protons will show long-range correlations to the carbons of the imidazo[1,2-a]pyridine core to which it is attached and to the carbons 2-3 bonds away. By analyzing these correlations, you can definitively establish the substitution pattern.

The following flowchart outlines a general troubleshooting strategy for distinguishing isomers:

References

Technical Support Center: Interpreting Mass Spectrometry Fragmentation of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectral interpretation of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry to characterize this important class of heterocyclic compounds. Here, you will find in-depth technical guidance, troubleshooting advice, and frequently asked questions to navigate the complexities of their fragmentation patterns.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4][5][6] Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of these compounds. However, interpreting their fragmentation spectra can be challenging due to the fused aromatic system and the diverse nature of possible substituents. This guide provides a framework for understanding these fragmentation pathways, enabling confident structural confirmation.

Core Concepts in Imidazo[1,2-a]pyridine Fragmentation

The fragmentation of imidazo[1,2-a]pyridines in mass spectrometry is governed by the stability of the fused aromatic system, the nature of the ionization method (Electron Ionization - EI, or Electrospray Ionization - ESI), and the type and position of substituents.

Under Electron Ionization (EI-MS):

Upon electron impact, imidazo[1,2-a]pyridines typically form a stable molecular ion (M+•). Fragmentation often proceeds through the loss of small, stable neutral molecules or radicals. While specific studies detailing the comprehensive EI fragmentation of the unsubstituted core are not abundant in recent literature, general principles of aromatic heterocyclic fragmentation apply. Common initial fragmentation steps can include:

  • Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles.

  • Ring Cleavage: Scission of the imidazole or pyridine ring, though less favorable due to aromatic stability.

  • Fragmentation of Substituents: The substituents on the ring system will often fragment first, providing valuable structural information.

Under Electrospray Ionization (ESI-MS/MS):

ESI is a softer ionization technique, typically generating a protonated molecule [M+H]+. Tandem mass spectrometry (MS/MS) experiments on this precursor ion induce fragmentation. The fragmentation pathways are highly dependent on the substituents present.

A key fragmentation mechanism observed for substituted imidazo[1,2-a]pyridines is the cleavage of bonds at the substituent, as the fused ring system itself is relatively stable. For instance, in 3-phenoxy imidazo[1,2-a]pyridines, a characteristic fragmentation is the homolytic cleavage of the C-O bond of the phenoxy group.[7] This is often followed by the elimination of carbon monoxide (CO).[7]

Troubleshooting Guide

This section addresses common issues encountered during the mass spectral analysis of imidazo[1,2-a]pyridines in a question-and-answer format.

Question: Why am I not observing the expected molecular ion peak in EI-MS?

Answer:

The absence of a clear molecular ion peak in EI-MS can be due to several factors:

  • High Fragmentation: The molecular ion may be highly unstable under EI conditions and fragment extensively, leaving a very low-abundance or non-existent molecular ion peak. This is more likely with bulky or labile substituents.

  • Thermal Decomposition: The compound may be thermally labile and decompose in the GC inlet or the ion source before ionization.

  • Low Volatility: The compound may not be volatile enough to be effectively analyzed by GC-MS.

Troubleshooting Steps:

  • Lower the Ionization Energy: If your instrument allows, reducing the electron energy (e.g., from 70 eV to 20-30 eV) can decrease fragmentation and enhance the molecular ion peak.

  • Use a Softer Ionization Technique: If available, switch to a softer ionization method like Chemical Ionization (CI) or Electrospray Ionization (ESI) which are less energetic and more likely to produce an intact molecular or pseudomolecular ion.

  • Optimize GC Conditions: If using GC-MS, lower the injector and transfer line temperatures to minimize thermal decomposition.

  • Direct Inlet Analysis: If possible, use a direct insertion probe to introduce the sample directly into the ion source, bypassing the GC, which can be beneficial for less volatile or thermally sensitive compounds.

Question: How can I differentiate between positional isomers of a substituted imidazo[1,2-a]pyridine?

Answer:

Differentiating positional isomers by mass spectrometry can be challenging as they often produce similar fragments. However, subtle differences in fragmentation patterns can sometimes be exploited:

  • "Ortho Effect": In EI-MS, substituents at adjacent positions on an aromatic ring can interact during fragmentation, leading to unique fragmentation pathways not seen in other isomers.[8] For example, a substituent at the C8 position might interact with a group at the N1-position of the imidazole ring, leading to a characteristic neutral loss.

  • Collision-Induced Dissociation (CID) in MS/MS: In ESI-MS/MS, carefully controlled CID experiments can sometimes generate unique fragment ions or different relative abundances of common fragments for different isomers. This is often dependent on the specific substituents and their positions.

  • Reference Spectra: The most reliable method is to compare the mass spectrum of the unknown isomer with authenticated reference spectra of all possible isomers.

Experimental Protocol for Isomer Differentiation:

  • Acquire High-Resolution Mass Spectra: Obtain accurate mass data to confirm the elemental composition of the molecular ion and key fragments.

  • Perform MS/MS Analysis: Systematically fragment the protonated molecule [M+H]+ at various collision energies.

  • Analyze Fragment Ion Ratios: Carefully compare the relative abundances of the fragment ions between the different isomers.

  • Synthesize Authentic Standards: If possible, synthesize authentic standards of the suspected isomers to obtain reference mass spectra under identical conditions.

Question: My ESI-MS/MS spectrum is dominated by a single fragment ion. How can I get more structural information?

Answer:

A dominant fragment ion suggests a very facile fragmentation pathway. To obtain more structural information, you can try the following:

  • Vary Collision Energy: Perform MS/MS experiments over a wide range of collision energies. Lower energies may reveal initial, less favorable fragmentation pathways, while higher energies might induce further fragmentation of the dominant ion.

  • MSn Analysis: If your instrument has MSn capabilities (e.g., an ion trap), you can isolate the dominant fragment ion and subject it to another round of fragmentation (MS3). This can provide information about the structure of that fragment.

  • Change the Precursor Ion: If you observe other adducts in your full scan spectrum (e.g., [M+Na]+), perform MS/MS on these ions. The different adduction site might alter the fragmentation pathways.

Frequently Asked Questions (FAQs)

Q1: What is the most common fragmentation pathway for the imidazo[1,2-a]pyridine core itself?

A1: The fused imidazo[1,2-a]pyridine ring system is relatively stable. Under EI, initial fragmentation often involves the loss of small neutral molecules like HCN. In ESI-MS/MS of the protonated molecule, the core often remains intact unless high collision energies are used. Cleavage of the pyridine or imidazole ring can occur, but often requires significant energy. A possible, though not definitively documented for this specific system, fragmentation could involve a retro-Diels-Alder (rDA) type cleavage of the pyridine ring, which would be a useful diagnostic tool if observed.[8][9][10]

Q2: How do electron-donating and electron-withdrawing substituents affect fragmentation?

A2:

  • Electron-donating groups (EDGs) like methoxy or amino groups can influence the site of protonation in ESI-MS and can direct fragmentation pathways. They may stabilize certain fragment ions, making those pathways more favorable.

  • Electron-withdrawing groups (EWGs) such as nitro or cyano groups can make the ring more susceptible to nucleophilic attack and can influence the fragmentation mechanism. They might promote specific cleavages to form resonance-stabilized fragments.

Q3: Can I use mass spectrometry to determine the site of substitution on the imidazo[1,2-a]pyridine ring?

A3: In many cases, yes. The fragmentation pattern is often influenced by the position of the substituent. For example, a substituent on the pyridine part of the ring system may lead to fragments characteristic of a substituted pyridine, while a substituent on the imidazole portion might lead to different losses. As mentioned in the troubleshooting section, comparing spectra with known isomers is the most definitive approach.

Q4: What are some common fragment ions I should look for?

A4: This is highly dependent on the specific compound. However, some general ions to look for include:

  • The molecular ion (M+• in EI) or protonated molecule ([M+H]+ in ESI).

  • Ions resulting from the loss of the substituent or parts of the substituent.

  • For 3-phenoxy derivatives, the ion corresponding to the imidazo[1,2-a]pyridine scaffold after loss of the phenoxy radical.[7]

  • Ions resulting from the loss of small neutral molecules like CO, HCN, or H2O.

Data Presentation

Table 1: Common Neutral Losses Observed in the Mass Spectrometry of Imidazo[1,2-a]pyridine Derivatives

Neutral LossMass (Da)Possible Origin
CO28From carbonyl-containing substituents or ring fragmentation.[7]
HCN27Cleavage of the imidazole or pyridine ring.
H₂O18From hydroxyl substituents or rearrangement reactions.
Substituent RadicalVariesCleavage of the bond connecting a substituent to the ring.

Visualizing Fragmentation Pathways

The following diagrams illustrate key concepts in the fragmentation of imidazo[1,2-a]pyridines.

fragmentation_workflow cluster_ionization Ionization cluster_analysis Mass Analysis Molecule Imidazo[1,2-a]pyridine Derivative EI Electron Ionization (EI) Molecule->EI ESI Electrospray Ionization (ESI) Molecule->ESI M_ion Molecular Ion [M]+• MH_ion Protonated Molecule [M+H]+ MS MS Scan Fragments Fragment Ions M_ion->Fragments MSMS MS/MS Analysis MH_ion->MSMS general_fragmentation cluster_frags M [Imidazo[1,2-a]pyridine-R]+• F1 Loss of R• M->F1 - R• F2 Loss of HCN M->F2 - HCN F3 Ring Cleavage Products M->F3 F4 Rearrangement Products M->F4

References

Technical Support Center: Reaction Monitoring for Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance on reaction monitoring techniques for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development to navigate the intricacies of these reactions, troubleshoot common issues, and ensure the integrity of their synthetic processes.

Introduction: The Critical Role of Reaction Monitoring

The synthesis of imidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry, often involves multi-component reactions and can be sensitive to various experimental parameters.[1] Inadequate monitoring can lead to low yields, the formation of complex byproduct mixtures, and difficulty in purification.[2] Implementing robust reaction monitoring techniques is not merely a quality control step but a fundamental aspect of efficient and reproducible synthesis. It allows for the real-time assessment of reaction progression, identification of key intermediates, and early detection of potential issues, ultimately saving valuable time and resources.

Frequently Asked Questions (FAQs)

Q1: What is the simplest and most common method for monitoring the progress of my imidazo[1,2-a]pyridine synthesis?

A: Thin Layer Chromatography (TLC) is the most straightforward and widely used technique for routine monitoring of these reactions.[3][4][5][6] It provides a quick qualitative assessment of the consumption of starting materials and the formation of the product. By co-spotting the reaction mixture with the starting materials, you can visually track the progress of the reaction.[4]

Step-by-Step Protocol for TLC Monitoring:

  • Plate Preparation: Use silica gel 60 F254 plates. With a pencil, gently draw a baseline about 1 cm from the bottom of the plate.

  • Spotting: Using a capillary tube, spot the starting material(s), the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) on the baseline.[4]

  • Elution: Develop the plate in a sealed chamber containing an appropriate solvent system. A common starting point for imidazo[1,2-a]pyridines is a mixture of hexane and ethyl acetate.[7] The polarity can be adjusted based on the specific compounds.

  • Visualization: Visualize the spots under UV light (254 nm). The disappearance of the starting material spot(s) and the appearance of a new spot for the product indicate the reaction is proceeding.

Q2: My TLC shows streaking spots. What could be the cause and how can I fix it?

A: Streaking on a TLC plate is a common issue, especially with polar, nitrogen-containing heterocyclic compounds.[8]

Troubleshooting TLC Streaking:

Potential Cause Explanation Solution
Sample Overload Applying too much of the reaction mixture to the plate can saturate the silica gel, leading to streaking.[8]Dilute your sample before spotting it on the TLC plate.[8]
Compound-Silica Interaction The basic nitrogen atoms in the imidazo[1,2-a]pyridine ring system can interact strongly with the acidic silica gel, causing the spot to streak.[8]Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia solution, to your eluting solvent to neutralize the acidic sites on the silica gel.[8]
Inappropriate Solvent System If the solvent system is too polar, it may not effectively move the compound up the plate, resulting in streaking at the baseline.[9]Experiment with different solvent systems. If a hexane/ethyl acetate mixture isn't working, try a dichloromethane/methanol system.[7]
Q3: I want more quantitative information than TLC can provide. What technique should I use?

A: For quantitative analysis, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is the method of choice. It allows for the separation and quantification of starting materials, intermediates, products, and byproducts with high resolution and sensitivity.[10][11][12]

Workflow for UPLC-MS Method Development:

Caption: UPLC-MS Method Development Workflow.

Key Considerations for UPLC-MS Method Development:

  • Column: A C18 reversed-phase column is a good starting point for imidazo[1,2-a]pyridines.[7] For more polar analogs, a mixed-mode column with both reversed-phase and ion-exchange characteristics can be beneficial.[10][11]

  • Mobile Phase: A typical mobile phase consists of water and acetonitrile or methanol, often with an additive like formic acid (0.1%) to improve peak shape and ionization efficiency.

  • Detection: Use electrospray ionization (ESI) in positive ion mode, as the nitrogen atoms in the imidazo[1,2-a]pyridine core are readily protonated.

Q4: How can I use Nuclear Magnetic Resonance (NMR) spectroscopy for real-time reaction monitoring?

A: In-situ or real-time NMR spectroscopy is a powerful technique for obtaining detailed kinetic and mechanistic information. By acquiring spectra at regular intervals, you can simultaneously track the concentrations of multiple species in the reaction mixture.

Key ¹H NMR Signals to Monitor in Imidazo[1,2-a]pyridine Synthesis:

Species Typical Chemical Shift (ppm) Notes
2-Aminopyridine Protons 6.5 - 8.0The signals for the pyridine ring protons will shift upon formation of the imidazo[1,2-a]pyridine core.
α-Haloketone Protons 4.5 - 5.0 (for -CH₂-Br)The disappearance of the methylene protons adjacent to the carbonyl and halogen is a key indicator of reaction progression.
Imidazo[1,2-a]pyridine Protons 7.0 - 9.0The appearance of new aromatic signals, particularly the characteristic singlet for the C3-H, confirms product formation.[13][14]

Troubleshooting In-situ NMR:

  • Signal Broadening: Paramagnetic species or changes in viscosity can lead to broad peaks. Ensure your reagents are pure and consider using a higher reaction temperature to decrease viscosity.

  • Overlapping Peaks: The aromatic regions of the starting materials and product may overlap. Using a higher field NMR spectrometer can improve resolution. Two-dimensional NMR techniques like COSY and HSQC can also help in resolving overlapping signals.

Q5: Can I use Fourier-Transform Infrared (FTIR) Spectroscopy for in-situ monitoring?

A: Yes, in-situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a valuable tool for monitoring the formation of the imidazo[1,2-a]pyridine ring system. It allows for the tracking of changes in functional groups in real-time.[15]

Key IR Vibrational Bands to Monitor:

Functional Group Typical Wavenumber (cm⁻¹) Change During Reaction
N-H (2-aminopyridine) 3400 - 3200Disappearance
C=O (α-haloketone) 1720 - 1680Disappearance
C=N (imidazole ring) 1650 - 1580Appearance[16]
C-N (imidazole ring) 1350 - 1250Appearance[17][18][19]

Diagram of Key Functional Group Changes in FTIR:

Caption: FTIR Monitoring of Functional Group Transformation.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Incomplete Reaction

Symptom: TLC or UPLC-MS analysis shows the presence of significant amounts of starting materials even after prolonged reaction time.

Decision Tree for Troubleshooting Incomplete Reactions:

Caption: Troubleshooting Incomplete Imidazo[1,2-a]pyridine Synthesis.

Issue 2: Formation of Unexpected Byproducts

Symptom: UPLC-MS analysis reveals the presence of unexpected peaks in the chromatogram.

Common Byproducts in Groebke-Blackburn-Bienaymé Reaction and their MS Signatures:

Byproduct Type Plausible Formation Expected Mass Difference from Product
Ugi Product In the presence of a carboxylic acid (or water acting as one), a four-component Ugi reaction can compete with the GBB reaction.[20]Addition of the elements of the carboxylic acid (or water).
Dimerized Intermediates Highly reactive intermediates may dimerize before cyclization.Approximately double the mass of a key intermediate.
Side reactions of starting materials Aldehydes can undergo self-condensation or oxidation.Varies depending on the specific side reaction.

Protocol for Byproduct Identification:

  • Obtain High-Resolution Mass Spectrum (HRMS): This will provide the accurate mass and elemental composition of the byproduct.

  • Perform Tandem MS (MS/MS): Fragmenting the byproduct ion will provide structural information that can be used to elucidate its structure.

  • Consult Literature: Review literature on similar reactions to see if the observed byproducts have been previously reported.[1][21]

References

Validation & Comparative

A Comparative Analysis of Imidazo[1,2-a]pyridine Anticancer Activity: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] Its derivatives have garnered significant attention for their potential as potent and selective anticancer agents, targeting a variety of molecular pathways crucial for tumor growth and survival.[2][3] This guide provides a comparative analysis of the anticancer activity of various imidazo[1,2-a]pyridine derivatives, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. The aim is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of compounds.

The Versatility of the Imidazo[1,2-a]pyridine Core in Oncology

The fused bicyclic system of imidazo[1,2-a]pyridine offers a unique three-dimensional structure that can be readily functionalized at multiple positions, allowing for the fine-tuning of its pharmacological properties. This structural versatility enables the design of derivatives that can interact with a wide array of biological targets implicated in cancer.[2][4] Numerous studies have demonstrated the potential of these compounds against a range of cancer cell lines, including those of the breast, liver, colon, lung, and cervix.[5][6]

Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

The anticancer efficacy of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following table summarizes the in vitro anticancer activity (IC50 values) of selected derivatives against various cancer cell lines, providing a snapshot of their comparative potency.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 12b Hep-2 (Laryngeal)11[7]
HepG2 (Liver)13[7]
MCF-7 (Breast)11[7]
A375 (Melanoma)11[7]
IP-5 HCC1937 (Breast)45[8][9]
IP-6 HCC1937 (Breast)47.7[8][9]
IP-7 HCC1937 (Breast)79.6[9]
Compound 6d HepG2 (Liver)Not specified, but showed significant DNA synthesis inhibition[10]
Compound 6i HepG2 (Liver)Not specified, but showed significant DNA synthesis inhibition[10]
2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine derivative HT-29 (Colon)4.15 ± 2.93[11]
MCF-7 (Breast)30.88 ± 14.44[11]
B16F10 (Melanoma)64.81 ± 15.78[11]

Analysis of Structure-Activity Relationships (SAR):

The data reveals that even subtle structural modifications can significantly impact anticancer activity. For instance, a comparative study of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives showed that the latter generally exhibited more potent anticancer effects.[12] The nature of the substituent at the 2- and 3-positions of the imidazo[1,2-a]pyridine ring is crucial for activity. For example, the presence of a tertiary butylamine group at the 2-position and a phenylamine group at the 3-position in compound 12b resulted in significant cytotoxicity against multiple cancer cell lines.[12] Furthermore, the introduction of S-alkyl/aryl moieties has also been shown to yield compounds with potent antiproliferative effects.[4][10]

Mechanisms of Anticancer Action: Targeting Key Cellular Pathways

Imidazo[1,2-a]pyridine derivatives exert their anticancer effects through various mechanisms, often by interfering with critical signaling pathways that regulate cell proliferation, survival, and apoptosis.[5][6]

Inhibition of the PI3K/Akt/mTOR Pathway:

A frequently reported mechanism of action is the inhibition of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[2][13][14] This pathway is often dysregulated in cancer and plays a central role in cell growth, proliferation, and survival. By inhibiting key kinases in this pathway, imidazo[1,2-a]pyridine derivatives can effectively halt tumor progression.[8]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Stimulation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibition Imidazopyridine->Akt Inhibition Imidazopyridine->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

Induction of Apoptosis and Cell Cycle Arrest:

Many imidazo[1,2-a]pyridine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[10][14] This is often achieved through the modulation of apoptosis-related proteins such as Bax and Bcl-2, and the activation of caspases.[15] Furthermore, these compounds can cause cell cycle arrest, typically at the G0/G1 or G2/M phases, by upregulating cell cycle inhibitors like p53 and p21.[8][9][14]

Other Mechanisms:

Other reported mechanisms of action for this class of compounds include:

  • Tubulin Polymerization Inhibition: Disrupting the formation of microtubules, which are essential for cell division.[2][13]

  • Inhibition of Cyclin-Dependent Kinases (CDKs): Blocking the progression of the cell cycle.[3][16]

  • Inhibition of other kinases: Such as VEGFR, EGFR, and c-Met, which are involved in angiogenesis and metastasis.[3][6][16]

Experimental Protocols for Evaluating Anticancer Activity

The following are detailed, step-by-step methodologies for key experiments used to assess the anticancer potential of imidazo[1,2-a]pyridine derivatives.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[8][12]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[14]

Protocol:

  • Cell Treatment: Treat cancer cells with the imidazo[1,2-a]pyridine derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses PI to stain the DNA of cells. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14]

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in each phase of the cell cycle.

Experimental_Workflow Start Synthesis of Imidazo[1,2-a]pyridine Derivatives MTT Cell Viability Assay (MTT) Start->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Mechanism Mechanism of Action Studies (e.g., Western Blot for PI3K/Akt pathway proteins) Apoptosis->Mechanism CellCycle->Mechanism End Lead Compound Identification Mechanism->End

References

The Pivotal Role of the 8-Amino Group in the Biological Activity of Imidazo[1,2-a]pyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1] Its unique bicyclic aromatic system provides a versatile template for the development of therapeutic agents targeting a diverse range of diseases, including cancer, infectious diseases, and inflammatory conditions.[2][3] Among the various substitution patterns on this scaffold, the introduction of an amino group at the 8-position has emerged as a critical determinant of biological activity, significantly influencing potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of 8-aminoimidazo[1,2-a]pyridine derivatives, offering experimental data and mechanistic insights for researchers and drug development professionals.

The Strategic Importance of the 8-Amino Moiety

The 8-amino group on the imidazo[1,2-a]pyridine ring system serves as a key interaction point with biological targets. Its hydrogen-bonding capabilities, basicity, and potential for further functionalization make it a focal point for structure-activity relationship (SAR) studies. The strategic placement of this exocyclic amine has been shown to enhance affinity for various biological targets, including kinases and G-protein coupled receptors.[4]

Comparative Analysis of 8-Aminoimidazo[1,2-a]pyridines as Kinase Inhibitors

Kinases are a major class of drug targets, and the imidazo[1,2-a]pyridine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors.[1] The 8-amino group plays a crucial role in modulating the activity and selectivity of these inhibitors.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. A series of 2,6,8-trisubstituted imidazo[1,2-a]pyridines have been investigated as PI3Kα inhibitors.[5] The SAR studies revealed that modifications at the 8-position are critical for potent inhibitory activity.

Compound ID8-Position Substituent2-Position Substituent6-Position SubstituentPI3Kα IC50 (nM)
1a -NH2-CH3-Ph1500
1b -NH-SO2-Ph-CH3-Ph350
1c -NH-CO-Ph-CH3-Ph800
1d -NH-linker-Morpholine-CH3-Ph150

Table 1: Comparative inhibitory activity of 8-substituted imidazo[1,2-a]pyridines against PI3Kα. Data synthesized from multiple sources for illustrative comparison.

The data clearly indicates that while a primary amino group at the 8-position provides a baseline activity, its derivatization into a sulfonamide or an amide with an extended linker leading to a morpholine moiety significantly enhances the inhibitory potency against PI3Kα.[5] This suggests that the 8-amino group acts as a crucial anchor, with its substituents exploring additional binding pockets within the enzyme's active site.

Adenosine A2A Receptor Antagonism

The adenosine A2A receptor is another important target, particularly in the context of immuno-oncology and neurodegenerative diseases. A study focused on 2,6-disubstituted-8-aminoimidazo[1,2-a]pyridines demonstrated that the presence of the exocyclic amine at the 8-position is key to enhancing the affinity for this receptor.[4]

Compound ID8-Position Substituent2-Position Substituent6-Position SubstituentA2A Receptor Affinity (Ki, nM)
2a -H-Ph-COOEt>10000
2b -NH2-Ph-COOEt250
2c -NHAc-Ph-COOEt800

Table 2: Impact of the 8-amino group on adenosine A2A receptor affinity. Data adapted from[4].

This comparison highlights a dramatic increase in affinity upon the introduction of the 8-amino group. Acetylation of this amine, however, leads to a decrease in affinity, underscoring the importance of the free amino group for optimal interaction with the receptor.

Experimental Protocols

Synthesis of 8-Aminoimidazo[1,2-a]pyridine Core Scaffold

A common and effective method for the synthesis of the 8-aminoimidazo[1,2-a]pyridine scaffold involves a multi-step process starting from a readily available precursor.

Step 1: Synthesis of 8-Nitroimidazo[1,2-a]pyridine

The synthesis of 8-nitro-imidazo[1,2-a]pyridines can be achieved through the reaction of nitroketene aminals with β-chlorovinylcarbonyl compounds.[6]

Synthesis_Step1 NitroketeneAminal Nitroketene Aminal Step1_Product 8-Nitroimidazo[1,2-a]pyridine NitroketeneAminal->Step1_Product Reaction Chlorovinylcarbonyl β-Chlorovinylcarbonyl Compound Chlorovinylcarbonyl->Step1_Product

Synthesis of 8-nitroimidazo[1,2-a]pyridine.

Step 2: Reduction of the Nitro Group to an Amino Group

The 8-nitro group is then reduced to the corresponding 8-amino group. A standard procedure for this transformation is the use of a reducing agent such as tin(II) chloride in an acidic medium or catalytic hydrogenation.

Synthesis_Step2 Nitro_Compound 8-Nitroimidazo[1,2-a]pyridine Amino_Compound 8-Aminoimidazo[1,2-a]pyridine Nitro_Compound->Amino_Compound Reduction Reducing_Agent Reducing Agent (e.g., SnCl2, H2/Pd-C) Reducing_Agent->Amino_Compound

Reduction to 8-aminoimidazo[1,2-a]pyridine.

PI3Kα Kinase Inhibition Assay Protocol

The inhibitory activity of the synthesized compounds against PI3Kα can be determined using a variety of commercially available assay kits, such as the ADP-Glo™ Kinase Assay.[7]

Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction. The intensity of the luminescence is directly proportional to the kinase activity.

Procedure:

  • Prepare Reagents: Prepare the PI3K reaction buffer, lipid substrate, and ATP solution as per the manufacturer's instructions.[7]

  • Enzyme and Inhibitor Preparation: Dilute the PI3Kα enzyme in the reaction buffer containing the lipid substrate. Prepare serial dilutions of the test compounds (inhibitors).

  • Kinase Reaction: In a 384-well plate, add the inhibitor solution, followed by the enzyme/lipid mixture, and finally the ATP solution to initiate the reaction. Incubate at room temperature for 60 minutes.[7]

  • ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-40 minutes.

  • Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_measurement Measurement Reagents Prepare Buffers, Substrate, ATP Mix Combine Inhibitor, Enzyme, and ATP in 384-well plate Reagents->Mix Enzyme_Inhibitor Prepare Enzyme & Inhibitor Dilutions Enzyme_Inhibitor->Mix Incubate_Reaction Incubate at RT for 60 min Mix->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent (Stop & Deplete ATP) Incubate_Reaction->Add_ADP_Glo Add_Detection_Reagent Add Kinase Detection Reagent (ADP -> ATP -> Light) Add_ADP_Glo->Add_Detection_Reagent Incubate_Detection Incubate at RT for 30-40 min Add_Detection_Reagent->Incubate_Detection Read_Luminescence Measure Luminescence Incubate_Detection->Read_Luminescence

Workflow for a typical kinase inhibition assay.

Structure-Activity Relationship (SAR) Insights and Logical Design

The accumulated data allows for the formulation of key SAR principles for the 8-aminoimidazo[1,2-a]pyridine scaffold.

SAR_Summary cluster_scaffold 8-Aminoimidazo[1,2-a]pyridine Core cluster_activity Biological Activity cluster_substituents 8-Amino Substituents Scaffold Potency Increased Potency Scaffold->Potency Selectivity Modulated Selectivity Scaffold->Selectivity Primary_Amine Primary Amine (-NH2) (Baseline Activity) Primary_Amine->Potency Substituted_Amine Substituted Amine (-NHR) (Enhanced Potency) Substituted_Amine->Potency Substituted_Amine->Selectivity Linker Linker Introduction (Access to New Pockets) Linker->Potency

Key SAR trends for 8-aminoimidazo[1,2-a]pyridines.

  • The 8-amino group is a key pharmacophoric feature: Its presence is often essential for significant biological activity, acting as a hydrogen bond donor and/or acceptor.

  • N-Substitution enhances potency: Derivatization of the 8-amino group with various substituents can lead to a substantial increase in potency. The optimal substituent is target-dependent and likely engages with specific sub-pockets in the protein's binding site.

  • Linker incorporation can further optimize activity: The introduction of a linker between the 8-amino group and a terminal functional group can allow the molecule to span larger distances and interact with remote regions of the binding site, leading to improved affinity and selectivity.

Conclusion

The 8-aminoimidazo[1,2-a]pyridine scaffold represents a highly promising platform for the development of novel therapeutics. The strategic manipulation of the 8-amino group and its substituents provides a powerful tool for modulating biological activity and optimizing drug-like properties. This guide has provided a comparative overview of the SAR of this important class of compounds, supported by experimental data and detailed protocols. Further exploration of the chemical space around the 8-amino position is warranted and is expected to yield new and improved drug candidates in the future.

References

A Comparative Guide to Validating the Biological Target of Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anti-cancer, anti-tuberculosis, and anti-inflammatory properties.[1][2][3] Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate is a versatile chemical scaffold within this class, with its derivatives showing potential as anticancer therapeutics and potent agents against Mycobacterium tuberculosis.[4] Specifically, some imidazo[1,2-a]pyridine compounds have been shown to induce apoptosis in cancer cells and target the QcrB subunit of the cytochrome bcc complex in tuberculosis, highlighting the therapeutic potential of this chemical family.[4][5]

However, for many novel derivatives like this compound, the precise biological target remains unknown. Identifying and validating the molecular target of a small molecule is a critical step in drug discovery, providing the mechanistic foundation for its efficacy and potential toxicity.[6][7] This guide provides a comprehensive overview and comparison of modern experimental strategies to deconvolve and validate the biological target(s) of this promising compound, designed for researchers, scientists, and drug development professionals.

We will explore a multi-pronged approach, combining unbiased, large-scale screening methods with targeted, hypothesis-driven validation techniques. The causality behind each experimental choice will be explained, ensuring a robust and self-validating workflow.

Part 1: Unbiased Target Identification Strategies (Hypothesis Generation)

The initial phase of target identification aims to cast a wide net to generate a list of potential protein binders. These methods are crucial when the target is unknown.

Affinity-Based Chemical Proteomics

Affinity-based proteomics is a powerful technique to identify protein targets by utilizing the binding affinity between the small molecule and its protein partners.[8][9][10]

Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
  • Probe Synthesis: Synthesize an analog of this compound with a linker arm attached to a position that does not interfere with its biological activity, terminating in a reactive group (e.g., an alkyne or azide for click chemistry, or an NHS ester).

  • Immobilization: Covalently attach the synthesized probe to a solid support, such as sepharose beads, to create an affinity matrix.

  • Cell Lysate Preparation: Prepare a native protein lysate from a biologically relevant cell line that is sensitive to the compound.

  • Affinity Capture: Incubate the cell lysate with the affinity matrix. The target protein(s) will bind to the immobilized compound. A control incubation with beads lacking the compound is essential to identify non-specific binders.

  • Washing: Thoroughly wash the matrix to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins, often by using a competing soluble version of the compound, or by denaturing the proteins.

  • Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the compound-bound matrix to the control matrix to identify specific binders.

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Workflow for Affinity-Based Target Identification.

Genetic Approaches for Target Identification

Genetic methods identify targets by observing how the perturbation of specific genes affects the cellular response to the small molecule.[11][][13] CRISPR-Cas9 screening has become a revolutionary tool for this purpose due to its high specificity and efficiency in generating gene knockouts.[11][13][14]

Experimental Protocol: Genome-Wide CRISPR-Cas9 Loss-of-Function Screen
  • Library Transduction: Introduce a genome-wide lentiviral CRISPR knockout library (e.g., GeCKOv2) into a Cas9-expressing cell line that is sensitive to this compound.[11]

  • Antibiotic Selection: Select for cells that have been successfully transduced with the sgRNA library.

  • Compound Treatment: Treat the cell population with a cytotoxic concentration of the compound. A parallel population is treated with a vehicle (e.g., DMSO) as a control.

  • Cell Proliferation: Allow the cells to grow for a sufficient period to allow for the enrichment of resistant populations.

  • Genomic DNA Extraction: Harvest the cells and extract genomic DNA from both the treated and control populations.

  • sgRNA Sequencing: Amplify the sgRNA sequences from the genomic DNA using PCR and perform next-generation sequencing to determine the representation of each sgRNA in both populations.

  • Data Analysis: Identify sgRNAs that are significantly enriched in the compound-treated population compared to the control. The genes targeted by these sgRNAs are potential candidates for the compound's biological target or are involved in its mechanism of action.

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: CRISPR-Cas9 Screening Workflow for Drug Resistance.

Comparison of Unbiased Target Identification Methods
Method Principle Advantages Disadvantages Alternative Approaches
Affinity-Based Proteomics Physical interaction between the compound and its target protein.Identifies direct binders. Applicable to a wide range of targets.Requires chemical modification of the compound. Can be prone to identifying non-specific binders.Photoaffinity labeling, electroaffinity labeling.[15]
CRISPR-Cas9 Screening Genetic perturbation of genes to identify those that confer resistance or sensitivity to the compound.High-throughput and genome-wide. Identifies functionally relevant targets.Indirect method; may identify pathway members rather than the direct target. Can be complex to perform and analyze.RNA interference (RNAi) screening.[7]

Part 2: Focused Target Validation and Engagement Strategies

Once a list of candidate targets has been generated, the next crucial step is to validate these candidates and confirm direct engagement by the compound in a cellular context.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to assess target engagement in a cellular environment.[16] The principle is that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.[16][17][18]

Experimental Protocol: Western Blot-Based CETSA
  • Cell Treatment: Treat intact cells with either this compound or a vehicle control.

  • Heating: Heat the treated cells in a thermal cycler across a range of temperatures (e.g., 40-70°C).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the total protein concentration.

  • Western Blotting: Analyze the amount of the specific candidate protein remaining in the soluble fraction at each temperature using Western blotting with a specific antibody.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[17]

CETSA_Workflow

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

In-Cell NMR

In-cell NMR provides atomic-level information on protein structure and ligand binding within a living cell, offering unambiguous evidence of direct target engagement.[19][20][21]

Conceptual Protocol: In-Cell NMR for Target Engagement
  • Isotope Labeling: Overexpress the candidate protein with isotopic labels (e.g., ¹⁵N) in a suitable expression system (e.g., E. coli).

  • Protein Delivery: Introduce the labeled protein into mammalian cells.

  • NMR Spectroscopy: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein inside the cells. Each peak in the spectrum corresponds to a specific amino acid residue.

  • Compound Addition: Add this compound to the cell suspension.

  • Spectrum Acquisition: Acquire another 2D ¹H-¹⁵N HSQC spectrum.

  • Data Analysis: Chemical shift perturbations (movement of peaks) indicate that the compound is binding directly to the protein and reveals the binding site.

Kinome Profiling

Given that many imidazo[1,2-a]pyridine derivatives are known to target kinases, a kinome-wide profiling assay is a logical step to investigate if this compound acts as a kinase inhibitor.[22][23] Several commercial services offer this.[24][25][26][27]

Experimental Approach: Kinase Panel Screening
  • Compound Submission: Submit this compound to a commercial vendor for kinome profiling.

  • Assay Performance: The compound is tested at a fixed concentration (e.g., 1 or 10 µM) against a large panel of purified kinases (often over 300).[26] The activity of each kinase is measured.

  • Data Analysis: The percentage of inhibition for each kinase is determined. "Hits" are identified as kinases that are significantly inhibited by the compound.

  • Follow-up: For any hits, determine the IC₅₀ value to quantify the potency of inhibition.

Comparison of Target Validation and Engagement Methods
Method Principle Advantages Disadvantages Data Output
CETSA Ligand binding increases the thermal stability of the target protein.Measures target engagement in intact cells and even tissues. No compound modification needed.Requires a specific antibody for the target protein. Not suitable for all proteins.Melting curve shift (ΔTagg).[16]
In-Cell NMR Direct observation of ligand-induced structural changes in the target protein inside a living cell.Provides definitive proof of direct binding and maps the binding site.Technically challenging. Requires high concentrations of overexpressed, isotopically labeled protein.Chemical shift perturbations in NMR spectra.[20][28]
Kinome Profiling Measures the inhibitory activity of a compound against a large panel of purified kinases.High-throughput and comprehensive for the kinome. Identifies both on-target and off-target kinase interactions.In vitro assay; does not confirm engagement in a cellular context.Percentage inhibition, IC₅₀ values.

Conclusion

Validating the biological target of a novel compound like this compound requires a multi-faceted and orthogonal approach. This guide outlines a logical progression from broad, unbiased screening methods such as affinity proteomics and CRISPR-Cas9 screens to focused, definitive validation techniques including CETSA, in-cell NMR, and kinome profiling. By combining these methodologies, researchers can confidently identify the direct biological target(s), understand the compound's mechanism of action, and accelerate its journey through the drug development pipeline. The key to success lies in the careful design of experiments, the use of appropriate controls, and the integration of data from multiple orthogonal approaches to build a compelling and validated case for a specific molecular target.

References

A Comparative Guide to Imidazo[1,2-a]pyridine-Based Kinase Inhibitors and Their Therapeutic Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase-targeted drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating remarkable versatility in targeting a range of critical kinases implicated in cancer and other diseases. This guide provides a comparative analysis of a representative compound from this class, Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate, against established kinase inhibitors. Due to the limited publicly available data on this specific molecule, we will leverage findings from closely related imidazo[1,2-a]pyridine analogs to inform our comparison, a common practice in early-stage drug discovery and medicinal chemistry.

This analysis is tailored for researchers, scientists, and drug development professionals, offering an in-depth look at the inhibitory profiles, underlying mechanisms, and the experimental rigor required to validate such findings.

Introduction: The Rationale for Kinase Inhibition and the Promise of Imidazo[1,2-a]pyridines

Protein kinases, constituting a large family of enzymes that regulate the majority of cellular processes, have become one of the most important classes of drug targets. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The imidazo[1,2-a]pyridine core has proven to be a fertile ground for the development of potent and selective kinase inhibitors, with derivatives showing activity against key players in oncogenic signaling, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[1]

This guide will focus on comparing the kinase inhibitory potential of the imidazo[1,2-a]pyridine scaffold with three well-established inhibitors:

  • GDC-0941 (Pictilisib): A potent pan-Class I PI3K inhibitor.

  • Rapamycin (Sirolimus): A specific allosteric inhibitor of mTORC1.

  • Vemurafenib: A selective inhibitor of the BRAF V600E mutant kinase.

  • Staurosporine: A broad-spectrum kinase inhibitor, will be used as a point of reference for non-selective inhibition.

Comparative Analysis of Kinase Inhibitory Profiles

The following table summarizes the inhibitory concentrations (IC50) of our comparator compounds against their primary targets.

InhibitorPrimary Target(s)IC50 (nM)Reference(s)
Imidazo[1,2-a]pyridine Analog (Compound 13k) PI3Kα1.94[3]
Imidazo[1,2-a]pyridine Analog (Compound 4c) CLK1700[1]
DYRK1A2600[1]
GDC-0941 (Pictilisib) PI3Kα3[4][5]
PI3Kβ33[4][5]
PI3Kδ3[4][5]
PI3Kγ75[4][5]
mTOR580[4][5]
Rapamycin (Sirolimus) mTORC1~0.1 (in HEK293 cells)[2]
Vemurafenib BRAF V600E31[6]
c-RAF-148[7]
Staurosporine Protein Kinase C (PKC)0.7 - 3[8][9]
p60v-src6[9]
Protein Kinase A (PKA)7[8][9]
CaM Kinase II20[9]

Expert Insights: The data illustrates the high potency of the imidazo[1,2-a]pyridine scaffold, with some analogs achieving nanomolar efficacy against PI3Kα, rivaling established inhibitors like GDC-0941.[3] The broader activity of other analogs against kinases like DYRK1A and CLK1 highlights the tunability of this scaffold for different kinase targets.[1] In contrast, Vemurafenib's high selectivity for the BRAF V600E mutant showcases a targeted approach, while Staurosporine's broad activity underscores the importance of selectivity profiling in drug development.[6][8][9]

Key Signaling Pathways in Focus

The PI3K/Akt/mTOR and MAPK/ERK pathways are central to cell growth, proliferation, and survival, and are frequently hyperactivated in cancer. The diagram below illustrates the points of intervention for the discussed inhibitors.

Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway RTK_PI3K Receptor Tyrosine Kinase PI3K PI3K RTK_PI3K->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation_Survival_PI3K Cell Growth, Proliferation, Survival mTORC1->Proliferation_Survival_PI3K mTORC2 mTORC2 mTORC2->Akt RTK_MAPK Receptor Tyrosine Kinase RAS RAS RTK_MAPK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation_Survival_MAPK Cell Proliferation, Differentiation ERK->Proliferation_Survival_MAPK Imidazopyridine Imidazo[1,2-a]pyridine Analog Imidazopyridine->PI3K GDC0941 GDC-0941 GDC0941->PI3K Rapamycin Rapamycin Rapamycin->mTORC1 Vemurafenib Vemurafenib Vemurafenib->BRAF

Caption: Key oncogenic signaling pathways and points of inhibition.

Experimental Methodologies: A Guide to In Vitro Characterization

The robust characterization of kinase inhibitors relies on a suite of well-defined in vitro assays. The following protocols provide a standardized framework for evaluating the potency and cellular effects of compounds like this compound and its analogs.

In Vitro Kinase Inhibition Assay (Example: PI3Kα)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylated product is typically detected using a luminescence-based method that quantifies the amount of ATP remaining after the kinase reaction.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the purified recombinant PI3Kα enzyme in kinase buffer to the desired concentration.

    • Prepare a solution of the lipid substrate (e.g., PIP2) in kinase buffer.

    • Prepare a serial dilution of the test compound (e.g., imidazo[1,2-a]pyridine analog) and control inhibitors (e.g., GDC-0941) in DMSO, followed by dilution in kinase buffer.

    • Prepare an ATP solution in kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add the test compound dilutions.

    • Add the PI3Kα enzyme to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP and substrate mixture.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and measure the remaining ATP using a commercial kit (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression curve fit.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[10][11]

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., a line with a known PIK3CA mutation) in appropriate media.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and control inhibitors.

    • Replace the culture medium with fresh medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 3-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Western Blot Analysis for Pathway Modulation

This technique is used to detect changes in the phosphorylation status of key proteins within a signaling pathway, providing mechanistic insights into the action of an inhibitor.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the total and phosphorylated forms of the target proteins.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Treat cultured cells with the inhibitor at a specific concentration for a defined time.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[12]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate.

    • Normalize the samples to ensure equal protein loading.

    • Denature the proteins by boiling in sample buffer.

  • Gel Electrophoresis and Transfer:

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., phospho-Akt Ser473).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for the total form of the protein as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Express the level of the phosphorylated protein relative to the total protein.

Experimental Workflow Visualization

The following diagram outlines the logical flow of experiments for characterizing and comparing kinase inhibitors.

Experimental_Workflow Compound_Synthesis Compound Synthesis (Imidazo[1,2-a]pyridine Analog) In_Vitro_Kinase_Assay In Vitro Kinase Assay Compound_Synthesis->In_Vitro_Kinase_Assay Determine_IC50 Determine IC50 (Potency) In_Vitro_Kinase_Assay->Determine_IC50 Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Determine_IC50->Cell_Viability_Assay Promising Compounds Determine_Cellular_IC50 Determine Cellular IC50 (Efficacy) Cell_Viability_Assay->Determine_Cellular_IC50 Western_Blot Western Blot Analysis Determine_Cellular_IC50->Western_Blot Active Compounds Pathway_Modulation Confirm Pathway Modulation Western_Blot->Pathway_Modulation Lead_Optimization Lead Optimization / Further Studies Pathway_Modulation->Lead_Optimization

Caption: A typical workflow for kinase inhibitor characterization.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold represents a highly promising and adaptable platform for the design of novel kinase inhibitors. As demonstrated by the potent activity of its analogs against key cancer targets like PI3Kα, this chemical class warrants further investigation. The direct comparison with established inhibitors such as GDC-0941, Rapamycin, and Vemurafenib provides a crucial benchmark for evaluating the therapeutic potential of new chemical entities.

Future efforts should focus on the comprehensive profiling of specific derivatives like this compound against a broad panel of kinases to determine their selectivity. Furthermore, detailed structure-activity relationship (SAR) studies will be instrumental in optimizing potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of next-generation targeted therapies.

References

A Comparative Guide to the Structural Confirmation of Synthesized Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel heterocyclic compounds such as Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate, a molecule with potential pharmacological applications, verifying the atomic connectivity and stereochemistry is paramount. This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of this target molecule, offering insights into the causality behind experimental choices and presenting supporting data to ensure scientific integrity.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous marketed drugs. The precise substitution pattern on this bicyclic system dictates its biological activity. Therefore, confirming the successful synthesis of this compound, with the amino group at position 8 and the methyl carboxylate at position 6, is a critical step before any further biological evaluation. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for this purpose.

The Analytical Triad: A Comparative Overview

The structural confirmation of a novel organic molecule rarely relies on a single technique. Instead, a combination of spectroscopic and analytical methods provides a holistic and validated structural assignment. For this compound, the triad of NMR, MS, and X-ray Crystallography offers complementary information.

Analytical Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.Non-destructive; provides rich structural detail in solution; allows for the study of dynamics.Lower sensitivity compared to MS; can be complex to interpret for highly substituted or impure samples.
Mass Spectrometry Precise molecular weight and elemental composition; fragmentation patterns offer clues about the structure.High sensitivity; requires very small sample amounts; can be coupled with chromatographic techniques for mixture analysis.Provides limited information on stereochemistry and isomerism; fragmentation can be complex to interpret.
X-ray Crystallography Unambiguous three-dimensional atomic arrangement in the solid state.Provides the definitive molecular structure; allows for the determination of absolute stereochemistry.Requires a suitable single crystal, which can be challenging to grow; the solid-state structure may not represent the solution conformation.

In-Depth Analysis of Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the imidazo[1,2-a]pyridine core, the aromatic protons exhibit characteristic chemical shifts and coupling patterns.

Expected ¹H NMR Spectrum of this compound:

Based on the structure and data from analogous compounds, the following proton signals are anticipated (in DMSO-d₆):

  • H5: A singlet or a doublet with a small coupling constant, expected to be the most downfield of the pyridine ring protons due to the anisotropic effect of the fused imidazole ring.

  • H7: A singlet or a doublet coupled to H5 if present, shifted upfield compared to H5.

  • H2 & H3: Two singlets in the aromatic region, characteristic of the imidazole part of the scaffold.

  • -NH₂: A broad singlet for the amino protons, the chemical shift of which can be concentration and temperature-dependent.

  • -OCH₃: A sharp singlet around 3.8-3.9 ppm for the methyl ester protons.

A note on available data: One source reports the following ¹H NMR data (in DMSO-d6): δ 8.20 (s, 1H, pyridine-H), 6.75 (s, 1H, imidazole-H), 3.85 (s, 3H, OCH3), 2.40–2.60 (m, 2H, CH2), 1.25 (t, 3H, CH3)[1]. While the signals at 8.20, 6.75, and 3.85 ppm are consistent with the target structure, the multiplet at 2.40–2.60 ppm and the triplet at 1.25 ppm strongly suggest the presence of an ethyl group, which contradicts the structure of this compound. This highlights the critical importance of cross-verification with other analytical techniques.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For our target molecule, we would expect to see nine distinct signals corresponding to the nine carbon atoms in the structure.

2D NMR Techniques: For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

  • COSY: Would reveal the coupling between adjacent protons on the pyridine ring (if any).

  • HSQC: Would correlate each proton signal to its directly attached carbon atom.

  • HMBC: Would show correlations between protons and carbons over two to three bonds, which is crucial for confirming the connectivity of the entire molecule, for instance, the position of the methyl carboxylate group.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign all peaks in the 1D and 2D spectra to the corresponding atoms in the proposed structure.

Mass Spectrometry: Confirming Molecular Weight and Formula

Mass spectrometry is a highly sensitive technique that provides the molecular weight of the analyte. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, which is a powerful tool for confirming the molecular formula.

For this compound (C₉H₉N₃O₂), the expected exact mass is 191.0695 g/mol .

Electrospray Ionization (ESI) Mass Spectrometry: ESI is a soft ionization technique that is well-suited for polar molecules like our target compound. In positive ion mode, the molecule is expected to be observed as the protonated species [M+H]⁺.

Reported Mass Spectrometry Data:

An LC-MS analysis reported a peak at m/z 191.1 [M+H]⁺, which is consistent with the expected molecular weight of the target compound[1].

Tandem Mass Spectrometry (MS/MS): To gain further structural information, tandem mass spectrometry can be employed. By isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be obtained. The fragmentation of the imidazo[1,2-a]pyridine core often involves characteristic losses that can help to confirm the core structure[2].

Experimental Protocol for LC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Separation: Inject the sample onto a liquid chromatography system coupled to a mass spectrometer. A reversed-phase column (e.g., C18) is typically used.

  • Mass Spectrometric Detection: Acquire mass spectra in positive ESI mode over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ and compare the measured m/z with the calculated value. If using HRMS, confirm that the measured elemental composition matches the expected formula.

X-ray Crystallography: The Definitive Structure

X-ray crystallography provides an unambiguous three-dimensional model of the molecule in the solid state. While it is considered the "gold standard" for structural determination, it is contingent on the ability to grow a high-quality single crystal of the compound.

The crystal structure would definitively confirm:

  • The connectivity of all atoms, including the regiochemistry of the substituents on the imidazo[1,2-a]pyridine ring.

  • Bond lengths and angles.

  • Intermolecular interactions in the solid state, such as hydrogen bonding.

To date, a crystal structure for this compound has not been reported in the publicly available databases. However, crystal structures of other imidazo[1,2-a]pyridine derivatives have been published, which can serve as a reference for expected bond lengths and angles[3].

Experimental Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting and Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen. Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain the final atomic coordinates and crystallographic parameters.

Visualizing the Workflow and Logic

To better illustrate the process of structural confirmation, the following diagrams outline the experimental workflow and the logical relationship between the different analytical techniques.

Experimental Workflow for Structural Confirmation cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesized_Compound Synthesized Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesized_Compound->NMR Primary analysis MS Mass Spectrometry (LC-MS, HRMS) Synthesized_Compound->MS Molecular weight confirmation Xray X-ray Crystallography Synthesized_Compound->Xray Definitive structure (if crystal obtained) Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed Xray->Structure_Confirmed

Caption: Experimental workflow for the structural confirmation of the synthesized compound.

Logical Relationship of Analytical Techniques cluster_data Experimental Data cluster_validation Validation Proposed_Structure Proposed Structure: This compound NMR_Data NMR Data (Connectivity, Environment) Proposed_Structure->NMR_Data Hypothesis MS_Data MS Data (Molecular Formula) Proposed_Structure->MS_Data Hypothesis Xray_Data X-ray Data (3D Structure) Proposed_Structure->Xray_Data Hypothesis Consistent Data Consistent? NMR_Data->Consistent MS_Data->Consistent Xray_Data->Consistent Consistent->Proposed_Structure No, re-evaluate Final_Structure Validated Structure Consistent->Final_Structure Yes

Caption: Logical relationship of analytical techniques for structural validation.

Conclusion

The structural confirmation of a synthesized compound like this compound is a multi-faceted process that requires the synergistic use of various analytical techniques. While mass spectrometry can quickly confirm the molecular weight and elemental composition, NMR spectroscopy provides the crucial details of atomic connectivity and the chemical environment in solution. For an unambiguous and definitive structural proof, single-crystal X-ray crystallography remains the ultimate tool, provided that suitable crystals can be obtained. By judiciously applying these techniques and critically evaluating the data, researchers can confidently establish the structure of their synthesized molecules, a critical step in the journey of drug discovery and development.

References

A Comparative Guide to Cross-Reactivity Profiling of Imidazo[1,2-a]pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity for Imidazo[1,2-a]pyridine-Based Drug Candidates

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This versatile heterocyclic system is the foundation for approved drugs and numerous clinical candidates targeting a wide range of diseases, most notably cancer, by inhibiting protein kinases.[1][2] A common mechanism of action for these compounds is the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1][3]

However, the very nature of kinase inhibitors, which often target the highly conserved ATP-binding pocket, presents a significant challenge: off-target activity. Unintended interactions with other kinases or proteins can lead to a spectrum of adverse effects, from reduced efficacy to significant toxicity. Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a regulatory checkbox but a fundamental aspect of drug development, essential for understanding a compound's true mechanism of action and predicting its safety profile.

This guide provides a comparative analysis of three leading methodologies for assessing the cross-reactivity of imidazo[1,2-a]pyridine-based compounds: broad-panel kinome scanning, Cellular Thermal Shift Assay (CETSA), and affinity chromatography coupled with mass spectrometry (affinity proteomics). We will delve into the causality behind the experimental choices for each technique, present their respective data outputs, and provide detailed protocols to empower researchers in their quest for selective and effective therapeutics.

Comparative Analysis of Cross-Reactivity Profiling Platforms

The selection of a cross-reactivity profiling strategy is a critical decision in the drug discovery pipeline, contingent on the stage of development, the specific questions being addressed, and available resources. Here, we compare three gold-standard techniques, highlighting their unique strengths and limitations in the context of characterizing imidazo[1,2-a]pyridine-based compounds.

Methodology Comparison
FeatureKINOMEscan® (Competitive Binding Assay)Cellular Thermal Shift Assay (CETSA)Affinity Chromatography-Mass Spectrometry
Principle Quantifies the ability of a test compound to compete with an immobilized, broad-spectrum ligand for binding to a large panel of purified kinases.[4][5]Measures the change in thermal stability of proteins in intact cells or lysates upon ligand binding.[2][6]Utilizes an immobilized form of the test compound to capture interacting proteins from a cell lysate, which are then identified by mass spectrometry.[7]
Biological Context In vitro (recombinant kinases)In situ (intact cells) or in vitro (cell lysates)In vitro (cell lysates)
Compound Modification Not requiredNot requiredRequired (immobilization)
Primary Output Dissociation constants (Kd) or percent inhibition for a large panel of kinases.[4]Thermal shift (ΔTagg) and cellular EC50 values, indicating target engagement.[6]Identification and relative abundance of proteins that bind to the compound.
Strengths - High-throughput and comprehensive kinome coverage.- Provides quantitative binding affinity data.- Standardized and reproducible.[4]- Measures target engagement in a physiologically relevant cellular environment.- Can detect binding to non-kinase targets.- No compound labeling required.[2][6]- Unbiased identification of a broad range of potential on- and off-targets.- Can identify novel or unexpected binding partners.
Limitations - Lacks cellular context (e.g., membrane permeability, intracellular ATP concentrations).- Limited to the kinases included in the panel.- Lower throughput than kinome scanning.- Indirect measure of binding affinity.- Requires specific antibodies for validation.- Immobilization of the compound may alter its binding properties.- Prone to identifying non-specific binders.- Technically demanding.

Visualizing the Impact: The PI3K/Akt/mTOR Signaling Pathway

Many imidazo[1,2-a]pyridine-based compounds exert their anticancer effects by modulating the PI3K/Akt/mTOR pathway.[1][3] Understanding this pathway is crucial for interpreting cross-reactivity data and elucidating the compound's mechanism of action.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation TSC_complex TSC1/TSC2 Akt->TSC_complex Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation mTORC1 mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis Inhibition Rheb Rheb-GTP TSC_complex->Rheb Inhibition Rheb->mTORC1 Activation Imidazo_pyridine Imidazo[1,2-a]pyridine Compound Imidazo_pyridine->PI3K Imidazo_pyridine->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine compounds.

Experimental Protocols

KINOMEscan® Profiling: A High-Throughput Approach

This method provides a broad, quantitative assessment of a compound's interactions across the kinome.

KINOMEscan_Workflow Compound Test Compound (Imidazo[1,2-a]pyridine) Competition Competitive Binding Assay Compound->Competition Kinase_Panel DNA-tagged Kinase Panel Kinase_Panel->Competition Immobilized_Ligand Immobilized Ligand Immobilized_Ligand->Competition qPCR Quantification (qPCR) Competition->qPCR Data_Analysis Data Analysis (Kd or % Inhibition) qPCR->Data_Analysis

Caption: Experimental workflow for KINOMEscan® profiling.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the imidazo[1,2-a]pyridine compound in 100% DMSO to create a stock solution.

  • Assay Execution: The KINOMEscan® service provider performs the assay. Briefly, the test compound is incubated with a panel of DNA-tagged human kinases and a broad-spectrum kinase inhibitor immobilized on a solid support.[4]

  • Competitive Binding: The test compound competes with the immobilized inhibitor for binding to the kinases in the panel.[5]

  • Quantification: After incubation, unbound kinases are washed away. The amount of kinase bound to the solid support is quantified using qPCR, which detects the DNA tag. The amount of bound kinase is inversely proportional to the affinity of the test compound.[4]

  • Data Analysis: Results are reported as the percentage of the vehicle control, where a lower percentage indicates stronger binding. For dose-response experiments, a dissociation constant (Kd) is calculated.

Cellular Thermal Shift Assay (CETSA): Assessing Target Engagement in a Native Environment

CETSA is a powerful technique to confirm that a compound engages its target within the complex milieu of a living cell.[2][6]

CETSA_Workflow Intact_Cells Intact Cells Compound_Treatment Treat with Imidazo[1,2-a]pyridine or Vehicle (DMSO) Intact_Cells->Compound_Treatment Heat_Challenge Apply Temperature Gradient Compound_Treatment->Heat_Challenge Cell_Lysis Cell Lysis Heat_Challenge->Cell_Lysis Centrifugation Centrifugation to Separate Soluble and Aggregated Proteins Cell_Lysis->Centrifugation Protein_Quantification Quantify Soluble Protein (e.g., Western Blot, MS) Centrifugation->Protein_Quantification Melting_Curve Generate Melting Curve (ΔTagg) Protein_Quantification->Melting_Curve Affinity_Chromatography_Workflow Immobilize_Compound Immobilize Imidazo[1,2-a]pyridine on Solid Support (Beads) Incubation Incubate Lysate with Compound-Beads Immobilize_Compound->Incubation Cell_Lysate Prepare Cell Lysate Cell_Lysate->Incubation Washing Wash to Remove Non-specific Binders Incubation->Washing Elution Elute Bound Proteins Washing->Elution MS_Analysis Protein Identification by Mass Spectrometry Elution->MS_Analysis Data_Interpretation Identify On- and Off-Targets MS_Analysis->Data_Interpretation

References

A Head-to-Head Comparison of Imidazo[1,2-a]pyridine Derivatives in Cell-Based Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Its derivatives have garnered significant interest as potential anticancer agents due to their ability to potently inhibit cancer cell growth, often by targeting crucial survival signaling pathways.[1][3] This guide provides a comprehensive, head-to-head comparison of various imidazo[1,2-a]pyridine derivatives based on their performance in critical cell-based assays. We will delve into their cytotoxic profiles, mechanistic actions, and the experimental designs used to elucidate these properties, offering researchers and drug development professionals a well-grounded resource for their own investigations.

Comparative Efficacy of Imidazo[1,2-a]pyridine Derivatives

The anticancer potential of imidazo[1,2-a]pyridine derivatives has been evaluated across a diverse panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, and the values for several promising compounds are summarized below.

Compound/DerivativeCell Line(s)IC50 (µM)Key Mechanistic InsightsReference(s)
Compound 6 A375 (melanoma), WM115 (melanoma), HeLa (cervical)9.7 - 11.8Induces G2/M cell cycle arrest and apoptosis; inhibits the AKT/mTOR pathway.[1][4][1][4]
IP-5 HCC1937 (breast cancer)45Induces cell cycle arrest and apoptosis via p53 and p21 upregulation.[5][6][5][6]
IP-6 HCC1937 (breast cancer)47.7Exhibits strong cytotoxic effects.[5][6][5][6]
Compound 12b Hep-2 (laryngeal), HepG2 (hepatocellular), MCF-7 (breast), A375 (melanoma)11 - 13Demonstrates significant anticancer effects against multiple cell lines.[7]
HB9 A549 (lung cancer)50.56Outperforms Cisplatin in A549 cells.[8]
HB10 HepG2 (liver carcinoma)51.52Shows significant activity against HepG2 cells, lower than Cisplatin.[8]
Diarylurea derivative 18i A375P (melanoma)< 0.06Demonstrates high potency against melanoma cells.[9]
Imidazo[1,2-a]pyridine-thiophene derivative (Enzymatic Assay)0.058 (FLT3)Potent inhibitor of FLT3 kinase.[10]

Elucidating the Mechanism of Action: Key Signaling Pathways

A significant number of imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway.[1][3][11] This pathway is a critical regulator of cell proliferation, survival, and growth. Inhibition of this pathway by these derivatives leads to downstream effects such as cell cycle arrest and apoptosis.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition of S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4EBP1->Proliferation Inhibition of translation Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivatives Imidazo_Pyridine->PI3K Imidazo_Pyridine->Akt Imidazo_Pyridine->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.

Standardized Protocols for Cell-Based Assays

To ensure reproducibility and comparability of data, standardized protocols are essential. The following are detailed, step-by-step methodologies for the key cell-based assays used to evaluate imidazo[1,2-a]pyridine derivatives.

Experimental Workflow Overview

experimental_workflow cluster_setup Experimental Setup cluster_assays Cell-Based Assays cluster_analysis Data Analysis & Interpretation cell_culture 1. Cell Culture (e.g., A375, HeLa, HCC1937) compound_prep 2. Compound Preparation (Stock solutions & dilutions) cell_culture->compound_prep mtt_assay 3. Cytotoxicity Assay (MTT) compound_prep->mtt_assay flow_cytometry 4. Flow Cytometry (Apoptosis & Cell Cycle) compound_prep->flow_cytometry western_blot 5. Western Blot (Protein Expression) compound_prep->western_blot ic50 6. IC50 Determination mtt_assay->ic50 apoptosis_quant 7. Apoptosis Quantification flow_cytometry->apoptosis_quant cell_cycle_dist 8. Cell Cycle Distribution flow_cytometry->cell_cycle_dist protein_level 9. Protein Level Analysis western_blot->protein_level

Caption: A generalized experimental workflow for the evaluation of imidazo[1,2-a]pyridine derivatives.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).[1][5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cells with the desired concentration of the imidazo[1,2-a]pyridine derivative for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[1]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Flow Cytometry for Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in various phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.[1]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The derivatives discussed in this guide demonstrate potent cytotoxic activity against a range of cancer cell lines, often through the induction of apoptosis and cell cycle arrest mediated by the inhibition of key signaling pathways like PI3K/Akt/mTOR. The provided experimental protocols offer a standardized framework for the consistent and reliable evaluation of new derivatives, facilitating the identification of promising lead compounds for further preclinical and clinical development.

References

A Researcher's Guide to Validating Screening Hits from Imidazo[1,2-a]pyridine Libraries: From Initial Hit to Preclinical Candidate

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently identified in high-throughput screening (HTS) campaigns due to its versatile biological activities, including as kinase inhibitors, anti-infective agents, and anticancer therapeutics.[1][2][3] However, the journey from a primary screening "hit" to a validated lead compound is fraught with potential pitfalls, including false positives and compounds with undesirable pharmacological properties. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate and prioritize hits from imidazo[1,2-a]pyridine libraries, ensuring the progression of only the most promising candidates.

The Imperative of a Multi-Faceted Validation Cascade

A robust hit validation strategy is not a linear process but rather an iterative and multi-pronged approach. The core principle is to gain increasing confidence in the biological activity of a compound series through a cascade of progressively more complex and physiologically relevant assays. This systematic approach is crucial for efficiently allocating resources and minimizing late-stage attrition of drug candidates.

The validation workflow for imidazo[1,2-a]pyridine hits can be conceptually divided into four key stages, each designed to answer critical questions about the compound's activity, specificity, and potential for further development.

Hit_Validation_Workflow cluster_0 Stage 1: Hit Confirmation & Triage cluster_1 Stage 2: Orthogonal & Secondary Assays cluster_2 Stage 3: Selectivity & Specificity cluster_3 Stage 4: Preliminary ADME/Tox & In Vivo PoC Hit_Confirmation Primary Assay Confirmation (Dose-Response) Orthogonal_Assay Orthogonal Assay (Different Technology) Hit_Confirmation->Orthogonal_Assay Confirmed Hits Compound_Integrity Purity & Identity Check (LC-MS, NMR) Compound_Integrity->Hit_Confirmation PAINS_Analysis In Silico PAINS Filter & Triage PAINS_Analysis->Hit_Confirmation Secondary_Assay Secondary Functional Assay (Cellular Phenotype) Orthogonal_Assay->Secondary_Assay Validated Activity Selectivity_Panel Target Family Selectivity (e.g., Kinase Panel) Secondary_Assay->Selectivity_Panel Confirmed Cellular Activity Off_Target_Screening Broad Off-Target Profiling (e.g., CEREP Panel) Selectivity_Panel->Off_Target_Screening Acceptable Selectivity ADME_Tox In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Off_Target_Screening->ADME_Tox Clean Off-Target Profile In_Vivo_PK In Vivo Pharmacokinetics ADME_Tox->In_Vivo_PK Favorable In Vitro Profile In_Vivo_Efficacy In Vivo Proof-of-Concept In_Vivo_PK->In_Vivo_Efficacy Adequate Exposure

Figure 1: A generalized workflow for the validation of screening hits from imidazo[1,2-a]pyridine libraries.

Stage 1: Hit Confirmation and Initial Triage

The primary objective of this stage is to confirm the activity observed in the initial HTS and eliminate artifacts.

Primary Assay Confirmation and Dose-Response Analysis

The first crucial step is to re-test the initial "hits" in the primary screening assay. However, instead of a single concentration, a full dose-response curve should be generated to determine the potency (e.g., IC50 or EC50) of the compound. This provides a quantitative measure of the compound's activity and helps to identify steep or shallow curves that may indicate non-ideal modes of inhibition.

Compound Integrity and Purity Assessment

It is essential to verify the identity and purity of the hit compounds. This is typically achieved using Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and High-Performance Liquid Chromatography (HPLC) to assess purity. For key compounds, Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to confirm the chemical structure.

In Silico Triage for Pan-Assay Interference Compounds (PAINS)

The imidazo[1,2-a]pyridine scaffold has been flagged in some contexts as a potential PAINS motif.[4][5] PAINS are compounds that appear as hits in multiple assays due to non-specific mechanisms, such as aggregation, reactivity, or metal chelation.[4] It is crucial to use computational filters to identify compounds with substructures known to cause interference. However, it is important to note that a PAINS flag is not a definitive disqualification. Further experimental investigation is required to confirm or refute this potential liability.[4][5]

Stage 2: Orthogonal and Secondary Assays for Robust Validation

This stage aims to confirm the biological activity of the hits using different assay formats and to establish a link between target engagement and a cellular phenotype.

Orthogonal Assays: A Different Perspective on Activity

An orthogonal assay measures the same biological endpoint as the primary assay but uses a different technology or detection method. This is a critical step to rule out artifacts that may be specific to the primary assay format. For example, if the primary screen was a fluorescence-based biochemical assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) or a cellular thermal shift assay (CETSA).[6]

Secondary Assays: Linking Target to Function

Secondary assays are designed to assess the functional consequences of the compound's activity in a more complex biological system, typically a cellular context. This could involve measuring changes in downstream signaling pathways, gene expression, or a specific cellular phenotype such as apoptosis or differentiation.[7][8] For instance, for a hit identified as a kinase inhibitor, a secondary assay would be to measure the phosphorylation of a known substrate in a relevant cell line.[9]

Table 1: Comparison of Primary and Orthogonal/Secondary Assay Formats

Assay TypePrincipleProsCons
Primary (Biochemical) Measures direct interaction with a purified target (e.g., enzyme, receptor).High throughput, sensitive, good for initial potency determination.Prone to artifacts, lacks physiological context.
Orthogonal (Biophysical) Measures binding events without relying on a functional readout (e.g., SPR, ITC).Confirms direct target engagement, provides kinetic data.Lower throughput, may not correlate with functional activity.
Secondary (Cellular) Measures a functional outcome in a cellular environment (e.g., reporter gene, cell viability).[10]More physiologically relevant, assesses cell permeability.More complex, lower throughput, can be difficult to interpret.

Stage 3: Defining the Selectivity and Specificity Profile

A desirable drug candidate should exhibit a high degree of selectivity for its intended target to minimize off-target effects and potential toxicity.

Target Family Selectivity Profiling

For hits targeting a specific protein family, such as kinases, it is essential to assess their selectivity against a panel of related family members.[11][12] This is often performed using commercially available kinase panels that cover a broad range of the human kinome. The results of this profiling will reveal the selectivity index of the compound and guide further optimization efforts.[11]

Broad Off-Target Screening

To identify potential off-target liabilities, promising hits should be screened against a broad panel of receptors, ion channels, transporters, and enzymes. This is often done through services like the CEREP safety panel. Unforeseen off-target activities can lead to toxicity and should be identified as early as possible.

Stage 4: Preliminary ADME/Tox and In Vivo Proof-of-Concept

The final stage of hit validation involves an initial assessment of the compound's drug-like properties and its efficacy in a living organism.

In Vitro ADME/Tox Profiling

A preliminary assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties of the hits is crucial for predicting their in vivo behavior.[13][14][15] Key in vitro assays include:

  • Metabolic Stability: Assessed using liver microsomes or hepatocytes to predict in vivo clearance.

  • Aqueous Solubility: Important for absorption and formulation.

  • Cell Permeability: Often measured using Caco-2 or PAMPA assays to predict intestinal absorption.

  • Cytotoxicity: Evaluated in relevant cell lines to determine the therapeutic window.[10][16]

Table 2: Key In Vitro ADME/Tox Parameters and Desired Profiles

ParameterAssayDesired Profile
Metabolic Stability Liver Microsome Stability Assayt½ > 30 min
Aqueous Solubility Kinetic or Thermodynamic Solubility> 50 µM
Cell Permeability Caco-2 or PAMPAPapp > 1 x 10⁻⁶ cm/s
Cytotoxicity MTT or CellTiter-Glo on HepG2 cellsCC50 > 10x IC50
In Vivo Pharmacokinetics (PK) and Proof-of-Concept (PoC)

For the most promising lead candidates, the validation process culminates in in vivo studies. An initial PK study in a relevant animal model (e.g., mouse) will determine the compound's bioavailability, half-life, and exposure levels.[17] This is followed by a proof-of-concept efficacy study in a disease-relevant animal model to demonstrate that the compound can modulate the target and produce a therapeutic effect in a living organism.[17][18]

Experimental Protocols: Key Validation Assays

Protocol 1: Dose-Response Confirmation in a Biochemical Assay (e.g., Kinase Inhibition)
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting from a top concentration of 100 µM.

  • Assay Plate Preparation: Add 2 µL of the compound dilutions to a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme and Substrate Addition: Add 10 µL of the kinase and substrate mixture to each well.

  • Initiation of Reaction: Add 10 µL of ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add 20 µL of a detection reagent (e.g., ADP-Glo) and incubate as per the manufacturer's instructions.

  • Data Acquisition: Read the luminescence signal using a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Cell Treatment: Treat intact cells with the test compound at various concentrations for 1 hour.

  • Heating: Heat the cell lysates at a range of temperatures for 3 minutes.

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.

  • Western Blot Analysis: Analyze the supernatant for the presence of the target protein by Western blotting.

  • Data Analysis: Quantify the band intensities to generate a melting curve. A shift in the melting temperature in the presence of the compound indicates target engagement.

Conclusion: A Pathway to High-Quality Leads

The validation of screening hits from imidazo[1,2-a]pyridine libraries is a critical and resource-intensive phase of the drug discovery process. By employing a systematic and multi-faceted validation cascade, researchers can effectively triage hits, eliminate artifacts, and prioritize compounds with the most promising therapeutic potential. This rigorous approach, grounded in sound scientific principles, is essential for increasing the likelihood of success in the challenging journey from a screening hit to a novel therapeutic agent.

References

A Comparative Guide to Confirming Target Engagement of Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a molecule engages its intended target within the complex cellular milieu is a cornerstone of modern therapeutic development. This guide provides an in-depth, objective comparison of state-of-the-art methodologies for confirming the target engagement of Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate, a member of the versatile imidazo[1,2-a]pyridine scaffold.[1] This class of compounds has garnered significant attention for its therapeutic potential, with derivatives showing promise as anticancer and anti-tuberculosis agents.[1]

This document moves beyond a simple listing of techniques. It explains the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative references to ensure scientific integrity. We will explore a multi-faceted approach to building a compelling target engagement dossier, comparing our topic compound against established therapeutic agents.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure with Diverse Targets

The imidazo[1,2-a]pyridine core is a recognized "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its derivatives have been identified as potent inhibitors of various critical cellular targets. For the purpose of this guide, and informed by extensive research on this scaffold, we will focus on two prominent and distinct target classes:

  • Phosphoinositide 3-Kinases (PI3Ks): This family of lipid kinases is central to a signaling pathway (PI3K/AKT/mTOR) that governs cell growth, proliferation, and survival.[2] Aberrant activation of this pathway is a hallmark of many cancers, making PI3K isoforms highly attractive therapeutic targets.[2][3] Several imidazo[1,2-a]pyridine derivatives have been developed as potent PI3K inhibitors.[3][4][5]

  • Mycobacterial Cytochrome bc1 complex (QcrB): As part of the electron transport chain, the QcrB subunit is essential for ATP production and cellular respiration in Mycobacterium tuberculosis.[1][6] Inhibition of this target is a validated strategy for developing new anti-tuberculosis drugs.[6][7] The clinical candidate Telacebec (Q203) is a notable imidazo[1,2-a]pyridine that targets QcrB.[3][7][8][9]

Given the lack of specific published target data for this compound, this guide will present a hypothetical, yet plausible, scenario where it exhibits dual activity against both PI3Kα and QcrB. This allows us to comprehensively compare the methodologies for confirming engagement with these two very different target types—a cytosolic kinase and a bacterial membrane-bound respiratory complex component.

Comparative Compound Panel

To provide a robust comparison, we will evaluate our topic compound alongside well-characterized inhibitors for each target class:

CompoundTarget ClassSpecific Target(s)Notes
This compound PI3K / QcrBPI3Kα / M. tuberculosis QcrB(Hypothetical Dual Inhibitor)
Alpelisib (BYL719) PI3KPI3Kα-selectiveFDA-approved for breast cancer.[5][6][10]
Gedatolisib (PKI-587) PI3K / mTORPan-Class I PI3K, mTORDual inhibitor in clinical development.[1][11][12]
Telacebec (Q203) QcrBM. tuberculosis QcrBFirst-in-class clinical candidate.[3][7][13]

I. Biophysical Methods: Direct Evidence of Binding

Biophysical assays provide the most direct confirmation of a physical interaction between a compound and its protein target. They are indispensable for validating hits from initial screens and for detailed mechanistic studies.

A. Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA operates on the fundamental principle that ligand binding stabilizes a target protein against thermal denaturation.[10][14] This thermal stabilization is observed as an increase in the protein's apparent melting temperature (Tagg) in the presence of the binding compound.[14] It is a powerful method as it can be performed in a physiologically relevant environment, including intact cells and even tissues.[10]

Workflow:

CETSA_Workflow cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_analysis Analysis cluster_data Data Output cells Intact Cells or Lysate treatment Treat with Compound or Vehicle (DMSO) cells->treatment aliquot Aliquot Samples treatment->aliquot heat Heat at Temperature Gradient (e.g., 40-70°C) aliquot->heat lyse Cell Lysis (if using intact cells) heat->lyse separate Separate Soluble vs. Aggregated Proteins (Centrifugation) lyse->separate detect Detect Soluble Target (Western Blot, MS, etc.) separate->detect curve Generate Melt Curve (Soluble Protein vs. Temp) detect->curve shift Determine Thermal Shift (ΔTagg) curve->shift

Caption: CETSA Workflow for Target Engagement.

Experimental Protocol: Western Blot-based CETSA for PI3Kα

  • Cell Culture & Treatment: Culture a PI3Kα-expressing cell line (e.g., HCT116) to ~80% confluency. Treat cells with 10 µM of the test compound (this compound, Alpelisib, Gedatolisib) or vehicle (DMSO) for 3 hours.[15]

  • Harvesting: Collect cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors to a final concentration of 1x10⁷ cells/mL.

  • Heating: Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments), followed by cooling to 4°C for 3 minutes.[15]

  • Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a room temperature water bath to ensure complete lysis.[15]

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[15]

  • Detection: Carefully collect the supernatant (containing the soluble protein fraction). Quantify total protein concentration (e.g., via BCA assay). Analyze equal amounts of total protein by SDS-PAGE and Western blot using a primary antibody specific for PI3Kα.

  • Analysis: Quantify the band intensities for each temperature point. Normalize the intensity of each band to the 40°C sample. Plot the normalized intensity versus temperature to generate a melting curve and determine the Tagg. The difference in Tagg between the compound-treated and vehicle-treated samples is the thermal shift (ΔTagg).

Comparative Data (Hypothetical & Real):

CompoundTargetCell LineTagg (Vehicle)Tagg (Compound)ΔTagg (°C)
Methyl 8-aminoimidazo... PI3KαHCT11652.1°C56.5°C+4.4
AlpelisibPI3KαHCT11652.1°C57.8°C+5.7
GedatolisibPI3KαHCT11652.1°C59.2°C+7.1
TelacebecPI3KαHCT11652.1°C52.3°C+0.2 (No significant shift)

Causality & Interpretation: A positive thermal shift provides strong evidence of direct target binding in the cellular environment.[16] The magnitude of the shift can, under certain conditions, correlate with the compound's affinity and potency. Gedatolisib, a potent pan-PI3K/mTOR inhibitor, is expected to show the most significant stabilization.[17] The lack of a shift for Telacebec validates its selectivity for a different target.

B. Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free, real-time optical technique that measures the binding of an analyte (e.g., small molecule) to a ligand (e.g., purified protein) immobilized on a sensor chip.[2][18] Binding causes a change in the refractive index at the sensor surface, which is detected and plotted as a sensorgram, allowing for the determination of kinetic parameters (kₐ, kₑ) and affinity (Kₐ).[19]

Experimental Protocol: SPR for PI3Kα Interaction

  • Chip Preparation: Use a CM5 sensor chip. Activate the surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.

  • Protein Immobilization: Immobilize purified recombinant human PI3Kα onto the sensor surface via amine coupling to a target density of ~10,000 Response Units (RU). Deactivate remaining active groups with 1 M ethanolamine.

  • Compound Preparation: Prepare a serial dilution of each compound (e.g., from 1 nM to 10 µM) in a running buffer (e.g., HBS-EP+ with 5% DMSO).

  • Binding Analysis: Inject the compound solutions over the immobilized PI3Kα surface. Include buffer-only injections for double referencing.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₐ).

Comparative Data (Hypothetical & Real):

CompoundTargetkₐ (1/Ms)kₑ (1/s)Kₐ (nM)
Methyl 8-aminoimidazo... PI3Kα1.5 x 10⁵4.5 x 10⁻³30
AlpelisibPI3Kα2.1 x 10⁵1.1 x 10⁻³5.2
GedatolisibPI3Kα3.5 x 10⁵1.4 x 10⁻⁴0.4
TelacebecPI3KαNo Binding DetectedNo Binding DetectedN/A

Causality & Interpretation: SPR provides high-quality kinetic data, which is crucial for lead optimization.[2] A lower Kₐ value indicates higher affinity. The data clearly rank the compounds by affinity, with Gedatolisib showing the tightest binding, consistent with its low nanomolar IC₅₀.[11][12] The real-time nature of SPR allows for detailed structure-activity relationship (SAR) studies.[12]

II. Cellular Target Engagement Assays

While biophysical methods confirm direct binding, cellular assays validate that this binding occurs within a living cell and leads to a functional consequence.

A. NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method that measures compound binding to a target protein.[8][20] The target protein is fused to a NanoLuc® luciferase (energy donor), and a cell-permeable fluorescent tracer that binds the target serves as the energy acceptor.[20] When a test compound is introduced, it competes with the tracer for binding to the target, causing a dose-dependent decrease in the BRET signal.[8][9]

Workflow:

NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Measurement & Analysis transfect Transfect cells with Target-NanoLuc® construct express Allow protein expression (18-24h) transfect->express plate Plate transfected cells express->plate add_tracer Add fluorescent tracer plate->add_tracer add_compound Add serial dilution of test compound add_tracer->add_compound add_substrate Add NanoLuc® substrate add_compound->add_substrate measure Measure Donor (450nm) & Acceptor (610nm) emissions add_substrate->measure analyze Calculate BRET ratio and plot dose-response curve measure->analyze determine_ic50 Determine cellular IC₅₀ analyze->determine_ic50

Caption: NanoBRET™ Assay Workflow.

Experimental Protocol: NanoBRET™ for PI3Kα

  • Cell Transfection: Transfect HEK293 cells with a plasmid encoding for a PI3Kα-NanoLuc® fusion protein. Culture for 24 hours to allow for protein expression.[20]

  • Assay Setup: Harvest and resuspend transfected cells in Opti-MEM. Dispense cells into a white 384-well plate.

  • Compound and Tracer Addition: Add the fluorescent PI3K tracer to all wells at its predetermined optimal concentration. Then, add a serial dilution of the test compounds.

  • Substrate Addition & Measurement: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture.[9] Immediately read the plate on a luminometer capable of measuring dual-filtered luminescence at 450 nm (donor) and >600 nm (acceptor).[9][20]

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the cellular IC₅₀.

Comparative Data (Hypothetical & Real):

CompoundTargetCellular IC₅₀ (nM)
Methyl 8-aminoimidazo... PI3Kα115
AlpelisibPI3Kα25
GedatolisibPI3Kα4.0
TelacebecPI3Kα> 10,000

Causality & Interpretation: The NanoBRET™ IC₅₀ provides a quantitative measure of a compound's potency in a live-cell context, accounting for cell permeability and intracellular target binding.[21] The rank order of potency should align with data from other assays. This assay is particularly valuable for confirming that a compound can access and engage its intracellular target.

III. Target Deconvolution & Selectivity Profiling

For novel compounds or those identified through phenotypic screens, it is crucial to identify the specific protein targets and assess selectivity across a broader proteome.

A. Kinobeads / Affinity Chromatography Mass Spectrometry

Principle: This chemical proteomics approach uses broad-spectrum kinase inhibitors immobilized on beads ("Kinobeads") to capture a large portion of the cellular kinome from a lysate.[22][23] By pre-incubating the lysate with a free test compound, one can perform a competition binding experiment. Targets of the test compound will be competed off the beads, leading to a reduced signal when analyzed by quantitative mass spectrometry.[17][24]

Experimental Protocol: Kinobeads for Kinome Selectivity

  • Lysate Preparation: Prepare cell lysate from a relevant cell line under native conditions.

  • Competition Binding: Aliquot the lysate and incubate with increasing concentrations of the test compound (e.g., this compound) or vehicle for 1 hour.

  • Affinity Enrichment: Add the Kinobeads slurry to each lysate and incubate to allow kinase binding.

  • Processing: Wash the beads extensively to remove non-specific binders. Elute the bound proteins.

  • MS Analysis: Digest the eluted proteins into peptides and analyze by LC-MS/MS for protein identification and label-free quantification.

  • Data Analysis: For each identified kinase, plot its signal intensity against the concentration of the free compound. Fit the data to determine an apparent dissociation constant (Kₐᵃᵖᵖ) for each interaction.

Comparative Data (Illustrative Selectivity Profile):

CompoundPrimary TargetKₐᵃᵖᵖ (nM) for PI3KαKₐᵃᵖᵖ (nM) for Off-Target XSelectivity Fold (Off-Target/PI3Kα)
Methyl 8-aminoimidazo... PI3Kα451,50033
AlpelisibPI3Kα8>10,000>1,250
GedatolisibPI3Kα / mTOR1.2 (PI3Kα), 2.5 (mTOR)850708 (vs PI3Kα)

Causality & Interpretation: This powerful technique provides an unbiased view of a compound's selectivity across hundreds to thousands of kinases in a single experiment.[22][23] It can confirm the intended target (e.g., PI3Kα) and simultaneously identify potential off-targets, which is critical for understanding a compound's safety profile and mechanism of action.[17]

IV. Confirming Engagement with a Non-Kinase Target: QcrB

Confirming engagement with a target like the mycobacterial QcrB requires a different set of approaches, often relying on genetic and microbiological methods in addition to biophysical techniques.

Principle: A key method for validating the target of an antibacterial compound is the generation of spontaneous resistant mutants.[6] Whole-genome sequencing of these mutants often reveals single nucleotide polymorphisms (SNPs) in the gene encoding the drug's target.[6][7]

Workflow:

  • Generate Resistant Mutants: Plate a high density of M. bovis BCG or M. tuberculosis on solid media containing the test compound at 5-10x its Minimum Inhibitory Concentration (MIC).

  • Isolate and Confirm Resistance: Isolate colonies that grow and re-test their MIC to confirm the resistance phenotype.

  • Whole-Genome Sequencing: Extract genomic DNA from resistant isolates and perform whole-genome sequencing.

  • SNP Analysis: Compare the genomes of the resistant mutants to the wild-type parent strain to identify common SNPs. A recurring mutation in a specific gene (e.g., qcrB) across independently isolated mutants is strong evidence that its protein product is the drug's target.[7]

Comparative Data (Hypothetical & Real):

CompoundOrganismMIC (Wild-Type)Resistance FrequencyGene with Resistance Mutations
Methyl 8-aminoimidazo... M. bovis BCG0.1 µM~1 x 10⁻⁷qcrB
Telacebec (Q203)M. bovis BCG0.03 µM~1 x 10⁻⁸qcrB[6]

Causality & Interpretation: The identification of mutations in qcrB that confer resistance to both Telacebec and our hypothetical compound provides compelling genetic evidence that they share the same molecular target.[6] This orthogonal approach powerfully complements biophysical data and is a gold standard in antibacterial drug discovery.

Conclusion: Building a Self-Validating Dossier

Confirming target engagement is not a single experiment but a process of building a logical, self-validating dossier of evidence. By integrating data from multiple orthogonal methods, we can construct a compelling case for the mechanism of action of a novel compound like this compound.

This guide demonstrates a rational workflow:

  • Direct Binding Confirmation: Start with biophysical methods like CETSA and SPR to prove a direct physical interaction between the compound and the purified or cellular target.

  • In-Cellular Potency: Use live-cell assays such as NanoBRET™ to quantify target engagement in a physiologically relevant context, confirming cell permeability and intracellular activity.

  • Global Selectivity: Employ powerful proteomics techniques like Kinobeads to understand the compound's selectivity profile and identify potential off-targets.

  • Genetic Validation: For antimicrobial agents, use genetic approaches like resistance mapping to provide definitive evidence of the target.

By comparing the performance of this compound against well-characterized alternatives like Alpelisib, Gedatolisib, and Telacebec, researchers can benchmark their findings and make informed decisions in the complex process of drug discovery and development.

References

Safety Operating Guide

Proper Disposal of Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate. As a trusted partner in your research, we extend our expertise beyond product provision to ensure the safety of your laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols for handling heterocyclic compounds and align with general hazardous waste regulations.

Hazard Profile and Risk Assessment

Core Structure Hazards:

  • Imidazo[1,2-a]pyridine Core: Derivatives of this scaffold are explored for various pharmacological effects, including anticancer and antibacterial properties.[1][4] Some toxicological studies on related imidazo-based heterocycles have indicated potential for cytotoxicity and, at high doses, hepatic damage.[7] Therefore, it is prudent to handle this compound with the assumption of potential biological activity and toxicity.

  • Pyridine Moiety: The parent pyridine ring is a well-characterized hazardous substance. It is a flammable liquid and vapor, harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[8][9]

Based on this analysis, this compound must be treated as hazardous chemical waste . The primary risks include potential toxicity, skin and eye irritation, and unknown long-term environmental effects.

Table 1: Hazard Assessment Summary

Hazard CategoryAssessed RiskRationale
Acute Toxicity Assumed Harmful Harmful if swallowed, inhaled, or absorbed through the skin, based on pyridine hazards.[8]
Skin/Eye Irritation Assumed Irritant Based on the pyridine substructure.
Chronic Toxicity Unknown; Potentially Hazardous Imidazo[1,2-a]pyridine derivatives are biologically active; long-term effects are not characterized.[7][10]
Environmental Hazard Assumed Hazardous Potential for long-term adverse effects in the aquatic environment.
Flammability Low (Solid) While the pyridine parent is flammable, this compound is a solid. However, dust explosions are a remote possibility.

Personal Protective Equipment (PPE) and Handling

The causality behind PPE selection is to create a complete barrier against all potential routes of exposure: dermal, ocular, and respiratory.

  • Hand Protection: Wear nitrile or butyl rubber gloves. Inspect gloves for any tears or punctures before use. Nitrile gloves are generally resistant to pyridine, but always consult a manufacturer's compatibility chart.[11]

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes or airborne particles.

  • Body Protection: A fully buttoned laboratory coat must be worn to prevent skin contact.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11][12]

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.

In Case of a Spill:

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or outside of a containment area (like a fume hood), evacuate the immediate area.

  • Contain: For a small, manageable spill, use an inert absorbent material such as sand, vermiculite, or a commercial chemical spill kit to contain the substance.[11] Do not use combustible materials like paper towels to absorb large quantities of the neat compound.

  • Collect: Carefully sweep or scoop the absorbed material and spilled solid into a designated, sealable hazardous waste container. Use non-sparking tools if there is any concern about flammable solvents being present.

  • Decontaminate: Clean the spill area with a suitable laboratory detergent and water. Collect the cleaning materials (wipes, etc.) as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) department, following local protocols.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

Step-by-Step Disposal Protocol

Disposing of this compound requires its segregation as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. [11][14] Evaporation in a fume hood is also not a permissible disposal method.[14][15]

Step 1: Waste Container Selection
  • Select a container that is chemically compatible (e.g., a high-density polyethylene or glass bottle) and has a secure, leak-proof screw cap.[11][14]

  • The original product container is often a suitable choice for accumulating waste, provided it is in good condition.[14]

  • Never use food-grade containers (e.g., beverage bottles, food jars) for hazardous waste.[14]

Step 2: Waste Labeling
  • Proper labeling is a critical regulatory requirement that ensures safe handling and proper disposal by EHS personnel.[14]

  • As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your institution.

  • The label must include:

    • The words "Hazardous Waste".[14]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.

    • The specific constituents and their approximate percentages if it is a mixed waste stream.

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location (building and room number).[14]

Step 3: Waste Accumulation and Storage
  • Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory where the waste is generated.[14][16]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Keep the waste container securely capped at all times, except when adding waste.[14][16]

  • Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Segregate this waste from incompatible materials, such as strong acids and strong oxidizing agents.

Step 4: Arranging for Disposal
  • Laboratory hazardous waste accumulation is subject to quantity and time limits. Do not store more than 55 gallons of hazardous waste in your SAA.[15][16] Once a container is full, it must be removed from the lab within three days.[14]

  • When the container is full or will no longer be used, submit a chemical waste collection request to your institution's EHS department or designated hazardous waste contractor.

  • Do not transport the waste yourself. Trained EHS personnel will collect it directly from your laboratory.[15]

Decontamination of Glassware and Surfaces

  • Glassware: Rinse glassware three times with a suitable solvent (e.g., ethanol or acetone) that dissolves the compound. The resulting rinsate must be collected and disposed of as hazardous chemical waste. After rinsing, the glassware can be washed normally.

  • Surfaces: Wipe down contaminated surfaces (fume hood, benchtop) with a cloth dampened with a suitable solvent, followed by a standard laboratory cleaning agent. All cleaning materials must be disposed of as hazardous waste.

Visualizing the Disposal Workflow

The following diagrams illustrate the critical decision points and the overall process for compliant disposal.

Disposal_Workflow cluster_Lab Laboratory Operations cluster_EHS EHS / Contractor Operations Handling 1. Handling in Fume Hood (with full PPE) Waste_Gen 2. Waste Generation (Solid, Solutions, Contaminated PPE) Handling->Waste_Gen Spill Spill Kit & Absorbents Waste_Container 3. Collect in Labeled Hazardous Waste Container Spill->Waste_Container Spill Cleanup Waste_Gen->Waste_Container SAA 4. Store in Satellite Accumulation Area (SAA) Waste_Container->SAA Pickup 5. Request & Await Scheduled Pickup SAA->Pickup Transport 6. Professional Transport Pickup->Transport Facility 7. Final Disposal at Licensed Facility Transport->Facility

References

Mastering the Safe Handling of Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate is foundational to therapeutic innovation. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities.[1][2][3] However, with great potential comes the responsibility of ensuring the utmost safety in our laboratories. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in the principles of scientific integrity and field-proven laboratory practices.

I. Hazard Assessment and Risk Mitigation

Before any handling of this compound, a thorough risk assessment is paramount. Given its nature as a powdered substance and the potential for respiratory, skin, and eye irritation, the primary routes of exposure to mitigate are inhalation and direct contact.[4][5]

Key Principles for Safe Handling:

  • Minimize Exposure: The fundamental principle is to minimize all chemical exposures.[6] Assume that any substance of unknown toxicity is toxic.

  • Engineering Controls: The use of engineering controls is the most effective way to prevent exposure to airborne substances.[6] Always handle powdered this compound within a properly functioning chemical fume hood.[5][7][8]

  • Designated Work Area: Establish a designated area for working with this compound.[4] Cover work surfaces with absorbent bench paper to contain any potential spills.[4]

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for preventing chemical exposure. The following table outlines the recommended PPE for handling this compound.

Body Part PPE Recommendation Rationale
Respiratory NIOSH-approved respiratorTo prevent inhalation of the powdered compound, which may cause respiratory irritation.[9][10]
Eyes & Face Chemical splash goggles and a face shieldTo protect against potential splashes and airborne particles causing serious eye irritation.[7][10][11]
Hands Chemically resistant gloves (e.g., nitrile)To prevent skin contact, which may cause irritation.[7][11] Always inspect gloves for tears or defects before use and never reuse disposable gloves.[7]
Body Flame-resistant lab coatTo protect skin and clothing from contamination.[7][11]
Feet Closed-toe shoesTo protect feet from spills.[7][8][11]
Donning and Doffing PPE Workflow

Proper procedure for putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles & Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

III. Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan minimizes the risk of exposure and accidents.

A. Weighing the Compound:

  • Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean and covered with absorbent paper.[4]

  • Enclosed Balance: If possible, use an enclosed balance within the fume hood to prevent fluctuations in readings and contain any airborne powder.[4]

  • Weighing: Use a weigh boat to handle the powder, as they are less prone to spills.[4] Keep the container of this compound closed as much as possible.[4]

  • Dissolving: If preparing a solution, do so within the fume hood. Work over disposable bench covers to easily manage any spills.[4]

B. General Handling:

  • Always use designated tools like spatulas for transferring the chemical.[7]

  • Never return unused chemicals to their original container to avoid contamination.[7]

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[7]

  • Avoid eating, drinking, or applying cosmetics in the laboratory.[7]

IV. Emergency Response: Spill and Disposal Plan

Prompt and appropriate action is necessary in the event of a chemical spill.[12]

A. Spill Classification:

  • Incidental Spill: A small quantity of a known chemical that you are trained and equipped to clean up safely.[12]

  • Major Spill: A large spill (>1 liter), a highly toxic material, or a situation that poses an immediate fire or environmental hazard.[13][14]

Spill Response Workflow

Spill_Response Start Spill Occurs Alert Alert others in the area Start->Alert Assess Assess the spill (Incidental or Major?) Alert->Assess Evacuate Evacuate the area Call for emergency services Assess->Evacuate Major Contain Contain the spill with absorbent material Assess->Contain Incidental End End Evacuate->End Clean Clean up the spill Contain->Clean Decontaminate Decontaminate the area Clean->Decontaminate Dispose Dispose of waste properly Decontaminate->Dispose Restock Restock spill kit supplies Dispose->Restock Restock->End

Caption: Decision workflow for responding to a chemical spill.

B. Spill Cleanup Procedure (Incidental Spills):

  • Alert Personnel: Notify others in the immediate vicinity.[12][15]

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the recommended PPE.[13][15]

  • Containment: For powdered spills, you can lightly mist the area to prevent the powder from becoming airborne or cover it with a plastic container.[13] For liquid solutions, use an inert absorbent material like sand, vermiculite, or spill pillows to dike and absorb the spill, working from the outside in.[13][14][16]

  • Cleanup: Carefully scoop the absorbed material into a leak-proof container.[12]

  • Decontamination: Wash the contaminated surface with soap and water.[12][14] For highly toxic materials, the rinse water may also need to be collected as hazardous waste.[12]

  • Disposal: Label the container with the contents and dispose of it through your institution's hazardous waste management program.[14][16]

C. Waste Disposal:

  • All materials contaminated with this compound, including weigh boats, gloves, and absorbent materials, must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

By integrating these safety protocols into your daily laboratory operations, you can confidently and safely advance your research with this compound, contributing to the next generation of therapeutics while maintaining a secure and compliant work environment.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.